(-)-Nebivolol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25F2NO4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m0/s1 |
InChI Key |
KOHIRBRYDXPAMZ-GPHNJDIKSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Nebivolol chemical structure and synthesis
An In-depth Technical Guide on the Chemical Structure and Synthesis of (-)-Nebivolol
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker recognized for its high selectivity for β1-adrenergic receptors and its unique nitric oxide-mediated vasodilatory effects, distinguishing it from other agents in its class.[1] It is used clinically for the treatment of hypertension and heart failure.[2] The molecular structure of nebivolol is notable for its complexity, featuring four asymmetric centers.[3] This gives rise to the theoretical possibility of 16 stereoisomers, though only 10 are practically formed due to molecular symmetry.[4][5]
The commercially available drug is a racemic mixture of the d-enantiomer, (SRRR)-(+)-Nebivolol, and the l-enantiomer, (RSSS)-(-)-Nebivolol.[3][6] The (SRRR)-enantiomer is a potent β1-adrenergic antagonist, while the (RSSS)-enantiomer has little to no beta-blocking activity but is responsible for the vasodilatory effects via the L-arginine/nitric oxide pathway.[7] This guide provides a detailed technical overview of the chemical structure and synthetic pathways for the levorotatory enantiomer, this compound, which possesses the (R,S,S,S) absolute configuration.
Chemical Structure of this compound
This compound, chemically named (αR,α'R,2S,2'S)-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], has the absolute configuration RSSS.[2] The molecule consists of two 6-fluorochroman-2-methanol units linked by an iminobis(methylene) bridge.[7] The four chiral centers are located at the C2 and Cα positions of each chroman moiety.
Molecular Formula: C₂₂H₂₅F₂NO₄[7] Molecular Weight: 405.44 g/mol [1]
The structure is symmetrical, with each half containing a 6-fluorochroman (B116937) core. The stereochemistry at each of the four chiral carbons dictates the specific pharmacological properties of the enantiomer.
Synthetic Strategies
The synthesis of a specific stereoisomer of nebivolol is a significant chemical challenge due to the four chiral centers.[5] The primary strategies developed to address this complexity can be broadly categorized into two approaches:
-
Non-stereoselective Synthesis followed by Isomer Separation : Early methods involved the synthesis of a mixture of diastereomers, which were then separated using techniques like column chromatography or fractional crystallization.[3][4] This approach is often inefficient due to the loss of material as undesired isomers.[4]
-
Stereoselective and Enantioselective Synthesis : Modern and more efficient approaches focus on controlling the stereochemistry throughout the synthesis. These convergent strategies involve the preparation of enantiomerically pure building blocks (synthons) which are then coupled to form the final molecule.[6] Key to these routes is the synthesis of chiral epoxide or amino alcohol intermediates derived from resolved 6-fluorochroman-2-carboxylic acid.[4][8] Biocatalytic methods, employing stereoselective enzymes, have also been developed to produce chiral precursors with high enantiomeric excess.[9][10]
This guide will focus on a widely documented stereoselective convergent synthesis.
Convergent Stereoselective Synthesis of this compound (RSSS)
A common and effective strategy for synthesizing this compound involves the preparation of two key chiral chromane (B1220400) fragments, which are then coupled. The synthesis begins with the resolution of racemic 6-fluorochroman-2-carboxylic acid.
Resolution of 6-Fluorochroman-2-carboxylic Acid
The synthesis of enantiomerically pure nebivolol relies on obtaining the pure (R)- and (S)-enantiomers of 6-fluorochroman-2-carboxylic acid. This is typically achieved by classical resolution, forming diastereomeric salts with a chiral resolving agent, such as (+)-dehydroabiethylamine, followed by fractional crystallization.[4][11]
Synthesis of Chiral Epoxide Intermediates
The separated (R)- and (S)-carboxylic acids are converted into their respective chiral epoxides. These epoxides are critical intermediates for building the nebivolol backbone.[8][12] The conversion involves multiple steps:
-
Reduction to Aldehyde : The carboxylic acid is first converted to the corresponding 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. This reduction can be performed at low temperatures using reagents like diisobutylaluminium hydride (DIBAL-H).[8][13] The resulting aldehyde is often unstable and prone to racemization, requiring its use in subsequent steps without prolonged storage.[8][14]
-
Epoxidation : The aldehyde is then converted into the terminal epoxide. A common method is the Corey-Chaykovsky reaction, using a sulfur ylide generated from trimethylsulfonium (B1222738) iodide and a base like sodium hydride.[8] This process yields diastereomeric mixtures of epoxides (e.g., (RS)/(SR) from the racemic acid, or a specific pair from an enantiopure acid).[4]
For the synthesis of this compound (RSSS), the key intermediates required are the (SS)-epoxide and the (RS)-amino alcohol.
Formation of the Amino Alcohol Synthon
The second key fragment, an amino alcohol, is prepared by the regioselective opening of a different chiral epoxide with a protected amine, typically benzylamine (B48309). For the RSSS target, the (RS)-epoxide is reacted with benzylamine to yield (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol.[4][11]
Coupling and Deprotection
The final steps involve the coupling of the two key synthons followed by the removal of the protecting group.
-
Coupling : The (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol is reacted with the (SS)-epoxide. This nucleophilic substitution reaction forms the central secondary amine linkage, resulting in N-benzyl-(-)-Nebivolol (with SSSR configuration).[4][11]
-
Deprotection : The benzyl (B1604629) protecting group is removed from the nitrogen atom. This is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) to yield the final product, this compound.[12][15]
The overall synthetic pathway is illustrated in the diagram below.
Caption: Convergent synthesis of this compound (RSSS).
Quantitative Data
The efficiency of the synthesis is measured by the chemical yield and purity at each step. The stereochemical purity is often reported as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
| Step | Reactants | Product | Yield | Purity / Notes |
| Epoxide Formation | (S)-6-fluorochroman-2-carbaldehyde, Trimethylsulfonium iodide, NaH | (SS)-6-fluoro-2-(oxiran-2-yl)chroman | ~60-70% | Data derived from analogous reactions.[8] |
| Amino Alcohol Formation | (RS)-Epoxide, Benzylamine | (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol | High | Reaction driven to completion.[11] |
| Coupling & Crystallization | (RS)-Amino alcohol, (SS)-Epoxide | N-benzyl Nebivolol (racemic mixture of isomers) | 83% | HPLC Purity = 99.6% after crystallization.[4][11] |
| Final Debenzylation | N-benzyl Nebivolol, H₂ / Pd(OH)₂ | Nebivolol Hydrochloride | High | Quantitative conversion is typical.[12] |
Note: Yields can vary significantly based on specific reaction conditions and purification methods. The data presented is a representative summary from patent literature.
Experimental Protocols
The following are generalized protocols for key transformations in the synthesis of this compound, based on procedures described in the literature.[4][11][16]
Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula-1)
This protocol describes the reduction of the corresponding methyl ester to the aldehyde using Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride).
Materials:
-
Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (50 g, 0.238 moles)
-
Methylene dichloride (MDC) (500 ml)
-
70% Vitride solution in toluene (B28343) (77.63 g)
-
Toluene (100 ml)
-
15% aqueous HCl solution (130 ml)
-
Purified water
-
Sodium sulphate
Procedure:
-
A solution of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate in MDC is prepared under a nitrogen atmosphere and cooled to -78°C.
-
In a separate flask, the Vitride solution is diluted with toluene under a nitrogen atmosphere.
-
The Vitride solution is added to the reaction mass over 3-4 hours, maintaining the temperature at -73 to -78°C.
-
After the addition is complete, the reaction mass is stirred for an additional 30 minutes at the same temperature.
-
The reaction is quenched by the slow addition of 15% aqueous HCl solution at -73 to -78°C.
-
Water (250 ml) is added, and the mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is washed with MDC.
-
The combined organic layers are washed with purified water and dried over sodium sulphate.
-
The solvent is removed under reduced pressure to yield the crude aldehyde. The product is often used immediately in the next step.[16]
Protocol 2: Synthesis of N-benzyl Nebivolol
This protocol describes the coupling of the amino alcohol and epoxide intermediates.
Materials:
-
(RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol
-
(SS)-6-fluoro-2-(oxiran-2-yl)chroman
-
Absolute ethanol
Procedure:
-
Equimolar amounts of (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol and the (SS)-epoxide are dissolved in absolute ethanol.
-
The mixture is heated to reflux and maintained at this temperature until analytical monitoring (e.g., TLC or HPLC) indicates the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield crude N-benzyl-(-)-Nebivolol.
-
The crude product is purified by crystallization to remove any undesired diastereomers. A mixture of l-benzyl Nebivolol and d-benzyl Nebivolol can be combined and crystallized to yield the purified racemic N-benzyl Nebivolol with high purity.[4][11]
Conclusion
The synthesis of this compound is a complex undertaking that requires precise control over stereochemistry. While early synthetic routes were hampered by the need to separate multiple isomers, modern convergent strategies provide a more efficient and scalable pathway. The key to these syntheses is the preparation of enantiomerically pure chromane-based synthons, such as chiral epoxides and amino alcohols, which are then coupled to construct the final molecule. Advances in stereoselective catalysis and biocatalysis continue to refine these processes, making the production of this important cardiovascular drug more efficient and cost-effective for the pharmaceutical industry.
References
- 1. Nebivolol [drugfuture.com]
- 2. Nebivolol | 118457-14-0 [chemicalbook.com]
- 3. A process for preparation of racemic nebivolol - Patent 1803716 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 6. data.epo.org [data.epo.org]
- 7. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP3105214A1 - A new method for producing nebivolol hydrochloride of high purity - Google Patents [patents.google.com]
- 11. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
- 12. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 13. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 14. WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents [patents.google.com]
- 15. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 16. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
(-)-Nebivolol's Mechanism of Action on β1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Nebivolol, the active d-enantiomer of nebivolol (B1214574), is a third-generation β-adrenergic receptor antagonist distinguished by its high selectivity for the β1 receptor and its unique vasodilatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the interaction of this compound with β1-adrenergic receptors. It consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes the complex signaling pathways involved. The information presented is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.
Introduction
β1-adrenergic receptors (β1-ARs) are predominantly located in the heart and play a crucial role in regulating heart rate and myocardial contractility.[4] Antagonists of these receptors, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension and heart failure.[2][4][5] this compound is classified as a highly selective β1-blocker.[1][2][6][7][8][9] Unlike traditional β-blockers, its pharmacological profile is supplemented by a vasodilatory effect mediated through the nitric oxide (NO) pathway, a characteristic attributed to the l-enantiomer, (S,R,R,R)-nebivolol.[1][4][6][9][10] This document focuses specifically on the interaction of the d-enantiomer, this compound, with the β1-adrenergic receptor.
Quantitative Pharmacological Data
The affinity and selectivity of this compound for the β1-adrenergic receptor have been quantified in various studies. The following tables summarize key binding affinity (Ki) data and selectivity ratios.
Table 1: Binding Affinity (Ki) of Nebivolol and its Enantiomers for β1 and β2-Adrenergic Receptors
| Compound | Receptor | Ki (nM) | Tissue/Cell Source | Reference |
| Nebivolol (racemic) | β1 | 0.9 | Rabbit Lung | [11] |
| β2 | 45 | Rat Lung | [11] | |
| β1 | 0.88 | Not Specified | ||
| β2 | 44 | Not Specified | ||
| This compound (d-enantiomer) | β1 | Not Specified | Not Specified | |
| (+)-Nebivolol (l-enantiomer) | β1 | 157.5 (175x lower than d-enantiomer) | Rabbit Lung | [11] |
Table 2: β1/β2 Selectivity Ratios of Nebivolol Compared to Other β-Blockers
| Compound | β1/β2 Selectivity Ratio | Reference |
| Nebivolol | 50 | [11] |
| 321 | [8] | |
| 293 | [12] | |
| 10-55 | [12] | |
| Bisoprolol | 15-20 | [12] |
| Metoprolol | Not Specified | |
| Carvedilol | Not Specified |
Note: Higher selectivity ratios indicate greater selectivity for the β1 receptor over the β2 receptor.
Experimental Protocols
The quantitative data presented above were primarily generated using radioligand binding assays. Below is a generalized protocol representative of the methodologies cited.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines the steps to determine the binding affinity (Ki) of a compound for β1 and β2-adrenergic receptors.
Objective: To measure the displacement of a radiolabeled ligand from β-adrenergic receptors by a competitive, non-labeled ligand (e.g., nebivolol).
Materials:
-
Membrane preparations from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., human myocardium, rabbit lung, rat lung, or transfected cell lines like COS-7 or CHO cells).[6][11][12]
-
Radioligand: Typically [125I]-iodocyanopindolol (ICYP) or [3H]dihydroalprenolol.[6][11][12]
-
Selective β1-blocker (for β2 site determination): e.g., CGP 20712A.[11][12]
-
Selective β2-blocker (for β1 site determination): e.g., ICI 118,551.[11][12]
-
Test compound: this compound.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Figure 1: Workflow for Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). To determine affinity for a specific receptor subtype, a saturating concentration of a selective antagonist for the other subtype is included.
-
Equilibration: Allow the binding to reach equilibrium. Incubation is typically carried out at 25°C for 60 minutes.[12]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Counting: Measure the radioactivity trapped on the filters using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
Signaling Pathways
This compound's interaction with the β1-adrenergic receptor primarily results in competitive antagonism of the canonical Gs protein-coupled signaling pathway. However, evidence also suggests it may act as a biased agonist, initiating G protein-independent signaling.
Antagonism of the Canonical Gs-Protein Pathway
The primary mechanism of action for this compound at the β1-AR is the blockade of the downstream signaling cascade typically initiated by agonists like norepinephrine.
Figure 2: Antagonism of the β1-AR Gs-Protein Signaling Pathway.
By binding to the β1-AR, this compound prevents the binding of endogenous catecholamines, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[14] This leads to a reduction in the activity of Protein Kinase A (PKA) and a dampening of the downstream physiological effects, such as increased heart rate and contractility.[4][14]
Biased Agonism and G-Protein Independent Signaling
Emerging research suggests that nebivolol may act as a biased agonist at β-adrenergic receptors.[15][16][17][18] This means that it can selectively activate certain downstream signaling pathways while simultaneously blocking others. Specifically, nebivolol has been shown to promote β-arrestin-mediated signaling, which is independent of G-protein activation.
Figure 3: Proposed Biased Agonism Pathway of this compound at the β1-AR.
In this pathway, nebivolol binding to the β1-AR leads to the recruitment of G protein-coupled receptor kinases (GRKs) and subsequently β-arrestin.[15][16][17] This complex can then lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[15][16][17] This G-protein independent signaling may contribute to some of the unique, beneficial cardiovascular effects of nebivolol, although further research is needed to fully elucidate this mechanism for the β1 receptor specifically.[15][16][17]
Conclusion
This compound exhibits a multifaceted mechanism of action at the β1-adrenergic receptor. Its high binding affinity and selectivity are well-documented and contribute to its primary role as a competitive antagonist of the canonical Gs-cAMP pathway. Furthermore, the emerging concept of biased agonism provides a potential explanation for its unique pharmacological profile beyond simple β-blockade. A thorough understanding of these molecular interactions, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development of novel and improved cardiovascular therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 5. Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects — King of the Curve [kingofthecurve.org]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. Nebivolol: an endothelium-friendly selective β1-adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist | PLOS One [journals.plos.org]
- 16. The β-blocker Nebivolol Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(-)-Nebivolol stereoisomers and pharmacological activity
An In-depth Technical Guide on the Stereoisomers of (-)-Nebivolol and their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker distinguished by its unique pharmacological profile, combining high β1-adrenergic receptor selectivity with nitric oxide (NO)-mediated vasodilatory effects.[1][2][3] It is administered as a racemic mixture of two enantiomers: the (S,R,R,R)-enantiomer, known as d-nebivolol, and the (R,S,S,S)-enantiomer, known as l-nebivolol.[3][4] The therapeutic efficacy of nebivolol stems from the distinct and synergistic actions of these stereoisomers. The d-enantiomer is primarily responsible for the potent and selective β1-adrenergic blockade, while the l-enantiomer (B50610) mediates the NO-dependent vasodilation.[5][6] This dual mechanism of action—reducing heart rate and cardiac workload while also decreasing peripheral vascular resistance—sets nebivolol apart from other agents in its class.[4] This guide provides a comprehensive overview of the stereochemistry, pharmacological activity, underlying signaling pathways, and key experimental methodologies related to the stereoisomers of nebivolol.
The Stereoisomers of Nebivolol: d- and l-Nebivolol
Nebivolol possesses four chiral centers, resulting in a complex stereochemical structure. The clinically used formulation is a 1:1 racemic mixture of (+)-(S,R,R,R)-nebivolol (d-nebivolol) and (-)-(R,S,S,S)-nebivolol (l-nebivolol).[4][7] This stereochemical complexity is central to its unique pharmacology, as the two enantiomers have markedly different activities at adrenergic receptors and on the vascular endothelium.
-
d-Nebivolol ((+)-SRRR-nebivolol): This enantiomer is the primary contributor to nebivolol's high-affinity, selective β1-adrenergic receptor antagonist activity.[4][5]
-
l-Nebivolol ((-)-RSSS-nebivolol): This enantiomer has a significantly lower affinity for the β1-receptor but is principally responsible for the vasodilatory effects by stimulating endothelial nitric oxide (NO) production.[4][5][6]
The two enantiomers work in concert to produce a potent antihypertensive effect. The β1-blockade from d-nebivolol reduces heart rate and myocardial contractility, while the vasodilation induced by l-nebivolol lowers systemic vascular resistance.[4]
Quantitative Pharmacological Data
The distinct pharmacological activities of the nebivolol stereoisomers have been quantified through various in vitro assays. The data highlights the pronounced stereoselectivity for the β1-adrenergic receptor and the unique contribution of each isomer to the overall therapeutic profile.
Adrenergic Receptor Binding Affinities
Radioligand binding assays are crucial for determining the affinity (expressed as the inhibition constant, Ki) of a compound for its receptor. The data below illustrates the superior affinity and selectivity of the d-enantiomer for the β1-adrenoceptor.
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β1/β2 Selectivity Ratio |
| Racemic Nebivolol | 0.9[8] | 45[8] | ~50[8] |
| d-Nebivolol ((+)-SRRR) | - (High Affinity) | - | - |
| l-Nebivolol ((-)-RSSS) | ~158 (175x lower than d-isomer)[8] | - | - |
Note: In human myocardium, racemic nebivolol has demonstrated a 321-fold higher affinity for β1- versus β2-receptors.[6]
Functional Activity
Beyond simple binding, functional assays reveal the physiological response to receptor interaction. l-Nebivolol, while a weak β-blocker, induces vasodilation through β3-adrenoceptor agonism, a mechanism not observed with d-nebivolol or other conventional beta-blockers.[1][9]
| Isomer | Primary Mechanism | Key Functional Effect | Receptor Target(s) |
| d-Nebivolol | β1-Adrenoceptor Antagonism | Reduction in heart rate and contractility[4] | β1-Adrenoceptor[4] |
| l-Nebivolol | NO-Mediated Vasodilation | Relaxation of vascular smooth muscle[4][6] | β3-Adrenoceptor[1][9] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of d- and l-nebivolol are mediated by separate intracellular signaling pathways.
β1-Adrenergic Receptor Antagonism by d-Nebivolol
d-Nebivolol acts as a competitive antagonist at β1-adrenergic receptors, primarily in cardiac tissue. By blocking the binding of catecholamines like norepinephrine (B1679862) and epinephrine, it inhibits the downstream activation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. This leads to reduced heart rate, decreased myocardial contractility, and lower blood pressure.[2]
NO-Mediated Vasodilation by l-Nebivolol
l-Nebivolol induces vasodilation by stimulating endothelial nitric oxide synthase (eNOS) to produce NO.[5] This effect is primarily mediated through agonism at the β3-adrenergic receptor.[1][10] The subsequent increase in NO activates guanylate cyclase in vascular smooth muscle cells, leading to cGMP production, smooth muscle relaxation, and vasodilation.[11]
Key Experimental Protocols
The characterization of nebivolol's stereoisomers relies on specific and robust experimental methodologies.
Radioligand Binding Assay (for Receptor Affinity)
This assay quantifies the affinity of a ligand (e.g., nebivolol isomers) for a receptor. It involves a competition experiment between a labeled radioligand and an unlabeled test compound.
-
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., human myocardium for β1/β2).[6]
-
Radioligand (e.g., [¹²⁵I]Iodocyanopindolol, a non-selective β-antagonist).[11]
-
Selective unlabeled blockers to isolate specific receptor subtypes (e.g., CGP 20712A for β1, ICI 118,551 for β2).[8]
-
Test compounds (d- and l-nebivolol).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubation: Receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound ligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific radioligand binding against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 3. Nebivolol: A Different Beta-Blocker for Hypertension - MedCrave online [medcraveonline.com]
- 4. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Nebivolol: the first vasodilatory beta-blocker with a beta3-adrenergic agonist activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. berlin-chemie.ru [berlin-chemie.ru]
An In-depth Technical Guide on the L-Nebivolol Nitric Oxide Synthase Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the molecular mechanisms underpinning the activation of nitric oxide synthase (NOS) by l-nebivolol, the active enantiomer responsible for the vasodilatory effects of nebivolol (B1214574). Nebivolol, a third-generation β-blocker, is distinguished by its unique ability to stimulate nitric oxide (NO) release from endothelial cells, a property not shared by other β-blockers like atenolol (B1665814) and metoprolol.[1][2][3] This guide will detail the signaling pathways, present quantitative data from key studies, and provide an overview of relevant experimental methodologies.
Core Mechanism of Action
L-nebivolol-induced NO production is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS). This activation is not a direct effect but is orchestrated through a complex interplay of receptor stimulation and downstream signaling cascades within endothelial cells. The key pathways identified are the β3-adrenergic receptor pathway and the estrogen receptor (ER) pathway, which converge to activate eNOS.[1][4][5]
Signaling Pathways
The activation of eNOS by l-nebivolol involves several key signaling pathways, which are initiated by the binding of l-nebivolol to cell surface receptors.
L-nebivolol acts as an agonist at the β3-adrenergic receptor.[4][6] This interaction is a critical initiating step in one of the major pathways leading to eNOS activation. The binding of l-nebivolol to the β3-receptor triggers a downstream cascade that ultimately results in the phosphorylation and activation of eNOS.[7] In some tissues, such as the heart, this β3-adrenergic stimulation has been shown to lead to the overexpression of inducible nitric oxide synthase (iNOS).[2][6]
L-nebivolol has also been demonstrated to act as an agonist for the estrogen receptor, particularly ERα and ERβ.[8][9] This activation can be completely blocked by estrogen receptor antagonists such as ICI 182,780.[1] The ER-mediated pathway contributes significantly to the overall NO release stimulated by l-nebivolol.
Both the β3-adrenergic and estrogen receptor pathways converge on the activation of eNOS. A key event in this activation is the phosphorylation of eNOS at specific serine residues, most notably Serine 1177 (Ser1177).[1][10][11][12] Phosphorylation at this site is a well-established mechanism for increasing eNOS activity. L-nebivolol has been shown to significantly increase the phosphorylation of eNOS at Ser1177, without altering phosphorylation at other sites like Threonine 495 and Serine 114.[1][10] In addition to phosphorylation, l-nebivolol also promotes the translocation of eNOS within the cell, another indicator of its activation.[1]
Some studies have suggested the involvement of the PI3K/Akt pathway as a downstream effector of receptor activation, leading to eNOS phosphorylation.[13][14] However, other research has indicated that in certain arterial types, the PI3K/Akt pathway may not be involved in nebivolol-induced vasorelaxation.[15]
The following diagram illustrates the primary signaling pathways involved in l-nebivolol-induced eNOS activation.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of l-nebivolol on NO production and related signaling events.
Table 1: Effect of Nebivolol on Nitric Oxide Release
| Cell Type/Model | Nebivolol Concentration | Effect on NO Release | Citation |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/L | +234 ± 7% increase in DAF fluorescence at 10 min | [1] |
| Hypertensive Patients | 5 mg daily (8 weeks) | Increased forearm blood flow response to acetylcholine (B1216132) (435 ± 27%) and L-NMMA (-54 ± 5%) | [16][17] |
| Rat Heart | 10⁻⁷ mol/L | Statistically significant increase in NO production | [2][6] |
| Human Endothelial Cells (HUVEC) | Not specified | Favorable increase in the [NO]/[ONOO⁻] ratio from 0.50 to 3.32 in cells from Black donors | [18] |
Table 2: Effect of Nebivolol on eNOS Phosphorylation and Translocation
| Cell Type/Model | Nebivolol Concentration | Effect | Citation |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Significantly increased eNOS translocation and serine 1177 phosphorylation | [1] |
| Murine Corpus Cavernosum | 10 µM | Significant increase in eNOS-activation and serine 1177-phosphorylation | [12] |
| Myocardial Infarction Model | Not specified | Increased phosphorylation of eNOS | [19] |
| Sham-operated mice left ventricle | 500 ng/kg | Increased eNOS-P Ser1177 at 15 min | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the l-nebivolol-eNOS pathway.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) are a commonly used model.[1][4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Endothelial Cell Growth Medium) supplemented with fetal bovine serum and growth factors.
-
Treatment: Cells are incubated with l-nebivolol at various concentrations (e.g., 10 µmol/L) for specific time periods (e.g., 0 to 10 minutes) to observe acute effects.[1] For longer-term studies, treatments can extend for hours or days.
-
Diaminofluorescein (DAF) Staining: DAF-FM diacetate is a fluorescent probe used to detect NO. Cells are loaded with DAF-FM, and the increase in fluorescence, measured by fluorescence microscopy or a plate reader, corresponds to NO production.[1][2][6]
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total eNOS and phosphorylated forms of eNOS (e.g., anti-phospho-eNOS Ser1177).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence.
The following diagram outlines a general experimental workflow for investigating the effects of l-nebivolol on eNOS activation.
Conclusion
The activation of nitric oxide synthase by l-nebivolol is a multifaceted process that sets it apart from other β-blockers. The engagement of both β3-adrenergic and estrogen receptors initiates signaling cascades that converge on the phosphorylation and activation of eNOS, leading to increased nitric oxide production and subsequent vasodilation. This unique mechanism of action underscores the potential for l-nebivolol to offer cardiovascular benefits beyond its β1-adrenergic receptor blockade, particularly in conditions associated with endothelial dysfunction.[20][21][22] Further research into these pathways will continue to enhance our understanding of its therapeutic potential and may open new avenues for drug development in cardiovascular medicine.
References
- 1. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The selective β1-adrenoceptor antagonist nebivolol is a potential oestrogen receptor agonist with neuroprotective abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nebivolol decreases endothelial cell stiffness via the estrogen receptor beta: a nano-imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nebivolol induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neither K+ channels nor PI3K/Akt mediates the vasodilative effect of nebivolol on different types of rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nebivolol reverses endothelial dysfunction in essential hypertension: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Nebivolol: impact on cardiac and endothelial function and clinical utility | Semantic Scholar [semanticscholar.org]
Enantiomer-Specific Effects of d-Nebivolol and l-Nebivolol: A Technical Guide
Abstract
Nebivolol (B1214574), a third-generation β-adrenergic receptor antagonist, is unique in its clinical administration as a racemic mixture of two enantiomers, d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol).[1][2] These enantiomers possess distinct and complementary pharmacological profiles that synergistically contribute to nebivolol's therapeutic efficacy in treating hypertension and heart failure.[2] This technical guide provides an in-depth analysis of the enantiomer-specific effects of d- and l-nebivolol, focusing on their differential receptor interactions, signaling pathways, and functional outcomes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and core mechanisms are visualized through signaling and workflow diagrams to support further research and development.
Introduction
Nebivolol is distinguished from traditional beta-blockers by its dual mechanism of action: selective β1-adrenergic receptor blockade and nitric oxide (NO)-mediated vasodilation.[3][4] This dual action results in a favorable hemodynamic profile, characterized by reduced blood pressure and heart rate without a significant decrease in cardiac output.[2] The key to this unique profile lies in the stereospecific properties of its enantiomers. The β1-blocking activity resides almost exclusively in d-nebivolol, while the vasodilatory effects are primarily attributed to l-nebivolol through stimulation of endothelial NO production.[2][5] Understanding the specific contributions and mechanisms of each enantiomer is critical for optimizing drug design and exploring new therapeutic applications.
Pharmacodynamic Properties: A Tale of Two Enantiomers
The cardiovascular effects of racemic nebivolol are a direct result of the divergent yet synergistic actions of its d- and l-isomers.
D-Nebivolol: The Potent β1-Adrenergic Antagonist
The primary role of d-nebivolol is the selective, high-affinity blockade of β1-adrenergic receptors in the heart.[2] This action is responsible for the negative chronotropic (heart rate reduction) effects of the drug.[2] In vitro binding studies have demonstrated that d-nebivolol possesses a significantly higher affinity for β1-receptors compared to l-nebivolol.[6] One study found the β1-blocking activity of the d-enantiomer to be 175 to 1,000 times more potent than the l-enantiomer (B50610).[6][7]
L-Nebivolol: The NO-Mediated Vasodilator
In contrast, l-nebivolol has weak β-blocking activity and is the principal driver of nebivolol's vasodilatory properties.[2][7] This effect is not due to α-adrenergic blockade, a mechanism used by other vasodilating β-blockers like carvedilol, but rather through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent release of NO. L-nebivolol is reported to act as a β3-adrenergic receptor agonist in endothelial cells, initiating a signaling cascade that leads to NO production. While l-nebivolol alone does not significantly influence heart rate or blood pressure, it potentiates the antihypertensive effects of d-nebivolol.[2][8]
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for d- and l-nebivolol based on key in vitro studies.
Table 1: Adrenergic Receptor Binding Affinities of Nebivolol Enantiomers
| Compound | Receptor | Test System | K_i (nM) | Selectivity (β2/β1) | Reference |
| d,l-Nebivolol (Racemate) | β1 | Rabbit Lung Membranes | 0.9 | 50 | [6] |
| β2 | Rabbit Lung Membranes | ~45* | [6] | ||
| d-Nebivolol | β1 | Rabbit Lung Membranes | ~0.9 | >175-fold vs. l-nebivolol | [6] |
| l-Nebivolol | β1 | Rabbit Lung Membranes | ~158 | [6] |
*Calculated from K_i and selectivity ratio. **Calculated based on the racemate K_i and the 175-fold difference in affinity between enantiomers reported by Pauwels et al. (1988).
Table 2: Functional Vasorelaxant Activity of Nebivolol Enantiomers in Rat Thoracic Aorta
| Compound | Parameter | Value | Conditions | Reference |
| d-Nebivolol | pD_2 (-log EC_50) | 5.37 ± 0.06 | Endothelium-intact rings | [1] |
| E_max (%) | 33.3 ± 2.6 | Endothelium-intact rings | [1] | |
| l-Nebivolol | pD_2 (-log EC_50) | 5.34 ± 0.05 | Endothelium-intact rings | [1] |
| E_max (%) | 32.7 ± 2.4 | Endothelium-intact rings | [1] |
pD_2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. E_max is the maximum relaxation response.
Signaling Pathways and Mechanisms of Action
The distinct effects of the nebivolol enantiomers are governed by their interactions with different receptor subtypes and downstream signaling cascades.
D-Nebivolol: Competitive Antagonism at β1-Adrenoceptors
D-nebivolol acts as a classical competitive antagonist at the β1-adrenoceptor in cardiomyocytes. By blocking the binding of catecholamines (norepinephrine and epinephrine), it inhibits the activation of adenylyl cyclase, reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and consequently decreases heart rate and contractility.
L-Nebivolol: β3-Adrenoceptor Agonism and NO Release
The vasodilatory action of l-nebivolol is primarily mediated through the activation of β3-adrenoceptors on endothelial cells.[9] This initiates a pathway leading to the activation of eNOS and the production of NO. Some studies also suggest a role for β2-adrenoceptors in d-nebivolol-induced vasorelaxation and potential involvement of estrogen receptors in the overall response to the racemate.[1][10]
Caption: L-Nebivolol Signaling Pathway for NO-Mediated Vasodilation.
Experimental Protocols
The following sections detail representative methodologies for assessing the enantiomer-specific effects of nebivolol.
Protocol: Competitive Radioligand Binding Assay for Adrenoceptor Affinity
This protocol outlines a method to determine the binding affinity (K_i) of d- and l-nebivolol for β1- and β2-adrenergic receptors.
1. Membrane Preparation:
-
Harvest tissue rich in the target receptor (e.g., rabbit lung for β1, rat lung for β2).[6]
-
Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine:
- Membrane preparation (50-120 µg protein).
- A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1, [3H]dihydroalprenolol for β2).[6]
- Increasing concentrations of the unlabeled competitor (d-nebivolol or l-nebivolol).
- To determine non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
- To determine total binding, add assay buffer instead of a competitor.
-
To isolate receptor subtypes, add a masking concentration of a selective antagonist (e.g., ICI 118,551 to block β2 sites when studying β1).[6]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate an inhibition curve.
-
Calculate the IC_50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC_50 to a K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity
This protocol describes an ex vivo method to assess the functional vasodilatory effects of d- and l-nebivolol.
1. Tissue Preparation:
-
Humanely euthanize a male Sprague-Dawley rat.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 3-4 mm in length.
2. Organ Bath Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously aerate with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2 grams, replacing the buffer every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
Induce a submaximal contraction with an α1-agonist like phenylephrine (B352888) (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy, intact endothelium.
-
Wash the rings and allow them to return to baseline.
4. Concentration-Response Curve Generation:
-
Re-establish a stable contraction with phenylephrine (or another vasoconstrictor like endothelin-1).[1]
-
Once the contraction is stable, add the test compound (d-nebivolol or l-nebivolol) in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).
-
Allow the tissue to respond and stabilize at each concentration before adding the next.
-
Record the relaxation response at each concentration.
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage relaxation against the logarithm of the agonist concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the E_max (maximum effect) and EC_50 (concentration producing 50% of E_max) or pD_2.[1]
References
- 1. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebivolol: A Different Beta-Blocker for Hypertension - MedCrave online [medcraveonline.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the selective beta 1-adrenoceptor antagonist, nebivolol, on cardiovascular parameters in the pithed normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The l-enantiomer of nebivolol potentiates the blood pressure lowering effect of the d-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients [mdpi.com]
- 10. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Nebivolol: An In-Depth Technical Guide to Solubility and Stability in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (-)-Nebivolol in common laboratory solvents. The information herein is intended to assist researchers in the preparation of stock solutions, experimental design, and interpretation of results. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.
Solubility Profile
This compound, as the hydrochloride salt, is a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility and high permeability. Its solubility is a critical factor for in vitro and in vivo studies, influencing dissolution rates and subsequent bioavailability. The solubility of Nebivolol Hydrochloride has been characterized in a variety of aqueous and organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Nebivolol Hydrochloride in various research solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |
| Dimethyl Sulfoxide (DMSO) | 44.19 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ≥20 | Not Specified | |
| Ethanol | 4.42 | Not Specified | |
| Water | 0.0403 | Not Specified | [1] |
Qualitative Solubility Data
Pharmacopeial descriptions provide a qualitative understanding of Nebivolol Hydrochloride's solubility in a broader range of solvents.
| Solvent | Qualitative Solubility | Citation |
| N,N-Dimethylformamide (DMF) | Soluble | [2] |
| Methanol (B129727) | Sparingly Soluble | [2][3] |
| Propylene Glycol | Sparingly Soluble | [2] |
| Polyethylene Glycol 400 | Sparingly Soluble | [2] |
| 2-Propanol | Very Slightly Soluble | |
| Dichloromethane | Very Slightly Soluble | [2] |
| Hexane | Very Slightly Soluble | [2] |
| Toluene | Very Slightly Soluble | [2] |
| Acetonitrile | Insoluble | |
| Tetrahydrofuran | Insoluble | |
| Ethyl Acetate | Insoluble | |
| Methylbenzene | Insoluble | |
| Heptane | Very Slightly Soluble | [3] |
Stability Profile
The stability of this compound is crucial for ensuring the accuracy and reproducibility of research findings. Degradation can occur under various conditions, including exposure to harsh pH, oxidative stress, heat, and light.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods. The following table summarizes the results from various stress conditions applied to Nebivolol Hydrochloride.
| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | Degradation (%) | Citation |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80 | Significant | [4] |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80 | 20 | [4] |
| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | Partial | [5] |
| Oxidative | 30% H₂O₂ | Not Specified | Room Temperature | Significant | [6] |
| Neutral Hydrolysis | Water | 2 hours | 80 | Partial | [4][5] |
| Thermal | Dry Heat | 2 hours | 90 | Partial | [4] |
| Photolytic | UV Light | 72 hours | Not Specified | No significant degradation | [6] |
Note: "Partial" and "Significant" are used where specific percentages were not provided in the cited literature.
Solution Stability
The stability of this compound in solution under typical laboratory storage conditions is a practical concern for researchers.
-
Methanol Stock Solutions: Stock solutions of Nebivolol hydrochloride in methanol (50 µg/mL) have been shown to be stable when stored at 4°C under refrigeration.[7]
-
Room Temperature Stability: Sample solutions of Nebivolol hydrochloride in a mobile phase of methanol, acetonitrile, and potassium dihydrogen phosphate (B84403) buffer were found to be stable for up to 24 hours at room temperature.[4][8]
-
Long-Term Storage: Stability studies indicated that samples were stable when kept at room temperature, 4°C, and -20°C for 8 hours (short-term) and refrigerated at 4°C and -20°C for 72 hours (long-term) with no significant degradation observed.[7]
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Solubility Determination (Saturation Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound hydrochloride powder to a series of glass vials, each containing a known volume of the desired research solvent (e.g., methanol, ethanol, water). The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or orbital shaker bath. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Analyze the diluted sample to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation and Kinetic Study)
This protocol outlines the procedure for evaluating the stability of this compound under various stress conditions using HPLC.
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as methanol, at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 0.1 N HCl in a 10 mL volumetric flask. Heat the solution at 80°C for 2 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 0.1 N NaOH in a 10 mL volumetric flask. Heat the solution at 80°C for 2 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 5 mL of 3% hydrogen peroxide in a 10 mL volumetric flask. Keep the solution at room temperature or heat as required.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 90°C) for a defined period (e.g., 2 hours).[4] After exposure, dissolve a known weight of the powder in the initial solvent.
-
Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for a specified duration.
-
-
Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions if necessary. Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 5 µg/mL).[4]
-
HPLC Analysis:
-
Chromatographic System: Use a validated stability-indicating HPLC method. An example method could be a C18 column with a mobile phase of methanol:acetonitrile:0.02 M potassium dihydrogen phosphate (60:30:10, v/v/v; pH 4.0) at a flow rate of 1 mL/min, with UV detection at 280 nm.[4]
-
Analysis: Inject the prepared samples and a non-degraded standard solution of the same concentration onto the HPLC system.
-
-
Data Analysis:
-
Degradation Calculation: Compare the peak area of the parent drug in the stressed samples to that of the unstressed standard to calculate the percentage of degradation.
-
Kinetic Analysis (for time-course studies): For kinetic studies, samples are taken at multiple time points. Plot the natural logarithm of the remaining drug concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k for a first-order reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for stability studies.
Caption: Experimental workflow for this compound stability testing.
Caption: β1-Adrenergic receptor antagonism pathway of this compound.
Caption: NO-mediated vasodilation pathway of this compound.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Metabolism of (-)-Nebivolol in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nebivolol, the l-enantiomer (B50610) of nebivolol (B1214574), is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and unique vasodilatory properties mediated by nitric oxide (NO) potentiation. As a critical component of the racemic mixture used therapeutically, understanding its pharmacokinetic and metabolic profile in preclinical animal models is paramount for drug development and safety assessment. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in commonly used animal models, with a focus on rats and dogs. Due to a lack of publicly available data, information on the pharmacokinetics and metabolism of this compound in non-human primates is not included.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound exhibits significant interspecies differences, particularly in terms of oral bioavailability and stereoselectivity.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of l-Nebivolol in Rats
| Parameter | Intravenous (3 mg/kg) | Intravenous (10 mg/kg) |
| C₀ (ng/mL) | 1145 ± 143 | 4068 ± 489 |
| AUC₀-∞ (ng·h/mL) | 785 ± 98 | 2987 ± 354 |
| Clearance (CL) (L/h/kg) | 3.82 ± 0.47 | 3.35 ± 0.40 |
| Volume of Distribution (Vd) (L/kg) | 14.9 ± 1.8 | 12.1 ± 1.5 |
| Half-life (t½) (h) | 2.7 ± 0.3 | 2.5 ± 0.3 |
| Data from a study in L-NAME hypertensive rats. C₀ represents the initial plasma concentration.[1] |
Table 2: Pharmacokinetic Parameters of Nebivolol in Beagle Dogs (Racemic Mixture)
| Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC₀-₂₄h (ng·h/mL) | t½ (h) |
| 2.5 mg/kg (Single Dose) | 14.5 ± 4.0 | 2.5 ± 1.0 | 76.1 ± 7.4 | 2.67 ± 0.72 |
| 2.5 mg/kg (Repeated Dose) | 21.1 ± 6.2 | 2.5 ± 1.0 | 99.0 ± 14.0 | 2.47 ± 0.38 |
| 10 mg/kg (Single Dose) | 67.6 ± 18.3 | 1.5 ± 0.6 | 326 ± 83 | 3.55 ± 0.31 |
| 10 mg/kg (Repeated Dose) | 112 ± 41 | 2.5 ± 1.0 | 683 ± 178 | 2.55 ± 0.15 |
| 40 mg/kg (Single Dose) | 186 ± 62 | 1.8 ± 0.5 | 1086 ± 214 | 3.85 ± 0.90 |
| 40 mg/kg (Repeated Dose) | 640 ± 391 | 2.0 ± 0.0 | 4276 ± 1870 | 3.81 ± 0.23 |
| Data represents the racemic mixture of nebivolol. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.
Animal Models and Drug Administration
-
Rat Studies: Male Wistar or Sprague-Dawley rats are commonly used. For intravenous administration, nebivolol is often dissolved in a suitable vehicle and administered via the jugular or femoral vein. For oral studies, the drug is typically administered by gavage.
-
Dog Studies: Beagle dogs are a common non-rodent species for pharmacokinetic assessment. Oral administration is typically performed using capsules containing the drug substance.
Sample Collection and Analysis
Blood samples are serially collected from a cannulated vein (e.g., jugular vein in rats, cephalic vein in dogs) at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying nebivolol enantiomers in plasma.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly employed to extract nebivolol and an internal standard from the plasma matrix.
-
Chromatographic Separation: Chiral chromatography is essential for separating the d- and l-enantiomers. A typical column is a Chirobiotic V column. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with additives like acetic acid and diethylamine (B46881) to improve peak shape and resolution.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The precursor-to-product ion transitions for nebivolol are monitored.
Metabolism of this compound
Nebivolol undergoes extensive metabolism, primarily in the liver. The metabolic pathways include alicyclic and aromatic hydroxylation, N-dealkylation, and glucuronidation.[2] The cytochrome P450 (CYP) enzyme CYP2D6 is a major contributor to its metabolism.[2]
Metabolic Pathways
-
Hydroxylation: The primary metabolic route is hydroxylation, leading to the formation of active hydroxylated metabolites. 4-hydroxynovivolol is a major active metabolite.
-
N-dealkylation: Cleavage of the N-alkyl group can also occur.[2]
-
Glucuronidation: The parent drug and its hydroxylated metabolites can undergo conjugation with glucuronic acid to form inactive glucuronides.[2]
Species-Specific Metabolism
While direct comparative metabolism studies across all species are limited, available data suggests that nebivolol is extensively metabolized in rats, dogs, and humans.[3] In vitro studies using human liver microsomes have identified several phase I metabolites, including products of alicyclic and aromatic hydroxylation, dihydroxylation, and N-dealkylation.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for Pharmacokinetic Analysis
Metabolic Pathway of Nebivolol
Conclusion
The preclinical pharmacokinetic and metabolic profiles of this compound have been characterized primarily in rats and dogs. The compound exhibits stereoselective pharmacokinetics and undergoes extensive metabolism, mainly through hydroxylation and glucuronidation. A significant gap in the publicly available literature exists regarding the disposition of this compound in non-human primates. The data and experimental protocols summarized in this guide provide a valuable resource for scientists and researchers involved in the development of nebivolol and related compounds. Further studies are warranted to fully elucidate the comparative metabolism across all relevant preclinical species to better predict human pharmacokinetics.
References
The Discovery and Development of Nebivolol: A Technical Guide
Executive Summary
Nebivolol (B1214574) is a third-generation beta-adrenergic receptor antagonist distinguished by its high selectivity for the β1-adrenergic receptor and its unique nitric oxide (NO)-mediated vasodilatory properties. This dual mechanism of action confers a distinct hemodynamic profile, effectively lowering blood pressure while maintaining cardiac output and offering a favorable tolerability profile. This technical guide provides an in-depth overview of the discovery, development, and core pharmacological characteristics of nebivolol, intended for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The development of nebivolol was driven by the goal of creating a β-blocker with enhanced cardiovascular benefits and fewer side effects than its predecessors. The key innovation in nebivolol's design is its unique chemical structure, which is a racemic mixture of two enantiomers, d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol). This stereochemical complexity is central to its dual mechanism of action.
The synthesis of nebivolol is a complex process due to the presence of four chiral centers, leading to the possibility of ten stereoisomers.[1] The clinically used form is a racemic mixture of the d- and l-enantiomers. Various synthetic routes have been developed, often involving the preparation of key chromane (B1220400) epoxide intermediates and their subsequent reaction to form the final molecule.[1][2] The separation of the desired diastereomers is a critical step in the manufacturing process to ensure the correct stereochemical composition.[1]
Pharmacological Profile
Beta-1 Adrenergic Receptor Selectivity
Nebivolol is characterized by its high selectivity for the β1-adrenergic receptor, which is primarily located in the heart. This selectivity is predominantly attributed to the d-enantiomer.[3] By blocking these receptors, nebivolol reduces heart rate and myocardial contractility, thereby lowering blood pressure and cardiac workload.[4]
Experimental Protocol: Radioligand Binding Assay for β1-Selectivity
The β1-selectivity of nebivolol has been determined using radioligand binding assays in membranes prepared from human left ventricular myocardium.[5]
-
Radioligand: 50 pM of the nonselective β-receptor radioligand 125[I]-iodocyanopindolol ([125I]CYP) is used.[5]
-
Tissue Preparation: Membranes are prepared from explanted human left ventricular myocardium.[5]
-
Procedure: The binding of [125I]CYP is measured in the presence of varying concentrations of nebivolol. To differentiate between β1 and β2 receptor binding, selective antagonists are used. For example, the highly β1-selective antagonist CGP 20712A is used to occupy β1 receptors, allowing for the measurement of binding to β2 receptors, and the highly β2-selective antagonist ICI 118,551 is used to occupy β2 receptors, allowing for the measurement of binding to β1 receptors.[6]
-
Data Analysis: Competition curve data are analyzed using nonlinear regression to determine the dissociation constant (Ki) for each receptor subtype. The ratio of Ki values (Ki β2 / Ki β1) provides a measure of β1-selectivity.[5][6]
Table 1: Beta-Adrenergic Receptor Binding Affinity of Nebivolol and Other Beta-Blockers
| Compound | Ki (β1) (nM) | Ki (β2) (nM) | β2/β1 Selectivity Ratio | Reference |
| Nebivolol | 0.9 | 45.1 | 50 | [7] |
| Bisoprolol | 10.0 | 140 | 14 | [8] |
| Metoprolol | 28.0 | 120 | 4.3 | [5] |
| Carvedilol | 0.4 | 0.28 | 0.7 | [6] |
Nitric Oxide-Mediated Vasodilation
A key feature that distinguishes nebivolol from other β-blockers is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent release of nitric oxide (NO).[4] This effect is primarily attributed to the l-enantiomer.[3] The increased NO bioavailability leads to relaxation of vascular smooth muscle, reducing peripheral vascular resistance.[4]
Signaling Pathway for Nebivolol-Induced Nitric Oxide Production
The following diagram illustrates the proposed signaling pathway for nebivolol-induced NO production.
Caption: Signaling pathway of Nebivolol-induced vasodilation.
Experimental Protocol: Measurement of Nitric Oxide Production
The production of NO in response to nebivolol can be measured in cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs).[9]
-
Cell Culture: HUVECs are cultured under standard conditions.
-
NO Detection: NO release is measured using a fluorescent probe, such as diaminofluorescein (DAF).[9]
-
Procedure: HUVECs are incubated with nebivolol at various concentrations. The change in DAF fluorescence over time is measured, which is proportional to the amount of NO produced.[9]
-
Inhibitors: To confirm the pathway, experiments can be repeated in the presence of specific inhibitors, such as L-NAME (a general NOS inhibitor) or SR 59230A (a β3-adrenergic receptor antagonist).[9][10]
Pharmacokinetics
Nebivolol is administered as a racemic mixture and exhibits stereoselective pharmacokinetics. Following oral administration, both enantiomers are rapidly absorbed. Metabolism is primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to genetic polymorphisms in metabolism (extensive vs. poor metabolizers).[3][4]
Table 2: Pharmacokinetic Parameters of Nebivolol Enantiomers
| Parameter | d-Nebivolol | l-Nebivolol | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 0.5 - 2 hours | [4] |
| Plasma Half-life (t1/2) - Extensive Metabolizers | ~12 hours | ~12 hours | [11] |
| Plasma Half-life (t1/2) - Poor Metabolizers | ~19 hours | ~19 hours | [11] |
| Oral Bioavailability - Extensive Metabolizers | 12% | 12% | [3] |
| Oral Bioavailability - Poor Metabolizers | 96% | 96% | [3] |
| Plasma Protein Binding | 98.1% | 97.9% | [12] |
Clinical Development and Efficacy
Nebivolol has undergone extensive clinical development for the treatment of hypertension. Numerous randomized, double-blind, placebo-controlled trials have demonstrated its efficacy in lowering blood pressure.[13]
Experimental Workflow: Phase III Clinical Trial for Hypertension
The following diagram outlines a typical workflow for a Phase III clinical trial evaluating the efficacy and safety of nebivolol for hypertension.
Caption: Workflow of a typical Phase III clinical trial for Nebivolol.
Table 3: Summary of Efficacy Data from a Pivotal Phase III Monotherapy Trial in Hypertension
| Treatment Group | Mean Change from Baseline in Trough Sitting Diastolic BP (mmHg) | Mean Change from Baseline in Trough Sitting Systolic BP (mmHg) | Responder Rate (%)* | Reference |
| Placebo | -2.9 | -2.2 | 34.6 | [13] |
| Nebivolol 1.25 mg | -8.0 | -4.4 | 53.7 | [13] |
| Nebivolol 2.5 mg | -8.1 | -5.6 | 57.3 | [13] |
| Nebivolol 5 mg | -9.6 | -7.7 | 65.1 | [13] |
| Nebivolol 10 mg | -10.3 | -8.5 | 68.1 | [13] |
| Nebivolol 20 mg | -10.1 | -9.5 | 67.3 | [13] |
| Nebivolol 40 mg | -11.2 | -9.5 | 72.3 | [13] |
*Responder rate defined as trough sitting diastolic blood pressure <90 mmHg or a reduction of ≥10 mmHg from baseline.
Conclusion
Nebivolol represents a significant advancement in the field of beta-blocker therapy. Its unique combination of high β1-selectivity and NO-mediated vasodilation provides a comprehensive approach to the management of hypertension. The detailed understanding of its synthesis, stereochemistry, and dual mechanism of action, supported by robust preclinical and clinical data, solidifies its position as a valuable therapeutic agent for cardiovascular disease. Further research into its pleiotropic effects may uncover additional clinical benefits.
References
- 1. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 2. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. berlin-chemie.ru [berlin-chemie.ru]
- 6. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacokinetic study and cardiovascular monitoring of nebivolol in normal and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Randomized, Double‐Blind, Placebo‐Controlled Parallel‐Group Study to Assess the Efficacy and Safety of Nebivolol, a Novel β‐Blocker, in Patients With Mild to Moderate Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Nebivolol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (-)-Nebivolol, a third-generation beta-blocker with unique vasodilatory properties. This document details its chemical identity, pharmacological data, relevant experimental procedures, and the signaling pathways through which it exerts its therapeutic effects.
Core Chemical and Physical Properties
This compound is the l-enantiomer (B50610) of Nebivolol (B1214574). Commercially, Nebivolol is administered as a racemic mixture of d- and l-enantiomers.
| Property | Value |
| Molecular Formula | C₂₂H₂₅F₂NO₄[1][2][3] |
| IUPAC Name | (1S)-1-((2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-(((2S)-2-((2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl)amino)ethanol |
| Molecular Weight | 405.44 g/mol [3] |
| CAS Number | 118457-15-1 (for this compound) |
| Solubility | Insoluble in water, soluble in N,N-dimethylformamide and methanol.[2] |
Note: The IUPAC name provided is for the specific this compound enantiomer. The racemic mixture is more broadly named 1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol.[1][2]
Pharmacological Data Summary
Nebivolol is a highly selective β1-adrenergic receptor antagonist.[4][5][6] Its distinctive characteristic among beta-blockers is its ability to induce vasodilation by promoting the release of nitric oxide (NO) from the vascular endothelium.[5][7][8]
| Parameter | Finding | Species | Reference Study |
| Receptor Selectivity | Highly selective for β1-adrenergic receptors. | Human | Pauwels et al., Mol. Pharmacol. 34, 843 (1988)[3] |
| Plasma Half-life (d-Nebivolol) | Approximately 12 hours in extensive CYP2D6 metabolizers and 19 hours in poor metabolizers.[4] | Human | StatPearls [Internet].[4] |
| Protein Binding | Approximately 98%, primarily to albumin.[4] | Human | StatPearls [Internet].[4] |
| Antiarrhythmic Effect (in vivo) | 1.25 mg/kg i.v. reduced incidence of ventricular tachycardia from 85% to 33% and ventricular fibrillation from 67% to 20% in a rat model of reperfusion arrhythmia.[9] | Rat | Antiarrhythmic Effects of Nebivolol in Experimental Models in Vivo - PubMed[9] |
| Neuroprotective Loading Dose (in vivo) | 0.1 mg/kg administered intravenously within 10 minutes following LAD ligation was found to be a suitable loading dose to prevent impairment of coronary perfusion.[10] | Animal | Beyond the Heart: The Neuroprotective Potential of Nebivolol... - MDPI[10] |
| Neuroprotective Continuation Dose (in vivo) | 2 mg/kg administered orally.[10] | Animal | Beyond the Heart: The Neuroprotective Potential of Nebivolol... - MDPI[10] |
| Clinical Dose for Hypertension | Starting dose of 5 mg once daily, with the potential to titrate up to 20 mg once daily.[11] | Human | Nebivolol in Patients With Systolic Stage 2 Hypertension - ClinicalTrials.gov[11] |
Experimental Protocols
General Synthetic Route for Nebivolol Hydrochloride
The synthesis of Nebivolol is a multi-step process that often involves the reaction of an amino alcohol fragment with an epoxide fragment. The following is a generalized protocol based on published synthetic methods.[12][13][14]
Objective: To synthesize DL-Nebivolol hydrochloride.
Materials:
-
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol
-
(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
-
Methanol
-
Palladium on charcoal (Pd/C)
-
Benzyl (B1604629) chloride
Procedure:
-
Preparation of N-benzyl Nebivolol:
-
React (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol.
-
The reaction is typically carried out at a temperature range of 25-70°C for 8-18 hours.[14]
-
-
Debenzylation and Hydrochloride Salt Formation:
-
The resulting reaction mass containing N-benzyl Nebivolol is subjected to hydrogenation using a palladium on charcoal catalyst in the presence of benzyl chloride.[14]
-
This step removes the benzyl protecting group and simultaneously forms the hydrochloride salt of DL-Nebivolol.
-
-
Isolation and Purification:
-
The final product, DL-Nebivolol hydrochloride, is isolated from the reaction mixture.
-
Purification can be achieved through recrystallization from a suitable solvent, such as ethanol.
-
Note: This is a generalized representation. Specific reaction conditions, stoichiometry, and purification methods may vary based on the detailed procedures outlined in the referenced patents.
Quantification of Nebivolol Enantiomers in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous determination of d- and l-nebivolol in human plasma.[15]
Objective: To accurately quantify the concentrations of d- and l-Nebivolol in human plasma samples.
Materials:
-
d,l-Nebivolol reference standard
-
(Rac)-Nebivolol-d4 (stable isotope-labeled internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium carbonate
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution ((Rac)-Nebivolol-d4 in methanol).
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (d- and l-Nebivolol and the internal standard) from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation of the enantiomers is achieved using a chiral column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for Nebivolol and the internal standard.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Nebivolol into blank plasma.
-
Process these standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of d- and l-Nebivolol in the unknown samples from the calibration curve.
-
Signaling Pathways and Mechanism of Action
This compound exhibits a dual mechanism of action. It is a potent and selective antagonist of β1-adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility.[5][7][16] Uniquely, it also stimulates nitric oxide (NO) production in the endothelium.[5][7][8] This is achieved through agonism of β3-adrenergic receptors, which in turn activates endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS), leading to vasodilation.[8][17][18]
Caption: Dual mechanism of action of this compound.
References
- 1. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nebivolol [drugfuture.com]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 6. Clinical pharmacology of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. Nebivolol - Wikipedia [en.wikipedia.org]
- 9. Antiarrhythmic effects of nebivolol in experimental models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond the Heart: The Neuroprotective Potential of Nebivolol in Acute Myocardial Infarction [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]
- 13. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 14. EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Nebivolol (Bystolic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with (-)-Nebivolol
These application notes provide an overview and detailed protocols for studying the in vitro effects of (-)-Nebivolol, the l-enantiomer (B50610) of Nebivolol (B1214574), a third-generation beta-blocker with vasodilatory properties attributed to its interaction with the L-arginine/nitric oxide (NO) pathway.[1] These protocols are intended for researchers, scientists, and drug development professionals.
This compound, in the racemic mixture of Nebivolol, is primarily responsible for the induction of nitric oxide (NO) production, which contributes to its vasodilatory effects.[2] In contrast, the d-enantiomer is a highly selective β1-adrenergic receptor antagonist.[3][4] Understanding the distinct effects of the l-enantiomer is crucial for elucidating its therapeutic mechanisms.
Data Presentation
The following tables summarize quantitative data from in vitro studies on Nebivolol, with a focus on effects relevant to the l-enantiomer's activity.
Table 1: Effects of Nebivolol on Nitric Oxide (NO) Production
| Cell/Tissue Type | Assay | Effective Concentration | Observation | Reference |
| Rat Aorta & Mesenteric Arteries | DAF-2 Fluorescence | 10⁻⁶ mol/L | Significant increase in NO levels | [2][5] |
| Rat Aorta & Mesenteric Arteries | DAF-2 Fluorescence | 10⁻⁵ mol/L | Plateau of NO release | [2][5] |
| Human Coronary Endothelial Cells (HCECs) | Not Specified | Not Specified | Increased NO formation | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DAF-FM Fluorescence | 10 µM | Increased intracellular NO | [7] |
Table 2: Effects of Nebivolol on Cell Viability, Proliferation, and Apoptosis
| Cell Type | Assay | Concentration | Effect | Reference |
| Human Coronary Artery Smooth Muscle Cells (haCSMCs) & Endothelial Cells (haECs) | BrdU Incorporation | 10⁻⁷ - 10⁻⁵ mol/L | Concentration- and time-dependent reduction of proliferation up to 80% | [6][8] |
| Vascular Smooth Muscle Cells (VSMCs) | Cell Proliferation Assay | 0.1 µM & 0.3 µM | Increased bFGF-induced cell proliferation | [9] |
| Vascular Smooth Muscle Cells (VSMCs) | Cell Proliferation Assay | 3 µM & 10 µM | Decreased bFGF-induced cell proliferation | [9] |
| Human Coronary Artery Smooth Muscle Cells (haCSMCs) | Hypodiploid DNA | 10⁻⁵ mol/l | 23% apoptosis | [6][8] |
| Oral Squamous Cell Carcinoma (OSCC) cells (HSC-3, HN12) | CCK-8 Assay | 1 - 50 µM | Dose-dependent inhibition of cell growth | [10] |
| Endothelial Cells (EAhy926) | Resazurin Assay | 10 nM | Attenuated AA-induced cell toxicity | [11] |
Table 3: Receptor Binding Affinity of Nebivolol Enantiomers
| Receptor | Cell Line | Ligand | Kᵢ (nM) | Reference |
| Human β1-adrenergic | CHO-Hu beta 1 | d-Nebivolol | 0.41 | [3] |
| Human β1-adrenergic | CHO-Hu beta 1 | Nebivolol (racemic) | 0.42 | [3] |
| Human β1-adrenergic | CHO-Hu beta 1 | l-Nebivolol | ~600 (calculated from 1460x less potent than d-nebivolol) | [3] |
| Human β1-adrenergic | Human Myocardium | Nebivolol (racemic) | - | 3-4 fold β1-selectivity |
| Human β2-adrenergic | Human Myocardium | Nebivolol (racemic) | - |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol describes the measurement of intracellular NO production in endothelial cells using a fluorescent probe.
Materials:
-
Endothelial cells (e.g., HUVECs, EA.hy926)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound stock solution (in DMSO or appropriate solvent)
-
DAF-FM Diacetate or DAF-2 DA (5 mM stock in DMSO)
-
L-NAME (NOS inhibitor, optional control)
-
β3 antagonist (e.g., L-748,337, optional control)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed endothelial cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and culture until they reach 80-90% confluence.[7]
-
Prepare fresh dilutions of this compound in cell culture medium to the desired final concentrations (e.g., 10⁻⁶ M to 10⁻⁵ M). Include a vehicle control.
-
(Optional) For control wells, pre-incubate cells with L-NAME (e.g., 100 µM) or a β3 antagonist (e.g., 3 µM) for the appropriate time before adding Nebivolol.[7]
-
Remove the culture medium from the wells and add the this compound solutions.
-
Incubate the cells for the desired time (e.g., 4 hours).[7]
-
Load the cells with DAF-FM diacetate (final concentration of 5 µM) and incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark.[7]
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh PBS or medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515-535 nm.[7]
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the steps for assessing cell viability and proliferation using the MTT reduction assay.
Materials:
-
Cells of interest (e.g., HDFa, OSCC cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[12][13]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization
References
- 1. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of nitric oxide release by nebivolol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nebivolol on proliferation and apoptosis of human coronary artery smooth muscle and endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of nebivolol-mediated effects on bFGF-induced vascular smooth muscle cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenergic Blockade by Nebivolol to Suppress Oral Squamous Cell Carcinoma Growth via Endoplasmic Reticulum Stress and Mitochondria Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of Nebivolol against Oxidative Stress Induced by Aristolochic Acids in Endothelial Cells [mdpi.com]
- 12. RETRACTED: Investigation of the Potential of Nebivolol Hydrochloride-Loaded Chitosomal Systems for Tissue Regeneration: In Vitro Characterization and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Chiral Quantification of Nebivolol Enantiomers in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker administered as a racemic mixture of d-nebivolol and l-nebivolol.[1] The enantiomers exhibit distinct pharmacological activities: d-nebivolol is a potent and selective β1-adrenergic receptor antagonist, while l-nebivolol is responsible for nitric oxide-mediated vasodilation.[1][2] Due to these differing effects, the stereoselective analysis of nebivolol enantiomers is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of d-nebivolol and l-nebivolol in human plasma.
Principle
This bioanalytical method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the chiral separation and quantification of nebivolol enantiomers. A stable isotope-labeled internal standard, such as racemic nebivolol-d4, is utilized to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][3] The methodology involves the extraction of the analytes from plasma, followed by chromatographic separation on a chiral column and detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3]
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS quantification of d- and l-nebivolol in human plasma from published methods.
Table 1: Linearity and Sensitivity
| Parameter | d-Nebivolol | l-Nebivolol | Reference |
| Linearity Range (pg/mL) | 20.0 - 6000 | 20.0 - 6000 | |
| Linearity Range (pg/mL) | 25 - 2500 | 25 - 2500 | [2] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 20.0 | 20.0 | |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 25 | 25 | [2] |
Table 2: Precision and Accuracy
| Parameter | d-Nebivolol (%RSD) | l-Nebivolol (%RSD) | Accuracy (%) | Reference |
| Intra-day Precision | Within ±15% | Within ±15% | 85% - 115% | |
| Inter-day Precision | Within ±15% | Within ±15% | 85% - 115% | |
| LLOQ Precision | Within ±20% | Within ±20% | 80% - 120% |
Table 3: Recovery and Matrix Effect
| Parameter | d-Nebivolol | l-Nebivolol | Internal Standard | Reference |
| Mean Recovery | 87.71% | Not Specified | 84.97% | [4] |
| Mean Recovery | 67.67% | Not Specified | 68.74% | [5] |
| Matrix Effect | Absent | Absent | Not Specified | [2] |
Experimental Protocols
This section provides a detailed methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of nebivolol enantiomers.
Materials and Reagents
-
d-Nebivolol and l-Nebivolol reference standards
-
Racemic Nebivolol-d4 (Internal Standard)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Ammonium carbonate, formic acid, acetic acid, diethylamine (B46881) (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., ion exchange) or protein precipitation/liquid-liquid extraction reagents.[3]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of d-nebivolol, l-nebivolol, and racemic nebivolol-d4 by dissolving the appropriate amount in methanol.
-
Working Solutions: Prepare serial dilutions of the nebivolol stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to a suitable concentration.[3]
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard working solution and vortex for 30 seconds.[1]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][3]
LC-MS/MS Instrumental Conditions
Table 4: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| HPLC System | High-Performance Liquid Chromatography system |
| Column | Chiral Column (e.g., Chirobiotic® V, CHIRALPACK AY-RH 5 µm, 150 mm × 4.6 mm)[2] |
| Mobile Phase A | Acetonitrile: Ammonium carbonate in water (158 mg/L) (80:20 v/v) |
| Mobile Phase B | Methanol: Acetic acid: Diethylamine (100:0.15:0.05, v/v/v)[2] |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Tandem Mass Spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nebivolol) | m/z 406.2 → 151.0[4] |
| MRM Transition (Nebivolol-d4) | m/z 410.2 → 151.0[4] |
Visualizations
Caption: Experimental workflow for the quantification of nebivolol enantiomers.
Caption: Key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Nebivolol in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of (-)-Nebivolol dosage for use in animal research studies. This document includes detailed protocols for compound preparation and administration, along with established dosage ranges for various animal models and research applications.
Mechanism of Action
This compound is the pharmacologically active enantiomer of nebivolol (B1214574). It is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors.[1][2] A key feature that distinguishes this compound from other beta-blockers is its ability to induce vasodilation through the nitric oxide (NO) pathway.[1][2] This dual mechanism of action involves:
-
β1-Adrenergic Receptor Blockade: Selective antagonism of β1-adrenergic receptors in the heart reduces heart rate and myocardial contractility, thereby lowering blood pressure.[1][3]
-
β3-Adrenergic Receptor Agonism: this compound stimulates β3-adrenergic receptors, leading to the activation of the AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) pathway.[4] This results in increased production of nitric oxide (NO), a potent vasodilator, which contributes to the reduction of systemic vascular resistance.[1][3][4]
Data Presentation: this compound Dosage in Animal Models
The following tables summarize reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage can vary depending on the specific animal strain, age, sex, and the experimental model being used. Therefore, these tables should be used as a guideline for dose-range finding studies.
Table 1: this compound Dosages in Rat Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Hypertension | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 1.25 mg/kg | Not Specified | [5] |
| Hypertension (L-NAME induced) | Sprague-Dawley | Oral (gavage) | 1 mg/kg/day | Not Specified | [6] |
| Hypertension (L-NAME induced) | Wistar | Oral (gavage) | 10 mg/kg/day | Not Specified | |
| Hypertension (L-NAME induced) | Wistar | Oral (in drinking water) | 30 mg/kg/day | Drinking Water | |
| Myocardial Infarction | Sprague-Dawley | Intravenous (i.v.) | 0.1 mg/kg (loading dose) | Distilled water/polyethylene (B3416737) glycol (80:20, v/v) | |
| Myocardial Infarction | Sprague-Dawley | Oral (gavage) | 2 mg/kg/day (continuation dose) | Tap water (suspension) | |
| Cardiac Dysfunction | Wistar | Oral (gavage) | 20 mg/kg/day | Not Specified | [7] |
| Diastolic Dysfunction | Zucker Obese | Subcutaneous (osmotic pump) | 8-10 mg/kg/day | Not Specified | |
| Atherosclerosis | ApoE-knockout | Not Specified | 10 mg/kg/day | Not Specified |
Table 2: this compound Dosages in Mouse Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Toxicity Study | CD-1 | Oral (gavage) | 40, 80, 160 mg/kg/day | Not Specified | [8] |
| Atherosclerosis | ApoE-knockout | Not Specified | Not Specified | Not Specified | [9] |
| Peritoneal Damage | C57BL/6 | Oral | Not Specified | Not Specified |
Table 3: this compound Dosages in Rabbit Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Intraocular Pressure | New Zealand White | Oral | 0.1, 0.5, 2.5 mg/kg (5 days) | Not Specified | [10][11] |
| Congestive Heart Failure | Not Specified | Not Specified | Not Specified | Not Specified | [12][13] |
Experimental Protocols
The solubility of this compound hydrochloride should be considered when preparing formulations for animal administration. It is poorly soluble in water.
For Oral Administration (Gavage):
-
Vehicle Selection: A common vehicle for oral gavage is a suspension in an aqueous medium such as distilled water, saline, or a 0.5% solution of carboxymethylcellulose (CMC) in water. For some studies, this compound has been administered by being admixed in the diet.
-
Preparation of Suspension:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals.
-
Weigh the calculated amount of the compound.
-
Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
The final concentration should be calculated to allow for an appropriate administration volume for the animal (e.g., 5-10 mL/kg for rats).
-
For Intravenous Administration:
-
Vehicle Selection: A solution of distilled water and polyethylene glycol (PEG), for instance an 80:20 (v/v) ratio, can be used to dissolve this compound for intravenous injection.
-
Preparation of Solution:
-
Dissolve the calculated amount of this compound hydrochloride in the vehicle.
-
Gentle warming and sonication may be required to aid dissolution.
-
Ensure the final solution is clear and free of particulates before administration.
-
The solution should be sterile-filtered through a 0.22 µm filter before injection.
-
For Intraperitoneal and Subcutaneous Administration:
-
Similar vehicles and preparation methods as for intravenous administration can be adapted. However, the concentration may need to be adjusted to accommodate the smaller volumes typically used for these routes. It is crucial to ensure the pH and osmolality of the solution are as close to physiological levels as possible to minimize irritation.
This protocol describes the induction of hypertension in rats using Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, and subsequent treatment with this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
This compound hydrochloride
-
Vehicle for this compound (e.g., 0.5% CMC)
-
Oral gavage needles
-
Apparatus for blood pressure measurement (e.g., tail-cuff plethysmography)
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days to obtain stable readings.
-
Induction of Hypertension:
-
Prepare a solution of L-NAME in drinking water at a concentration that will provide the desired daily dose (e.g., 40 mg/kg/day).[14]
-
Provide the L-NAME solution as the sole source of drinking water for the duration of the study (typically 4-8 weeks).[14][15]
-
Monitor water consumption to ensure adequate L-NAME intake.
-
-
Grouping and Treatment:
-
After a stable hypertensive state is achieved (e.g., 2-4 weeks of L-NAME administration), randomly divide the animals into experimental groups:
-
Control Group: L-NAME + Vehicle
-
Treatment Group: L-NAME + this compound
-
-
Administer this compound or the vehicle daily by oral gavage at the desired dose (e.g., 10 mg/kg/day) for the remainder of the study period.[16]
-
-
Monitoring:
-
Measure SBP and HR at regular intervals (e.g., weekly) throughout the study.
-
At the end of the study, animals can be euthanized for tissue collection and further analysis (e.g., cardiac hypertrophy, vascular function).
-
Mandatory Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Workflow for L-NAME induced hypertension study.
References
- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol: haemodynamic effects and clinical significance of combined beta-blockade and nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of eNOS Partially Blunts the Beneficial Effects of Nebivolol on Angiotensin II-Induced Signaling in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and hemodynamic profile of nebivolol, a chemically novel, potent, and selective beta 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol ameliorates nitric oxide deficient hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol in oral subacute treatment prevents cardiac post-ischemic dysfunction in rats, but hyperthyroidism reduces this protection: mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The effect of nebivolol on atherogenesis in apoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The influence of new beta-adrenolytics nebivolol and carvedilol on intraocular pressure and iris blood flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasodilator effects of nebivolol in a rat model of hypertension and a rabbit model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 15. Treatment with nebivolol combined with physical training promotes improvements in the cardiovascular responses of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (-)-Nebivolol in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nebivolol, the l-enantiomer (B50610) of Nebivolol, is a third-generation beta-blocker with unique vasodilatory properties mediated by nitric oxide (NO). Unlike the d-enantiomer which is primarily responsible for the selective β1-adrenergic receptor blockade, this compound stimulates endothelial nitric oxide synthase (eNOS) activity, leading to increased NO bioavailability. This dual mechanism of action makes Nebivolol, and specifically its l-enantiomer, a subject of significant interest in the research of cardiovascular diseases such as hypertension, heart failure, myocardial infarction, and atherosclerosis. These application notes provide a summary of the key findings and detailed protocols for the use of this compound in relevant preclinical models.
Data Presentation
The following tables summarize the quantitative effects of this compound in various animal models of cardiovascular disease.
Table 1: Effects of this compound on Atherosclerosis in apoE-Knockout Mice.[1][2][3]
| Parameter | Treatment Group | Dosage and Duration | % Change vs. Control | p-value |
| Plaque Area | Nebivolol | 2.0 µmol/kg/day for 4 months | ↓ 25% | p=0.03 |
| Necrotic Core Area | Nebivolol | 2.0 µmol/kg/day for 4 months | ↓ 46% | p=0.03 |
| CD68+ Macrophage Density | Nebivolol | 2.0 µmol/kg/day for 4 months | ↓ 41% | p=0.008 |
| CD3+ Lymphocyte Density | Nebivolol | 2.0 µmol/kg/day for 4 months | ↓ 16% | p=0.03 |
| Smooth Muscle Cell Content (Fibromuscular Cap) | Nebivolol | 2.0 µmol/kg/day for 4 months | ↑ 46% | p=0.008 |
| Collagen Content | Nebivolol | 2.0 µmol/kg/day for 4 months | ↓ 49% | p=0.008 |
| Metalloproteinase (Gelatinase) Activity Area | Nebivolol | 2.0 µmol/kg/day for 4 months | ↓ 48% | p=0.008 |
Table 2: Effects of this compound on Myocardial Infarction (MI) in Rats.[4][5][6][7]
| Parameter | Model | Treatment Group | Dosage and Duration | Outcome |
| Left Ventricular Ejection Fraction (LVEF) | Ischemia-Reperfusion | MI-nebivolol | Not specified | Significantly less decrease compared to MI-control (p=0.08) |
| Left Ventricular Fractional Shortening (FS) | Ischemia-Reperfusion | MI-nebivolol | Not specified | Significantly less decrease compared to MI-control (p=0.06) |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Ischemia-Reperfusion | MI-nebivolol | Not specified | Lower than MI-control (p<0.005) |
| Infarct Size | Ischemia-Reperfusion | MI-nebivolol vs. MI-control | Not specified | Similar (p=0.79) |
| Mean Arterial Pressure (MAP) | LAD Ligation | MI-nebivolol | 0.1 mg/kg IV loading + 2 mg/kg oral | Slightly decreased |
| Left Ventricular End-Diastolic Pressure (LVEDP) | LAD Ligation | MI-nebivolol | 0.1 mg/kg IV loading + 2 mg/kg oral | Prevented MI-associated increase |
Table 3: Effects of this compound on Hemodynamic Parameters in Hypertensive Rats.[8][9]
| Parameter | Model | Treatment Group | Dosage | Outcome vs. Control |
| Systolic Blood Pressure (SBP) | Spontaneously Hypertensive Rat (SHR) | Nebivolol | 3 and 10 mg/kg i.v. | Significantly enhanced hypotensive response |
| Low Frequency Blood Pressure Variability (LF-BPV) | Spontaneously Hypertensive Rat (SHR) | Nebivolol | 3 and 10 mg/kg i.v. | Greater reduction compared to normotensive rats |
| Systolic Blood Pressure (SBP) | Transgenic (mRen2)27 Rat | Nebivolol | 10 mg/kg/day for 21 days | Reduced to 183 ± 4 mmHg from 207 ± 8 mmHg (p < 0.05) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Vasodilatory Effect
Caption: this compound stimulates β3-adrenergic receptors, leading to eNOS activation and NO production, resulting in vasodilation.
Experimental Workflow for Myocardial Infarction Model
Caption: Workflow for inducing myocardial infarction in rats via LAD ligation and subsequent treatment and analysis.
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats via Left Anterior Descending (LAD) Artery Ligation
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 6-0 silk)
-
ECG monitoring system
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine/Xylazine).[1] Once anesthetized, intubate the rat and connect it to a rodent ventilator.[1][2] Shave the chest area and sterilize the surgical site.
-
Thoracotomy: Make a left thoracotomy incision at the fourth intercostal space to expose the heart.[2]
-
LAD Ligation: Gently retract the ribs to visualize the heart. The left anterior descending (LAD) coronary artery can be identified as a prominent vessel on the anterior surface of the left ventricle. Ligate the LAD artery with a 6-0 silk suture.[1][3] Successful ligation is confirmed by the observation of a pale, akinetic area in the myocardium distal to the suture and by ST-segment elevation on the ECG.[4]
-
Treatment Administration: Administer this compound or the vehicle control as per the experimental design. For acute studies, intravenous administration may be performed. For chronic studies, oral gavage or osmotic pumps can be used.
-
Closure and Recovery: Close the chest wall in layers. Allow the rat to recover from anesthesia on a heating pad to maintain body temperature. Provide appropriate post-operative analgesia.
Protocol 2: Assessment of Vasorelaxation in Isolated Aortic Rings
Materials:
-
Rat aorta
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
This compound
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta.[5] Place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.[6]
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[7]
-
Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2g.[7] Check the viability of the endothelium by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then assessing the relaxation response to acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.[7]
-
Vasorelaxation Assay: After washing out the acetylcholine, pre-contract the rings again with phenylephrine. Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve. Record the changes in isometric tension.
Protocol 3: Immunohistochemical Staining for CD68 in Atherosclerotic Plaques
Materials:
-
Aortic tissue sections from apoE-knockout mice
-
Primary antibody: anti-CD68
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Tissue Preparation: Aortic tissue should be fixed (e.g., in formalin), embedded in paraffin, and sectioned.[8]
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval if necessary (e.g., by heat-induced epitope retrieval).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD68 antibody at the appropriate dilution and temperature.[9][10]
-
Secondary Antibody and Detection: Wash the sections and incubate with a biotinylated secondary antibody. After another wash, apply the ABC reagent.
-
Visualization: Develop the color reaction using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei. Dehydrate the sections and mount with a coverslip.
-
Analysis: Quantify the CD68-positive area (macrophage content) within the atherosclerotic plaques using image analysis software.[11]
References
- 1. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LAD Ligation to Induce MI [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. reprocell.com [reprocell.com]
- 6. Isolation and Primary Culture of Mouse Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated aortic ring preparation [bio-protocol.org]
- 8. Expression of NF-κB, CD68 and CD105 in carotid atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemical expression of anti-CD68 antibody in atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols: (-)-Nebivolol for Studying Endothelial Dysfunction In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial dysfunction is a pathological state of the endothelium characterized by a reduced bioavailability of nitric oxide (NO), a key vasodilator.[1][2] This condition is an early event in the pathogenesis of atherosclerosis and is implicated in various cardiovascular diseases, including hypertension and heart failure.[1][2][3] (-)-Nebivolol, the active d-enantiomer of nebivolol (B1214574), is a third-generation β1-adrenergic receptor antagonist that exhibits unique vasodilatory properties mediated by the L-arginine/NO pathway.[3][4][5] These properties make this compound a valuable tool for in vitro studies aimed at understanding and counteracting endothelial dysfunction.
These application notes provide a comprehensive guide for utilizing this compound in in vitro models of endothelial dysfunction. Detailed protocols for key assays are provided, along with a summary of quantitative data from published studies to aid in experimental design and data interpretation.
Mechanism of Action
This compound's beneficial effects on endothelial function stem from a dual mechanism:
-
β1-Adrenergic Receptor Blockade: The d-enantiomer of nebivolol is a highly selective β1-receptor antagonist.[6]
-
NO-Mediated Vasodilation: Both d- and l-enantiomers of nebivolol stimulate endothelial NO synthase (eNOS) to produce NO.[6] This effect is mediated, at least in part, through β3-adrenergic receptor stimulation.[3][7][8][9][10]
Furthermore, nebivolol has been shown to possess antioxidant properties, reducing oxidative stress by inhibiting NAD(P)H oxidase activity and preventing eNOS uncoupling, thereby increasing the bioavailability of NO.[3][6][11][12]
Data Presentation: In Vitro Effects of this compound on Endothelial Cells
The following tables summarize the quantitative effects of this compound on endothelial cells as reported in various in vitro studies.
Table 1: Effects of Nebivolol on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) in Endothelial Cells
| Cell Type | Treatment | Concentration | Effect | Reference |
| HUVECs (from Black donors) | Nebivolol | 1.0 µmol/L | Significantly improved NO release. | [6] |
| HUVECs (from Black donors) | Nebivolol | 1.0 µmol/L | Reduced Superoxide (B77818) (O2-) and Peroxynitrite (ONOO-) release. | [6] |
| HUVECs (from White donors) | Nebivolol | 5 µmol/L | Increased NO/ONOO- ratio from 1.30 to 3.45. | [6][13] |
| HUVECs (from Black donors) | Nebivolol | 5 µmol/L | Increased NO/ONOO- ratio from 0.50 to 3.32. | [6][13] |
| HUVECs | Nebivolol | 10 µmol/L | Increased NO release (DAF fluorescence +234% vs basal). | [14] |
| HUVECs | Metoprolol | 10 µmol/L | No significant increase in NO release (DAF fluorescence +55% vs basal). | [14] |
| Mesenteric Arteries (SHR) | Nebivolol | 10 µmol/L | Increased [NO]/[ONOO-] ratio from 1.14 to 3.09. | [14] |
| EAhy926 cells | Aristolochic Acids + Nebivolol | 10 nM | Counteracted the reduction in cell viability and increase in ROS. | [15] |
Table 2: Effects of Nebivolol on Gene and Protein Expression in Endothelial Cells
| Cell Type | Treatment | Concentration | Target Gene/Protein | Effect | Reference |
| HUVECs | ox-LDL + Nebivolol | 10 µmol/L | ICAM-1, ICAM-2, ICAM-3, E-selectin, P-selectin | Reduced ox-LDL-induced upregulation (RNA and protein). | |
| HUVECs | ox-LDL + Nebivolol | 10 µmol/L | IL-6, TNFα, Tissue factor, PAI-1, uPA | Reduced ox-LDL-induced upregulation (RNA and protein). | |
| HUVECs | ox-LDL + Nebivolol | 10 µmol/L | Endothelin-1 (ET-1) | Reduced ox-LDL-induced upregulation (RNA and protein). | |
| HUVECs | ox-LDL + Nebivolol | 10 µmol/L | MMP-2, MMP-9, TIMP-1 | Reduced ox-LDL-induced upregulation (RNA and protein). | |
| HUVECs | Nebivolol | 10 µmol/L | eNOS translocation and Serine 1177 phosphorylation | Significantly increased. | [14] |
| haECs | Nebivolol | 10⁻⁵ mol/L | Endothelin-1 transcription and secretion | Suppressed. |
Mandatory Visualizations
Caption: this compound signaling pathway in endothelial cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This protocol outlines the basic steps for culturing HUVECs, a common in vitro model for studying endothelial function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.1% Gelatin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.05%)
-
Tissue culture flasks and multi-well plates
Procedure:
-
Coating Culture Vessels:
-
Coat tissue culture vessels with 0.1% gelatin solution for at least 1 hour at 37°C.
-
Aspirate the excess gelatin solution before seeding the cells.
-
-
Thawing and Seeding:
-
Quickly thaw a cryopreserved vial of HUVECs in a 37°C water bath.[4][6]
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM-2 and centrifuge at 180 x g for 7 minutes.[6]
-
Resuspend the cell pellet in fresh EGM-2 and determine the viable cell count using a hemocytometer and trypan blue.
-
Seed the cells onto the gelatin-coated vessels at a density of 2.5 x 10³ cells/cm².[6]
-
-
Cell Maintenance:
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
-
Subculturing:
-
Wash the confluent monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 2-5 minutes until the cells detach.
-
Neutralize the trypsin with a trypsin neutralizer or medium containing serum and centrifuge the cells.
-
Resuspend the cell pellet and re-seed into new gelatin-coated flasks.
-
Protocol 2: Induction of Endothelial Dysfunction and Treatment with this compound
This protocol describes a general method for inducing an endothelial dysfunction phenotype in cultured HUVECs and subsequent treatment with this compound.
Materials:
-
Confluent HUVEC monolayer (from Protocol 1)
-
Inducing agent (e.g., oxidized LDL (ox-LDL), TNF-α)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Endothelial cell basal medium (EBM)
Procedure:
-
Serum Starvation (Optional):
-
For some assays, it may be necessary to serum-starve the cells for 4-6 hours in EBM prior to stimulation.
-
-
Induction of Dysfunction:
-
Incubate the HUVECs with the inducing agent at a pre-determined concentration and for a specific duration. For example, treat with ox-LDL (e.g., 50 µg/mL) for 24 hours to upregulate adhesion molecules.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound solutions to the cells and incubate for the desired time (e.g., 1 to 24 hours). Include a vehicle control (medium with the same concentration of the solvent used for the nebivolol stock).
-
Protocol 3: Measurement of Intracellular Nitric Oxide (NO) using DAF-FM Diacetate
This protocol details the use of the fluorescent probe DAF-FM diacetate to measure intracellular NO production.
Materials:
-
HUVECs cultured on glass-bottom dishes or black-walled microplates
-
DAF-FM diacetate stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~495/515 nm)
Procedure:
-
Cell Preparation:
-
Culture and treat the HUVECs as described in Protocols 1 and 2.
-
-
Probe Loading:
-
De-esterification:
-
Wash the cells twice with HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.[11]
-
-
Image Acquisition/Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
For time-course experiments, acquire images or readings at different time points after stimulation.
-
Protocol 4: Assessment of Oxidative Stress (Superoxide Detection) by Flow Cytometry
This protocol describes the use of a fluorescent probe (e.g., MitoSOX Red) to detect mitochondrial superoxide production by flow cytometry.
Materials:
-
HUVEC suspension
-
MitoSOX Red reagent stock solution (in DMSO)
-
HBSS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat HUVECs as described in Protocols 1 and 2.
-
Harvest the cells by trypsinization and resuspend them in HBSS to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Probe Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Add the MitoSOX Red stock solution to the cell suspension to a final concentration of 5 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with pre-warmed HBSS by centrifugation (e.g., 400 x g for 3 minutes).
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in HBSS.
-
Analyze the cells on a flow cytometer, detecting the MitoSOX Red fluorescence in the appropriate channel (e.g., PE channel).
-
Protocol 5: Gene Expression Analysis by Real-Time PCR (qPCR)
This protocol provides a general outline for analyzing the expression of genes related to endothelial dysfunction (e.g., adhesion molecules) using qPCR.
Materials:
-
Treated HUVECs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ICAM-1, VCAM-1, E-selectin) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Lyse the treated HUVECs and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Run the qPCR reactions on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Protocol 6: Protein Expression Analysis by Western Blot
This protocol describes the analysis of protein levels, such as eNOS, by Western blotting.
Materials:
-
Treated HUVECs
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.[9]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Protocol 7: Cell Viability Assay (WST-1 Assay)
This protocol outlines a colorimetric assay to assess cell viability and proliferation.
Materials:
-
HUVECs seeded in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate at an appropriate density.
-
Treat the cells with this compound and/or an agent to induce dysfunction as described in Protocol 2.
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 420-480 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
This compound is a multifaceted compound that offers significant potential for in vitro research into the mechanisms of endothelial dysfunction. Its ability to modulate the L-arginine/NO pathway and reduce oxidative stress provides a valuable tool for investigating novel therapeutic strategies to restore endothelial health. The protocols and data presented in these application notes serve as a foundation for researchers to design and execute robust in vitro studies using this compound.
References
- 1. Regulation of NADPH-dependent Nitric Oxide and reactive oxygen species signalling in endothelial and melanoma cells by a photoactive NADPH analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A quantitative real-time PCR approach for the detection and characterization of endothelial cells in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial cell-specific loss of eNOS differentially affects endothelial function | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Nebivolol in Neuroprotection Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nebivolol, the active enantiomer of Nebivolol (B1214574), is a third-generation beta-1 adrenergic receptor blocker recognized for its unique vasodilatory properties mediated by nitric oxide (NO) release.[1] Beyond its established cardiovascular applications, a growing body of evidence highlights its significant neuroprotective potential. These properties are attributed to its multifaceted mechanism of action, which includes attenuation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptosis.[2][3] This document provides a comprehensive overview of the application of this compound in neuroprotection research, summarizing key quantitative data and providing detailed experimental protocols based on published studies.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several key mechanisms:
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: this compound stimulates eNOS, leading to increased bioavailability of nitric oxide (NO). NO plays a crucial role in maintaining cerebral blood flow and has direct neuroprotective effects.[1][4]
-
Antioxidant Activity: The compound effectively reduces oxidative stress by decreasing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[2][5]
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by reducing the expression of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways such as the NLRP3 inflammasome.[4][3][6]
-
Anti-apoptotic Effects: By modulating apoptosis-related proteins, this compound can prevent neuronal cell death in response to ischemic and neurotoxic insults.[2]
Data Presentation: Quantitative Effects of this compound
The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effects of this compound on Oxidative Stress Markers
| Model | Tissue | Marker | Treatment Group | Result | Reference |
| Cerebral Ischemia/Reperfusion (Rat) | Brain | Malondialdehyde (MDA) | I/R + Nebivolol | Significant decrease vs. I/R group | [2] |
| Cerebral Ischemia/Reperfusion (Rat) | Brain | Total Antioxidant Capacity | I/R + Nebivolol | Significant increase vs. I/R group | [2] |
| Cerebral Ischemia/Reperfusion (Rat) | Brain | Nitric Oxide (NO) | I/R + Nebivolol | Significant increase vs. I/R group | [2] |
| Myocardial Infarction (Rat) | Cerebral Cortex & Hippocampus | Superoxide (B77818) Dismutase (SOD) | MI + IV Nebivolol | Significantly restored levels vs. MI group | [4] |
| Myocardial Infarction (Rat) | Cerebral Cortex & Hippocampus | Malondialdehyde (MDA) | MI + IV Nebivolol | Significantly restored levels vs. MI group | [4] |
| Diabetic Neuropathy (Rat) | Sciatic Nerve | Malondialdehyde (MDA) | Diabetic + Nebivolol (1 & 2 mg/kg) | Significant reduction | [5] |
| Diabetic Neuropathy (Rat) | Sciatic Nerve | Superoxide Dismutase (SOD) | Diabetic + Nebivolol (1 & 2 mg/kg) | Significant increase | [5] |
| Diabetic Neuropathy (Rat) | Sciatic Nerve | Catalase | Diabetic + Nebivolol (1 & 2 mg/kg) | Significant increase | [5] |
| Cuprizone (B1210641) Model of MS (Mice) | Brain | Lipid Peroxidation | Cuprizone + Nebivolol (5 & 10 mg/kg) | Significant reduction | [6] |
| Cuprizone Model of MS (Mice) | Brain | Superoxide Dismutase (SOD) | Cuprizone + Nebivolol (5 & 10 mg/kg) | Significant increase | [6] |
| Cuprizone Model of MS (Mice) | Brain | Catalase | Cuprizone + Nebivolol (5 & 10 mg/kg) | Significant increase | [6] |
Table 2: Effects of this compound on Inflammatory and Apoptotic Markers
| Model | Tissue | Marker | Treatment Group | Result | Reference |
| Myocardial Infarction (Rat) | Cerebral Cortex & Hippocampus | Pro-inflammatory Cytokines | MI + IV Nebivolol | Normalized levels | [4] |
| Myocardial Infarction (Rat) | Cerebral Cortex & Hippocampus | iNOS expression | MI + IV Nebivolol | Attenuated expression | [4] |
| Cerebral Ischemia/Reperfusion (Rat) | Brain | Caspase-3 immunopositive cells | I/R + Nebivolol | Significant decrease vs. I/R group | [2] |
| Cuprizone Model of MS (Mice) | Brain | TNF-α | Cuprizone + Nebivolol (10 mg/kg) | Significant reduction | [3] |
| Cuprizone Model of MS (Mice) | Brain | NLRP3/caspase-1/IL-18 | Cuprizone + Nebivolol (5 & 10 mg/kg) | Hindered inflammatory cascade | [6] |
| Cuprizone Model of MS (Mice) | Brain | CD86 and iNOS (M1 markers) | Cuprizone + Nebivolol (10 mg/kg) | Significant decrease by 79.89% and 71.02% respectively | [3] |
| Cisplatin-induced Depression (Rat) | Cortex & Hippocampus | eNOS gene expression | Cisplatin + Nebivolol | Significant increase vs. Cisplatin group | [7] |
| Cisplatin-induced Depression (Rat) | Cortex & Hippocampus | iNOS gene expression | Cisplatin + Nebivolol | Significant decrease vs. Cisplatin group | [7] |
| Cisplatin-induced Depression (Rat) | Cortex & Hippocampus | Brain-Derived Neurotrophic Factor (BDNF) | Cisplatin + Nebivolol | Significant increase vs. Cisplatin group | [7] |
Experimental Protocols
Detailed methodologies for key experiments investigating the neuroprotective effects of this compound are provided below.
Protocol 1: Rodent Model of Cerebral Ischemia/Reperfusion (I/R)
This protocol describes the induction of transient global cerebral ischemia in rats, a common model to study stroke and the effects of neuroprotective agents.[2]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Heparinized saline
-
Surgical instruments (scissors, forceps, micro-clips)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the bilateral common carotid arteries.
-
Carefully separate the arteries from the vagus nerve.
-
Induce hypotension by withdrawing a calculated volume of blood to lower mean arterial pressure to a specific level (e.g., 40 mmHg).
-
Induce ischemia by clamping both common carotid arteries with micro-clips for a predetermined duration (e.g., 60 minutes).
-
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified time point before or after ischemia induction. A vehicle control group should be included.
-
Reperfusion: After the ischemic period, remove the micro-clips to allow blood flow to resume. Reinfuse the withdrawn blood.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including pain management.
-
Tissue Collection: At a designated time point post-reperfusion (e.g., 24 hours), euthanize the animals and collect brain tissue for biochemical and histopathological analysis.
Protocol 2: Assessment of Oxidative Stress Markers
This protocol outlines the measurement of Malondialdehyde (MDA) and Superoxide Dismutase (SOD) in brain tissue homogenates.
Materials:
-
Brain tissue homogenate (prepared in phosphate (B84403) buffer)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Commercially available SOD assay kit
-
Spectrophotometer
Procedure for MDA Measurement (TBARS Assay):
-
To the brain homogenate, add TCA to precipitate proteins. Centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate MDA concentration based on a standard curve.
Procedure for SOD Activity Measurement:
-
Follow the instructions provided with the commercial SOD assay kit.
-
Typically, the assay involves a reaction that generates superoxide radicals, and the ability of the sample to inhibit this reaction is measured colorimetrically.
-
Read the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate SOD activity relative to a standard.
Protocol 3: Immunohistochemistry for Caspase-3
This protocol describes the detection of the apoptotic marker, cleaved caspase-3, in brain tissue sections.[2]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Primary antibody against cleaved caspase-3
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Heat the sections in antigen retrieval solution to unmask the antigenic sites.
-
Blocking: Incubate the sections with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Detection: Apply the ABC reagent followed by the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine the sections under a microscope and quantify the number of caspase-3 immunopositive cells.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed mechanisms of this compound neuroprotection.
Experimental Workflow for Preclinical Neuroprotection Studies
Caption: General workflow for in vivo neuroprotection studies.
Logical Relationship of this compound's Anti-inflammatory Action
Caption: this compound's modulation of microglial polarization.
References
- 1. Protective effects of nebivolol from oxidative stress to prevent hypertension-related target organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-oxidant and anti-apoptotic effects of nebivolol and zofenopril in a model of cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebivolol elicits a neuroprotective effect in the cuprizone model of multiple sclerosis in mice: emphasis on M1/M2 polarization and inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nebivolol, a β-blocker abrogates streptozotocin-induced behavioral, biochemical, and neurophysiological deficit by attenuating oxidative-nitrosative stress: a possible target for the prevention of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol elicits a neuroprotective effect in the cuprizone model of multiple sclerosis in mice: emphasis on M1/M2 polarization and inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of nebivolol against cisplatin-associated depressive-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Nebivolol as a tool compound for β3-adrenoceptor agonism studies
Application Notes and Protocols for Researchers
Introduction
(-)-Nebivolol, the l-enantiomer (B50610) of the cardiovascular drug nebivolol (B1214574), is a valuable tool compound for studying the pharmacology and signaling of the β3-adrenoceptor (β3-AR). While nebivolol is clinically known as a highly selective β1-adrenoceptor antagonist, its vasodilatory properties are primarily attributed to the β3-agonist activity of the (-)-enantiomer.[1][2] This unique pharmacological profile, separating β1-blockade (predominantly by the d-enantiomer) from β3-agonism, allows researchers to specifically probe β3-AR-mediated pathways.[1][3] The primary downstream signaling cascade initiated by this compound involves the activation of nitric oxide synthase (NOS) and the subsequent production of nitric oxide (NO), a key second messenger in vasodilation.[4][5]
These application notes provide an overview of this compound's mechanism of action, quantitative pharmacological data, and detailed protocols for key experiments to assist researchers in utilizing this compound for β3-adrenoceptor agonism studies.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the β3-adrenoceptor, a G-protein coupled receptor (GPCR). Unlike typical β-adrenergic signaling that primarily involves the stimulation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP), the vasodilatory effects of this compound are predominantly mediated through the nitric oxide (NO) pathway.[1][6]
Upon binding of this compound to the β3-AR on endothelial cells, a signaling cascade is initiated that leads to the activation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS).[7] This results in the conversion of L-arginine to L-citrulline and the production of NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.[4]
While the NO-cGMP pathway is the principal mechanism for this compound-induced vasodilation, some studies have investigated its effect on cAMP levels. However, there is conflicting evidence, with some research suggesting that nebivolol does not significantly stimulate cAMP formation via β3-adrenoceptors.[6]
Quantitative Pharmacological Data
The pharmacological profile of nebivolol and its enantiomers is complex, with activities varying across different adrenoceptor subtypes and experimental systems. The following table summarizes available quantitative data for this compound and its racemate at the β3-adrenoceptor. It is important to note that specific binding affinity (Ki) and potency (EC50) values for this compound at the β3-adrenoceptor are not consistently reported across the literature, and some values are for the racemic mixture.
| Compound | Parameter | Value | Species/System | Reference |
| l-Nebivolol | pD2 (functional potency) | 5.17 ± 0.04 | Rat thoracic aorta (vasorelaxation) | [2] |
| d-Nebivolol | pD2 (functional potency) | 5.23 ± 0.05 | Rat thoracic aorta (vasorelaxation) | [2] |
| Racemic Nebivolol | Ki (binding affinity) | >900-fold higher than for β1-AR | Human myocardium | [8] |
| Racemic Nebivolol | Functional Agonism | Max effect at 10 µmol/L | Human endomyocardial biopsies (decrease in peak tension) | [9] |
| (R,S,S,S)-enantiomer [this compound] | β1-AR Binding Affinity | 175-fold lower than (S,R,R,R)-enantiomer | Rabbit lung membrane | [10] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Experimental Protocols
Protocol 1: In Vitro Assessment of Vasodilation in Isolated Aortic Rings
This protocol describes the methodology to assess the vasodilatory effect of this compound on isolated rat thoracic aortic rings, a classic ex vivo model for studying vascular reactivity.
Materials:
-
This compound
-
Endothelin-1 (ET-1) or Phenylephrine (PE) for pre-constriction
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
Organ bath system with isometric force transducers
-
Male Sprague-Dawley rats
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with 60 mM KCl.
-
After washing, pre-constrict the rings with a submaximal concentration of ET-1 or PE (typically 1 µM).
-
Once a stable plateau is reached, add acetylcholine (B1216132) (ACh, 1 µM) to assess endothelium integrity. A relaxation of >70% indicates a functional endothelium.
-
-
This compound Treatment:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-constrict the rings again with ET-1 or PE.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-constriction induced by ET-1 or PE.
-
Plot the concentration-response curve and calculate the pD2 (-log EC50) and the maximum relaxation (Emax).
-
Protocol 2: Measurement of Nitric Oxide (NO) Production in Endothelial Cells using the Griess Assay
This protocol details the measurement of nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO, in the supernatant of cultured endothelial cells treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium and supplements
-
This compound
-
Griess Reagent System (containing N-(1-napthyl)ethylenediamine and sulfanilamide)
-
Nitrite standard solution
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 24- or 48-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes to 24 hours). Include an untreated control.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of each supernatant sample.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the same medium.
-
Add 50 µL of sulfanilamide (B372717) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-napthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Determine the nitrite concentration in the samples by interpolating from the standard curve.
-
Express the results as µM of nitrite produced.
-
Protocol 3: Determination of Intracellular Cyclic AMP (cAMP) Levels
This protocol provides a general workflow for measuring intracellular cAMP levels in response to this compound treatment using a commercially available immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
Materials:
-
Cells expressing the human β3-adrenoceptor (e.g., transfected HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercial cAMP assay kit
-
Plate reader compatible with the assay technology
Procedure:
-
Cell Seeding:
-
Seed the β3-AR expressing cells into a 96- or 384-well plate at an appropriate density and culture overnight.
-
-
Cell Stimulation:
-
Wash the cells with stimulation buffer (as recommended by the assay kit manufacturer).
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-30 minutes to prevent cAMP degradation.
-
Add various concentrations of this compound or forskolin (as a positive control) to the wells. Include an untreated control.
-
Incubate for the recommended time (typically 15-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit protocol.
-
Add the detection reagents (e.g., labeled cAMP conjugate and antibody) to the cell lysates.
-
Incubate as per the manufacturer's instructions to allow for the competitive binding reaction.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the provided standards.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the concentration-response curve for this compound and determine its EC50 value for cAMP production.
-
Visualizations
Caption: Signaling pathway of this compound-mediated vasodilation.
Caption: General experimental workflow for studying this compound.
Caption: Pharmacological relationship of Nebivolol enantiomers.
References
- 1. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol - Wikipedia [en.wikipedia.org]
- 5. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of evidence that nebivolol is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nebivolol, a vasodilating selective beta(1)-blocker, is a beta(3)-adrenoceptor agonist in the nonfailing transplanted human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Vasodilation Effects of (-)-Nebivolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Nebivolol is a third-generation beta-blocker distinguished by its unique vasodilatory properties, which are primarily mediated through the potentiation of the nitric oxide (NO) pathway.[1][2][3] Unlike traditional beta-blockers, this compound's vasodilatory action is attributed to its l-enantiomer (B50610), which stimulates endothelial nitric oxide synthase (eNOS) via β3-adrenergic receptor agonism, leading to increased NO bioavailability and subsequent smooth muscle relaxation.[4][5][6] This application note provides detailed protocols for assessing the vasodilatory effects of this compound using in vivo, ex vivo, and in vitro experimental models.
Signaling Pathway of this compound-Induced Vasodilation
The primary mechanism of this compound-induced vasodilation involves the L-arginine/NO signaling cascade in endothelial cells. The l-enantiomer of Nebivolol (B1214574) acts as a β3-adrenergic receptor agonist. This activation stimulates eNOS to produce NO from L-arginine. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing vasodilation.
References
- 1. The vasodilator action of nebivolol in forearm vasculature of subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol: vasodilator properties and evidence for relevance in treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Nebivolol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds that mimic the dual pharmacological actions of (-)-Nebivolol: selective β1-adrenergic receptor antagonism and stimulation of endothelial nitric oxide (NO) production.
Introduction
This compound is a third-generation beta-blocker that exhibits high selectivity for the β1-adrenergic receptor.[1] Unlike traditional beta-blockers, it also possesses vasodilatory properties mediated by the release of nitric oxide from endothelial cells.[1][2] This dual mechanism of action, combining β1-blockade with endothelial NO synthase (eNOS) activation, makes this compound an effective therapeutic agent for hypertension and heart failure.[3] The HTS assays described herein are designed to identify novel compounds that exhibit one or both of these key pharmacological activities.
Data Presentation: Quantitative Properties of this compound
The following tables summarize the key quantitative parameters of this compound's interaction with its primary targets.
| Parameter | Receptor/Enzyme | Value | Cell Line/System | Reference |
| Ki | β1-Adrenergic Receptor | 0.42 nM | CHO cells expressing human β1-receptor | [4] |
| β2-Adrenergic Receptor | >600 nM | CHO cells expressing human β2-receptor | [4] | |
| Selectivity | β2/β1 Ki Ratio | ~1460 | CHO cells | [4] |
| NO Release | % increase in DAF fluorescence | +234 ± 7% (at 10 µM) | Human Umbilical Vein Endothelial Cells (HUVEC) | [2] |
Table 1: Receptor Binding and Functional Activity of this compound.
| Parameter | Description | Value | Recommendation for HTS | Reference |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 | An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. | [5][6][7] |
Table 2: High-Throughput Screening Assay Validation Parameters.
Experimental Protocols
High-Throughput Screening for β1-Adrenergic Receptor Antagonists
This protocol describes a competitive radioligand binding assay in a 96- or 384-well format to identify compounds that inhibit the binding of a specific radioligand to the human β1-adrenergic receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor (CHO-β1).
-
Radioligand: [3H]CGP-12177 (a hydrophilic β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test Compounds: Library of compounds to be screened.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96- or 384-well plates.
-
Cell harvester and filter mats.
-
Scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-β1 cells to ~80-90% confluency.
-
Harvest cells and prepare a crude membrane fraction by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96- or 384-well plate, add the following to each well:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]CGP-12177 (at a final concentration equal to its Kd), and 50 µL of CHO-β1 cell membranes.
-
Non-specific Binding: 25 µL of Propranolol (at a final concentration of 10 µM), 25 µL of [3H]CGP-12177, and 50 µL of CHO-β1 cell membranes.
-
Test Compound: 25 µL of test compound at various concentrations, 25 µL of [3H]CGP-12177, and 50 µL of CHO-β1 cell membranes.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
High-Throughput Screening for Nitric Oxide Synthase Activators
This protocol describes a cell-based fluorescence assay to identify compounds that stimulate the production of nitric oxide (NO) in endothelial cells.
Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Fluorescent Probe: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).[8][9][10]
-
Positive Control: this compound or a known NO donor like S-nitroso-N-acetylpenicillamine (SNAP).
-
Negative Control: Vehicle (e.g., DMSO).
-
Cell Culture Medium: Endothelial Cell Growth Medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Culture:
-
Seed HUVECs into 96- or 384-well black, clear-bottom plates and culture until they form a confluent monolayer.
-
-
Loading with Fluorescent Probe:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Load the cells with 5 µM DAF-FM diacetate in assay buffer and incubate for 30-60 minutes at 37°C in the dark.[11]
-
Wash the cells twice with assay buffer to remove excess probe.
-
-
Compound Treatment:
-
Add test compounds, positive control, and negative control at desired concentrations to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at ~495 nm and emission at ~515 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells and probe but no compound) from all readings.
-
Normalize the data to the positive and negative controls to calculate the percentage of NO production for each test compound.
-
Plot the percentage of NO production against the logarithm of the test compound concentration to determine the EC50 value.
-
Calculate the Z'-factor for the assay to assess its quality and suitability for HTS.[12][13]
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: Radioligand binding HTS workflow.
Caption: NO synthase activation HTS workflow.
References
- 1. Nebivolol: an endothelium-friendly selective β1-adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Development of High-Throughput Method for Measurement of Vascular Nitric Oxide Generation in Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. rna.uzh.ch [rna.uzh.ch]
Troubleshooting & Optimization
Troubleshooting (-)-Nebivolol solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-Nebivolol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic compound, meaning it has a high affinity for fats and oils and a low affinity for water. Its chemical structure results in a high logP value, indicating poor aqueous solubility. This characteristic is common for drugs classified under the Biopharmaceutical Classification System (BCS) Class II, which includes this compound.[1][2]
Q2: What is the aqueous solubility of this compound hydrochloride?
A2: The aqueous solubility of this compound hydrochloride is pH-dependent. It exhibits higher solubility in acidic conditions and lower solubility in neutral or basic environments.[3][4] For specific solubility data, please refer to the tables below.
Q3: Can I dissolve this compound hydrochloride directly in water for my experiments?
A3: Direct dissolution in water is generally not recommended due to its very slight solubility.[5] This can lead to incomplete dissolution, inaccurate concentrations, and potential precipitation, which can compromise experimental results. It is advisable to use a suitable solubilization technique.
Q4: What are the most common methods to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the solubility of this compound, including:
-
pH adjustment: Lowering the pH of the solution can increase the solubility of the hydrochloride salt.[3][4]
-
Co-solvents: Using water-miscible organic solvents can increase solubility. However, their use in biological systems must be carefully evaluated for potential toxicity.
-
Cyclodextrins: These molecules can encapsulate the poorly soluble drug, forming a more soluble inclusion complex.[6][7]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[3][8][9]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding DMSO stock to aqueous buffer | Antisolvent effect: The rapid change in solvent polarity causes the drug to crash out of solution.[10] | 1. Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid dispersion.[10] 2. Decrease the final concentration of this compound in the working solution. 3. Consider using a solubilizing agent like cyclodextrin (B1172386) in the aqueous buffer before adding the drug stock.[11] |
| Cloudiness or precipitation appears over time | The solution is supersaturated and thermodynamically unstable. This can be due to temperature fluctuations or exceeding the equilibrium solubility. | 1. Ensure the final concentration is below the solubility limit at the experimental temperature. 2. Prepare fresh solutions before each experiment to avoid issues with long-term stability.[10] 3. If possible, store the solution at a constant temperature.[10] |
| Inconsistent experimental results | Variable drug concentration due to incomplete dissolution or precipitation. | 1. Visually inspect the solution for any particulates before use. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles. 3. Standardize the solution preparation method to ensure consistency between experiments.[11] |
| Difficulty dissolving the powder even with solubilization techniques | The chosen method is not optimal for this compound, or the protocol needs optimization. | 1. Refer to the experimental protocols section for detailed, step-by-step instructions. 2. Systematically vary the parameters of your chosen method (e.g., drug-to-carrier ratio, temperature, mixing time). 3. Consider a different solubilization strategy based on the workflow diagram provided below. |
Quantitative Data on this compound Hydrochloride Solubility
Table 1: Solubility in Different Aqueous Media
| Solvent/Medium | pH | Solubility | Reference |
| Water | Neutral | Very slightly soluble | [5] |
| 0.1 N HCl | 1.2 | Higher solubility | [1][4] |
| Phosphate Buffer | 6.5 | Lower solubility | [4] |
| Phosphate Buffer | 7.4 | Poorly soluble | [12] |
Table 2: Solubility Enhancement with Cyclodextrins in Simulated Gastric Medium (pH 1.1) at 37 °C
| Cyclodextrin (CD) | Stability Constant (K1:1) (M-1) | Complexation Efficiency (CE) | Solubilizing Efficiency | Reference |
| β-Cyclodextrin (βCD) | 158 | 0.08 | 1.9 | [6] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 256 | 0.13 | 3.3 | [6] |
| Sulfobutylether-β-cyclodextrin (SBEβCD) | 412 | 0.21 | 5.3 | [6] |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrin (Co-evaporation Method)
This protocol is based on the co-evaporation method, which has been shown to be effective for preparing this compound-cyclodextrin inclusion complexes.[6]
Materials:
-
This compound hydrochloride
-
Sulfobutylether-β-cyclodextrin (SBEβCD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Oven
Procedure:
-
Dissolve the desired amount of this compound hydrochloride in a minimal amount of ethanol.
-
In a separate container, dissolve an equimolar amount of SBEβCD in deionized water.
-
Combine the two solutions in a round-bottom flask.
-
Evaporate the solvents using a rotary evaporator at 80°C and 150 rpm until a solid residue is formed.
-
Dry the resulting solid in an oven at 40°C for 24 hours.
-
The resulting co-evaporated product can then be dissolved in the desired aqueous buffer for your experiment.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes the solvent evaporation method to prepare a solid dispersion of this compound with a hydrophilic carrier.
Materials:
-
This compound hydrochloride
-
Polyvinylpyrrolidone K30 (PVP K30) or another suitable hydrophilic polymer
-
Methanol
-
Mortar and pestle
-
Sieve (#30)
-
Oven
Procedure:
-
Dissolve the desired amount of the hydrophilic carrier (e.g., PVP K30) in a sufficient quantity of methanol.
-
Add this compound hydrochloride to the polymer solution under continuous stirring until fully dissolved.
-
Evaporate the solvent in an oven at 50°C until a solid mass is obtained.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a #30 sieve to obtain a uniform particle size.
-
The prepared solid dispersion powder can be used for dissolution studies or further formulation.
Visualizations
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. SOLUBILITY ENHANCEMENT OF NEBIVOLOL BY SOLID DISPERSION TECHNIQUE | PDF [slideshare.net]
- 3. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 4. studiauniversitatis.ro [studiauniversitatis.ro]
- 5. Nebivolol Hydrochloride [doi.usp.org]
- 6. Development of Oral Tablets of Nebivolol with Improved Dissolution Properties, Based on Its Combinations with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (-)-Nebivolol Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (-)-Nebivolol concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound is a third-generation beta-blocker with a dual mechanism of action. It is a highly selective antagonist of the β1-adrenergic receptor.[1][2] Additionally, its l-enantiomer (B50610) acts as an agonist for the β3-adrenergic receptor, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[3][4][5] This NO-mediated vasodilation is a key feature that distinguishes it from other beta-blockers.[6] Some studies also suggest its involvement in inhibiting mitochondrial activity in cancer cells.[7]
Q2: What is a good starting concentration range for this compound in my cell-based assay?
A good starting point depends on the cell type and the expected biological effect. Based on published data, a broad range to consider is 10 nM to 10 µM. For endothelial cells, concentrations as low as 10 nM have shown protective effects and increased cell viability.[8] For anti-proliferative and apoptotic effects in smooth muscle and some cancer cell lines, concentrations in the micromolar range (1 µM to 10 µM) are often required.[9][10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare my this compound stock solution?
This compound hydrochloride is often dissolved in a solvent like methanol (B129727) or DMSO to create a high-concentration stock solution (e.g., 10 mM).[10] This stock solution is then serially diluted in your cell culture medium to achieve the desired final concentrations.[10] Always ensure the final solvent concentration in your assay is consistent across all conditions (including vehicle controls) and is non-toxic to your cells.
Q4: How long should I incubate my cells with this compound?
Incubation times can vary significantly, from a few hours to several days, depending on the assay. For signaling pathway studies, shorter incubation times may be sufficient. For proliferation or cytotoxicity assays, longer incubation periods of 24 to 72 hours are common.[8][11] Time-course experiments are advisable to determine the optimal incubation period for observing the desired effect.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my assay.
-
Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. Try increasing the concentration range in your dose-response experiment.
-
Inappropriate incubation time: The incubation time may be too short for the biological effect to manifest. Consider extending the duration of the experiment.
-
Cell health and density: Ensure your cells are healthy, viable, and plated at an optimal density.[12][13] Over-confluent or unhealthy cells may not respond appropriately to treatment.[12]
-
Receptor expression: Confirm that your cell line expresses β1 and/or β3 adrenergic receptors, which are the primary targets of this compound.
-
Compound stability: Ensure your this compound stock solution is properly stored and has not degraded.
Issue 2: I am observing high levels of cell death even at low concentrations.
-
Cytotoxicity: this compound can induce apoptosis and cytotoxicity at higher concentrations.[9] The concentration at which this occurs is cell-type dependent. Perform a cytotoxicity assay (e.g., MTT or resazurin) to determine the toxic concentration range for your cells.[8]
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, methanol) can be toxic to cells at certain concentrations. Ensure your vehicle control has the same final solvent concentration as your treatment groups and that this concentration is non-toxic.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Issue 3: My results are not reproducible.
-
Inconsistent cell culture practices: Maintain consistent cell passage numbers, seeding densities, and media formulations.[12]
-
Variability in compound preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Assay variability: Ensure all assay steps, including incubation times, reagent additions, and measurements, are performed consistently. Utilize appropriate controls to monitor for assay drift.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Citation |
| EAhy926 (Endothelial) | Cell Viability | 10 nM | Attenuated AA-induced cytotoxicity | [8] |
| Human Coronary Artery Smooth Muscle Cells (haCSMCs) | Proliferation (BrdU) | 10⁻⁷ - 10⁻⁵ M | Inhibition of proliferation | [10] |
| Human Coronary Artery Smooth Muscle Cells (haCSMCs) | Apoptosis | 10⁻⁵ M | 23% increase in apoptosis | [9] |
| Human Coronary Artery Endothelial Cells (haECs) | Proliferation | 10⁻⁷ - 10⁻⁵ M | Inhibition of proliferation | [10] |
| Rat Aortic Smooth Muscle Cells (RASMC) | Proliferation | IC50 = 4.5 µM | Inhibition of proliferation | [14] |
| A2058 (Melanoma) | Cytotoxicity | IC50 = 5.2 ± 0.3 µM | Reduced cell proliferation | [11] |
| HUVEC (Endothelial) | Proliferation | 10 µM | Inhibition of proliferation | [15] |
| HSC-3 and HN12 (Oral Squamous Cell Carcinoma) | Colony Formation | 5 - 15 µM | Inhibition of colony formation | [16] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Cytotoxic Concentration | Citation |
| EAhy926 (Endothelial) | Not specified | Toxicity detected at 150 nM | [8] |
| Human Coronary Artery Smooth Muscle Cells (haCSMCs) | Apoptosis Assay | 4 x 10⁻⁶ M | Significant induction of apoptosis |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (Resazurin Reduction Assay)
This protocol is a generalized procedure based on common laboratory practices and information from cited literature.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
Resazurin (B115843) Addition: Following incubation, wash the cells with PBS and add a resazurin solution (e.g., 0.44 mM) to each well.[8]
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Proliferation Assay (BrdU Incorporation Assay)
This protocol is a generalized procedure based on common laboratory practices and information from cited literature.[10]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and incubate until color development is sufficient.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify cell proliferation based on the absorbance values, normalized to the control group.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Coordinate β-adrenergic inhibition of mitochondrial activity and angiogenesis arrest tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Nebivolol against Oxidative Stress Induced by Aristolochic Acids in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Nebivolol, an antihypertensive agent, has new application in inhibiting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. selectscience.net [selectscience.net]
- 14. Nebivolol inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adrenergic Blockade by Nebivolol to Suppress Oral Squamous Cell Carcinoma Growth via Endoplasmic Reticulum Stress and Mitochondria Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Nebivolol Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-Nebivolol in experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, leading to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results or loss of potency | Degradation of this compound due to improper storage or handling. | Store this compound solid raw material and stock solutions under recommended conditions. For tablets, storage at 20° to 25°C (68° to 77°F) is advised.[1][2] Avoid exposure to excessive heat and humidity. Prepare fresh solutions for each experiment whenever possible. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | This can be caused by exposure to harsh acidic or basic conditions, strong oxidizing agents, or specific wavelengths of light. It is crucial to control the pH of solutions and shield the compound from light.[3][4][5][6] |
| Reduced vasodilatory effect in assays | Compromised nitric oxide (NO) pathway activation. | Degradation of the parent molecule can impact its ability to stimulate endothelial nitric oxide synthase (eNOS). Ensure the experimental buffer system is stable and appropriate for maintaining the integrity of the compound. |
| Variability in results between experimental batches | Inconsistent experimental conditions. | Strictly adhere to validated protocols for sample preparation, incubation times, and temperature. Use high-purity solvents and reagents to minimize potential reactions with this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to acidic and basic conditions, strong oxidizing agents, and ultraviolet (UV) radiation.[3][4][5][6] It shows significant degradation under basic and oxidative stress.[4][7]
Q2: How can I prevent photodegradation of this compound during my experiments?
A2: To prevent photodegradation, it is recommended to work with this compound solutions in a dark environment or use amber-colored glassware. If exposure to light is unavoidable, minimize the duration. Studies have shown that nebivolol (B1214574) can be degraded by UV radiation.[3]
Q3: What are the optimal storage conditions for this compound and its solutions?
A3: Crystalline this compound hydrochloride should be stored in a well-closed container at controlled room temperature (20-25°C or 68-77°F).[1][2] Stock solutions should be prepared fresh. If short-term storage is necessary, they should be kept at 4°C and protected from light.[8]
Q4: Is this compound susceptible to thermal degradation at typical laboratory temperatures?
A4: this compound is relatively stable to dry heat at temperatures up to 50-60°C for short periods.[3][9] However, prolonged exposure to higher temperatures (e.g., 80-100°C) can lead to degradation, especially in solution.[6]
Q5: What analytical methods are suitable for detecting this compound and its degradation products?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for separating and quantifying this compound and its degradation products.[3][4][6] Mass spectrometry (LC-MS/MS) can be used for the identification and structural characterization of the degradants.
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 N HCl) | 2 hours | 80°C | Susceptible | [6] |
| Acid Hydrolysis (1 N HCl) | 10 minutes | Room Temp. | No degradation | [4] |
| Base Hydrolysis (0.1 N NaOH) | 2 hours | 80°C | ~20% | [6] |
| Base Hydrolysis (0.1 M NaOH) | 3 hours | 60°C | 15.94% | [4] |
| Oxidative (3% H₂O₂) | 2 hours | 80°C | Partial | [6] |
| Oxidative (30% H₂O₂) | 30 minutes | 60°C | 8.57% | [4] |
| Thermal (Dry Heat) | 2 hours | 90°C | Partial | [6] |
| Thermal (Dry Heat) | 6 hours | 100°C | No degradation | [4] |
| Photolytic (UV light) | 6 hours | N/A | No degradation | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol outlines the conditions for inducing degradation of this compound under various stressors to identify potential degradation products and assess the stability-indicating nature of analytical methods.
Materials:
-
This compound Hydrochloride pure drug
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Water bath or oven
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl and heat at 80°C for 2 hours. Cool the solution and neutralize with an appropriate amount of NaOH. Dilute with mobile phase to a final concentration for HPLC analysis.[6]
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH and heat at 80°C for 2 hours. Cool the solution and neutralize with an appropriate amount of HCl. Dilute with mobile phase for HPLC analysis.[6]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ and heat at 80°C for 2 hours. Cool and dilute with mobile phase for analysis.[6] For stronger oxidation, use 30% H₂O₂ at 60°C for 30 minutes.[4]
-
Thermal Degradation: Expose the solid drug to dry heat in an oven at 90°C for 2 hours. After cooling, dissolve a known amount in methanol and dilute with the mobile phase for analysis.[6]
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for a defined period (e.g., 6 hours).[4] Analyze the solution by HPLC.
Protocol 2: RP-HPLC Analysis of this compound and Its Degradation Products
This protocol provides a general method for the quantification of this compound and the separation of its degradation products. Method parameters may need to be optimized based on the specific instrument and column used.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or acetate (B1210297) buffer). A common mobile phase is a mixture of methanol and water (80:20 v/v) with pH adjusted to 7.2.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of the reference standard.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. bezmialemscience.org [bezmialemscience.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Nebivolol: a selective beta(1)-adrenergic receptor antagonist that relaxes vascular smooth muscle by nitric oxide- and cyclic GMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of (-)-Nebivolol in Oral Gavage Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of (-)-Nebivolol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low and variable in our animal studies?
A1: The poor and variable oral bioavailability of this compound is primarily attributed to two key factors:
-
Low Aqueous Solubility : Nebivolol (B1214574) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] This poor solubility limits its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.
-
Extensive First-Pass Metabolism : After absorption, Nebivolol undergoes significant metabolism in the liver before reaching systemic circulation.[3][4] The primary enzyme responsible for this is Cytochrome P450 2D6 (CYP2D6).[3][4] The activity of this enzyme can vary significantly between individuals and animal strains, leading to high variability in bioavailability.[3] In extensive metabolizers, oral bioavailability can be as low as 12%, whereas in poor metabolizers, it can be as high as 96%.[3][5][6]
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the solubility and dissolution of Nebivolol, thereby improving its oral bioavailability. These include:
-
Solid Dispersions : This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can improve the dissolution rate by reducing particle size and improving wettability.
-
Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like Nebivolol, enhancing their solubility and dissolution.[7]
-
Nanosuspensions : Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption.[1]
-
Liquisolid Compacts : This method involves converting a liquid formulation of the drug (a solution or suspension in a non-volatile solvent) into a dry, non-adherent, free-flowing, and compressible powder.[8]
Troubleshooting Guides
Issue 1: Low and Inconsistent Plasma Concentrations of this compound in Rodent Oral Gavage Studies.
Possible Cause 1: Poor Dissolution of the Administered Formulation.
-
Troubleshooting Tip: Enhance the dissolution rate by employing an advanced formulation strategy. Refer to the table below for a comparison of different approaches.
Table 1: Comparison of Formulation Strategies to Enhance this compound Dissolution
| Formulation Strategy | Key Components/Excipients | Observed Improvement in Dissolution/Solubility | Reference |
| Solid Dispersion | Polyethylene Glycol (PEG) 6000 | The dissolution rate of Nebivolol hydrochloride was effectively enhanced using a solid dispersion with PEG 6000 (1:2 ratio). | |
| Cyclodextrin Complexation | Sulfobutylether-β-Cyclodextrin (SBEβCD) | Tablets with a coevaporated product of Nebivolol and SBEβCD achieved 100% drug dissolution at 60 minutes, compared to 66% for a reference tablet. | [7] |
| Nanosuspension | Povidone K30 (binder), Croscarmellose Sodium (disintegrant) | Nanosuspension tablets showed a maximum release of 98.93% within 15 minutes, compared to 27.34% for the pure drug within 60 minutes. Saturation solubility increased from 0.62 µg/ml (pure drug) to 12.65 µg/ml (nanosuspension). | [2] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oleic Acid (15%), Tween 20 (50%), Polyethylene Glycol 400 (35%) | The optimized SEDDS formulation showed improved drug release profiles compared to the pure drug. | [1] |
| Liquisolid Compacts | PEG 400 (solvent), Syloid 244 FP (carrier), Aerosil (coating material) | Liquisolid compacts demonstrated enhanced drug release compared to the pure drug and a marketed formulation. | [8] |
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting Tip: Be aware of the metabolic profile of your animal model. Rodent models can have different CYP450 enzyme activities compared to humans. Consider co-administration with a known inhibitor of the relevant CYP enzyme (e.g., CYP2D6) in pilot studies to understand the contribution of first-pass metabolism. However, this should be done with caution as it can introduce confounding factors.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Solid Systems
This protocol describes the preparation of solid binary systems of this compound with a cyclodextrin, such as SBEβCD, to improve its dissolution.
Materials:
-
This compound hydrochloride
-
Sulfobutylether-β-Cyclodextrin (SBEβCD)
-
Ethanol
-
Deionized Water
Methods:
-
Co-evaporation Method:
-
Dissolve the required amount of this compound in the smallest possible volume of ethanol.
-
In a separate container, dissolve an equimolar amount of SBEβCD in deionized water.
-
Combine the two solutions in a round-bottom flask.
-
Evaporate the solvents using a rotary evaporator at 80°C and 150 rpm.
-
Dry the resulting solid product in an oven at 40°C for 24 hours.[7]
-
-
Kneading Method:
-
Physically mix equimolar amounts of this compound and SBEβCD.
-
Add a small amount of a 1:1 (v/v) ethanol/water mixture to the powder to form a paste.
-
Grind the paste thoroughly with a pestle and mortar until the solvent has evaporated.
-
Dry the resulting powder at 40°C for 24 hours.[7]
-
Protocol 2: Preparation of this compound Nanosuspension
This protocol outlines the solvent displacement/nanoprecipitation method for preparing a this compound nanosuspension.
Materials:
-
This compound hydrochloride
-
Suitable organic solvent (e.g., acetone, ethanol)
-
Aqueous phase containing a stabilizer (e.g., Poloxamer 188, Povidone K30)
Method:
-
Dissolve this compound in a suitable organic solvent.
-
Prepare an aqueous solution containing the stabilizer.
-
Inject the organic solution of the drug into the aqueous stabilizer solution under high-speed homogenization or ultrasonication.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug as nanoparticles.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized, spray-dried) to obtain a solid dosage form.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing and evaluating an improved oral formulation of this compound.
Caption: Simplified signaling pathway showing the dual mechanism of action of this compound.
References
- 1. Self-emulsifying system for improved solubility of nebivolol. [wisdomlib.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Pharmacokinetics of Nebivolol | Semantic Scholar [semanticscholar.org]
- 7. Development of Oral Tablets of Nebivolol with Improved Dissolution Properties, Based on Its Combinations with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
How to minimize off-target effects of (-)-Nebivolol in experiments
Technical Support Center: (-)-Nebivolol Experimental Guidelines
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, the l-enantiomer (B50610) of Nebivolol (B1214574), is primarily responsible for the drug's nitric oxide (NO)-potentiating vasodilatory effects.[1][2] Commercially available Nebivolol is a racemic mixture of d-Nebivolol and l-Nebivolol. The d-enantiomer is almost exclusively responsible for the selective blockade of β1-adrenergic receptors.[1][2] The l-enantiomer enhances these hypotensive effects and stimulates endothelial nitric oxide synthase (eNOS), leading to vasodilation.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effect to consider is that the vasodilatory action of this compound is distinct from its canonical beta-blocking activity, which is mediated by the d-enantiomer. The main effect of the l-enantiomer is the stimulation of NO production, which is thought to be mediated through β3-adrenergic receptor agonism.[3][4][5] This can influence vascular tone, reduce oxidative stress, and potentially impact cellular processes like proliferation and apoptosis independently of β1-receptor blockade.[2][6] Some studies also show nebivolol binds to serotonin (B10506) 5-HT1A receptors, although the clinical significance of this is less clear.[7]
Q3: How does the activity of this compound differ from racemic (dl)-Nebivolol?
A3: The β1-blocking effect of racemic Nebivolol resides almost entirely in the d-isomer.[8] The l-isomer, this compound, lacks significant β-blocking activity but is crucial for the NO-mediated vasodilation.[1][8] Using only the (-)-enantiomer will isolate the vasodilatory effects from the β1-antagonism. The two enantiomers work synergistically to lower blood pressure.[1][2]
Q4: At what concentration does Nebivolol lose its β1-selectivity?
A4: Nebivolol is highly β1-selective at doses of 10 mg and below in most individuals.[9] At higher concentrations or in individuals who are poor metabolizers of the drug via the CYP2D6 enzyme, Nebivolol can lose its selectivity and also block β2-adrenergic receptors.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause (Off-Target Effect) | Recommended Action & Troubleshooting Steps |
| Unexpected vasodilation or changes in vascular tone in a non-cardiac model. | This is likely due to the primary activity of the l-enantiomer, this compound, which stimulates nitric oxide (NO) production via the β3-AR/eNOS pathway.[3][10] | 1. Use a NOS inhibitor: Co-administer L-NAME (Nitro-L-arginine methyl ester) to block nitric oxide synthase and confirm if the observed effect is NO-dependent.[5] 2. Use a β3-AR antagonist: Co-administer a selective β3-AR antagonist like SR59230A to determine if the effect is mediated by this receptor.[5][11] 3. Isolate enantiomers: Compare the effects of racemic (dl)-Nebivolol, d-Nebivolol, and l-Nebivolol to dissect the contributions of β1-blockade versus NO-mediated effects.[8] |
| Observed effects on cell proliferation or apoptosis unrelated to β1-blockade. | This compound has been shown to inhibit smooth muscle and endothelial cell proliferation and induce apoptosis.[6] This is an effect not shared by traditional beta-blockers like metoprolol (B1676517) or propranolol.[6] | 1. Run parallel controls: Test other β1-selective blockers (e.g., Metoprolol, Atenolol) that lack the vasodilatory component to see if they replicate the effect.[6] If they do not, the effect is likely off-target. 2. Dose-response curve: Establish a full dose-response curve. Off-target effects may only appear at higher concentrations.[12] |
| Changes in cellular metabolism, lipolysis, or thermogenesis. | The β3-AR agonism of this compound can induce lipolysis and the expression of thermogenic genes like UCP1 in adipocytes.[13] | 1. Measure metabolic markers: Assess glycerol (B35011) release (for lipolysis) or expression of thermogenic proteins (UCP1) to quantify the metabolic effect. 2. Use specific cell lines: Utilize cell lines with known high or low expression of β3-adrenergic receptors to confirm the pathway. |
| Confounding results in neurological or central nervous system (CNS) models. | Nebivolol has shown potential neuroprotective effects, possibly linked to its antioxidant properties and ability to modulate NO.[14] It also has a low affinity for 5-HT1A receptors.[7] | 1. Control for antioxidant effects: Include a standard antioxidant (e.g., N-acetylcysteine) as a positive control to see if it mimics the observed neuroprotective effect. 2. Use a 5-HT1A antagonist: If serotonergic effects are suspected, co-administer a selective 5-HT1A antagonist (e.g., WAY-100635) to test for involvement of this pathway. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of Nebivolol and its Enantiomers
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | β1 Selectivity (β2/β1 ratio) |
|---|---|---|---|---|
| (dl)-Nebivolol (racemic) | 0.9[7] | 45[7] | 20[7] | ~50[7] |
| (d)-Nebivolol (SRRR) | High Affinity[7] | Lower Affinity | Lower Affinity | High |
| (l)-Nebivolol (RSSS) | 175-fold lower than d-form[7] | Lower Affinity | Higher Affinity than d-form | Low |
Note: The primary β1-adrenergic blocking activity resides in the (d)-enantiomer.[7]
Experimental Protocols
Protocol: Differentiating On-Target β1-Blockade from Off-Target NO-Mediated Vasodilation in Isolated Aortic Rings
This protocol allows for the functional assessment of this compound's effects and helps distinguish its primary vasodilatory action from the β1-antagonism of its d-enantiomer.
-
Preparation of Aortic Rings:
-
Euthanize a Sprague-Dawley rat according to approved institutional protocols.[14]
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.
-
Gently remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
Suspend the rings in organ baths containing K-H buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Experimental Setup and Baseline:
-
Allow rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce contraction with a submaximal concentration of phenylephrine (B352888) (PE, e.g., 1 µM).
-
Once a stable contraction plateau is reached, confirm endothelial integrity by applying acetylcholine (B1216132) (ACh, e.g., 10 µM). A relaxation of >70% indicates a healthy endothelium. Wash out and allow rings to return to baseline.
-
-
Testing Protocol (4 Parallel Groups):
-
Group 1 (Control): Pre-contract rings with PE. Once stable, add cumulative concentrations of the vehicle (e.g., DMSO).
-
Group 2 (l-Nebivolol): Pre-contract rings with PE. Once stable, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to assess its direct vasodilatory effect.
-
Group 3 (d-Nebivolol): Incubate rings with (d)-Nebivolol (e.g., 1 µM) for 30 minutes. Then, induce a cumulative concentration-response curve to a β-agonist like Isoproterenol to confirm β1-blockade (the curve should shift to the right). (d)-Nebivolol itself should cause minimal relaxation.
-
Group 4 (l-Nebivolol + L-NAME): Incubate rings with L-NAME (e.g., 100 µM) for 30 minutes. Then, repeat the protocol for Group 2. A significant reduction in the vasodilatory response to this compound confirms the effect is NO-dependent.
-
-
Data Analysis:
-
Measure changes in tension and express relaxation as a percentage of the pre-contraction induced by PE.
-
Plot concentration-response curves and calculate EC50 values for vasodilation.
-
Compare the curves between groups to determine the contribution of NO signaling to this compound's effects.
-
Visualizations
Caption: On-target vs. off-target signaling pathways of Nebivolol enantiomers.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 6. Effects of nebivolol on proliferation and apoptosis of human coronary artery smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nebivolol: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nebivolol - Wikipedia [en.wikipedia.org]
- 11. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized, Double‐Blind, Placebo‐Controlled Parallel‐Group Study to Assess the Efficacy and Safety of Nebivolol, a Novel β‐Blocker, in Patients With Mild to Moderate Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beyond the Heart: The Neuroprotective Potential of Nebivolol in Acute Myocardial Infarction [mdpi.com]
Technical Support Center: Accurate Quantification of (-)-Nebivolol in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of (-)-Nebivolol quantification in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Nebivolol in biological samples?
A1: The most prevalent and robust methods for quantifying Nebivolol in biological matrices such as plasma, serum, and aqueous humor are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] These techniques offer high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of Nebivolol typically found in biological samples. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is also used, though it may offer lower sensitivity compared to LC-MS/MS.[3]
Q2: Why is the stereoselective analysis of Nebivolol important?
A2: Nebivolol is administered as a racemic mixture of d-Nebivolol and l-Nebivolol. The d-isomer is primarily responsible for the β1-adrenergic receptor blockade, while the l-isomer contributes to its vasodilatory effects through nitric oxide potentiation. Due to their different pharmacological activities, it is often necessary to separate and quantify these stereoisomers individually to accurately assess the pharmacokinetic and pharmacodynamic properties of the drug.
Q3: What are the primary sources of interference in Nebivolol bioanalysis?
A3: Interferences in Nebivolol analysis can arise from several sources:
-
Metabolites: Nebivolol is extensively metabolized, and some of its metabolites can be isobaric (have the same mass) with the parent drug, leading to analytical challenges if they are not chromatographically separated.
-
Endogenous Matrix Components: Components from biological samples like phospholipids, salts, and proteins can co-elute with Nebivolol and cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.[4]
-
Co-administered Drugs: Other medications or their metabolites present in the sample could potentially interfere with the analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Degradation | Flush the column with a strong solvent. If the issue persists, replace the column. Ensure the mobile phase pH is within the column's stable range. |
| Sample Overload | Inject a smaller volume or a more diluted sample to see if the peak shape improves. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Ideally, the reconstitution solvent should be the same as or weaker than the mobile phase. |
| Contamination | Clean the injection port and loop. Run a blank injection to check for carryover. |
Issue 2: High Signal-to-Noise Ratio or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Optimize the cone voltage and collision energy for Nebivolol and the internal standard to maximize the signal intensity of the product ions. |
| Inefficient Ionization | Check the electrospray ionization (ESI) source settings. Adjust the capillary voltage, source temperature, and gas flow rates. A dirty source can also lead to poor ionization; clean the ESI probe and orifice. |
| Matrix Effects (Ion Suppression) | Implement a more effective sample clean-up method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). Modify the chromatographic method to separate Nebivolol from the interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] |
| Low Extraction Recovery | Optimize the pH of the sample and the extraction solvent for liquid-liquid extraction. For solid-phase extraction, ensure the correct sorbent and elution solvent are being used. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and vortexing times for all samples. Use an automated liquid handler if available. |
| Internal Standard Issues | Use a stable isotope-labeled internal standard (e.g., Nebivolol-d4) for optimal results, as it co-elutes with the analyte and experiences similar matrix effects.[6][7] Ensure the internal standard is added at a consistent concentration to all samples and standards. |
| Instrument Instability | Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and tuned. Monitor the system pressure for any unusual fluctuations. |
| Analyte Instability | Investigate the stability of Nebivolol in the biological matrix under different storage conditions (freeze-thaw cycles, bench-top stability).[6][8] |
Experimental Protocols
Method 1: LC-MS/MS with Protein Precipitation
This method is known for its simplicity and high throughput.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., Nebivolol-d4).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Nebivolol: Q1 406.2 -> Q3 151.1[1]
-
Nebivolol-d4: Q1 410.2 -> Q3 151.0
-
-
Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that can provide very clean extracts.[3]
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 3 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Similar conditions as described in Method 1 can be used, with potential adjustments to the gradient to optimize separation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Nebivolol quantification in human plasma.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method A | Method B | Method C |
| Column | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)[1] | Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[6] | Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ) |
| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5)[1] | Acetonitrile and 0.01% formic acid in water[6] | Acetonitrile and 20mM Ammonium formate (B1220265) (pH 3.0) |
| Flow Rate | Not specified | 0.8 mL/min[6] | 1.0 mL/min |
| Ionization Mode | ESI Positive[1] | ESI Positive[6] | ESI Positive |
| MRM Transition (Analyte) | 406.2 -> 151.1[1] | 406.0 -> 151.0[6] | 406.2 -> 151.0 |
| MRM Transition (IS) | 410.2 -> 151.0 (Nebivolol-d4)[6] | 410.2 -> 151.0 (Nebivolol-d4)[6] | 410.2 -> 151.0 (Nebivolol-d4) |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 0.43 - 750[1] | 0.05 - 5[6] | 0.01 - 4 |
| LLOQ (ng/mL) | 0.43[1] | 0.05[6] | 0.01 |
| Intra-day Precision (%RSD) | ≤ 11.4%[1] | 0.33 - 8.67%[6] | 0.7 - 8.2% |
| Inter-day Precision (%RSD) | ≤ 11.4%[1] | 0.33 - 8.67%[6] | 0.7 - 8.2% |
| Accuracy (%) | ≤ 11.4% bias[1] | 87.0 - 100.4%[6] | Not specified |
| Recovery (%) | 73.0%[1] | 67.7%[6] | 87.7% |
Visualizations
References
- 1. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebivolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol - Wikipedia [en.wikipedia.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Nebivolol: a selective beta(1)-adrenergic receptor antagonist that relaxes vascular smooth muscle by nitric oxide- and cyclic GMP-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (-)-Nebivolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of (-)-Nebivolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the pharmacologically active enantiomer of Nebivolol (B1214574), a third-generation beta-blocker used in the management of hypertension.[1] It exhibits a dual mechanism of action: it is a highly selective β1-adrenergic receptor antagonist and it also promotes vasodilation by stimulating endothelial nitric oxide (NO) synthase (eNOS), leading to increased NO availability.[2]
Q2: What are the common sources of batch-to-batch variability in Active Pharmaceutical Ingredients (APIs) like this compound?
A2: Batch-to-batch variability in APIs can stem from several factors, including:
-
Raw Material Attributes: Inconsistencies in the quality of starting materials and reagents.
-
Manufacturing Process Parameters: Minor deviations in critical process parameters such as temperature, pressure, reaction time, and agitation speed.
-
Physical Properties: Variations in particle size distribution, crystalline form (polymorphism), and bulk density of the final API.[3]
-
Impurity Profile: Differences in the types and levels of process-related impurities and degradation products.[4]
Q3: How can the physical properties of this compound impact its performance?
A3: The physical properties of this compound can significantly influence its dissolution rate and bioavailability. For instance, variations in particle size can affect the surface area available for dissolution.[5] Since Nebivolol is classified as a Class II drug under the Biopharmaceutical Classification System (BCS), with high permeability but low solubility, controlling these physical attributes is critical for consistent therapeutic efficacy.
Q4: What are the critical quality attributes (CQAs) for this compound that should be monitored to ensure consistency?
A4: Key CQAs for this compound include:
-
Assay and Purity: The content of this compound and the levels of specified and unspecified impurities.
-
Stereoisomeric Purity: The ratio of the desired (-)-enantiomer to other stereoisomers.
-
Particle Size Distribution: Affects dissolution and bioavailability.
-
Polymorphism: The crystalline form of the API, which can impact solubility and stability.
-
Residual Solvents: Levels of solvents used during the manufacturing process.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Possible Causes:
-
Variability in Particle Size Distribution: Different batches may have varying particle sizes, leading to altered dissolution rates.
-
Polymorphism: The presence of different crystalline forms with different solubilities.
-
Inconsistent Wettability: Variations in surface properties of the API particles.
Troubleshooting Steps:
-
Particle Size Analysis: Perform particle size distribution analysis on the problematic batches and compare with a reference standard or a batch with a desired dissolution profile.
-
Polymorphic Screening: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the crystalline form of the API in each batch.
-
Review Micronization Process: If applicable, review the parameters of the micronization or milling process to ensure consistency.
-
Wettability Assessment: Evaluate the contact angle of the API with the dissolution medium.
Issue 2: Higher Than Expected Levels of a Specific Impurity
Possible Causes:
-
Raw Material Quality: An impurity in a starting material or reagent may be carried through the synthesis.
-
Process Deviation: A deviation in a critical process parameter (e.g., temperature, reaction time) may have led to the formation of a side product.
-
Degradation: The API may have degraded during processing or storage.
Troubleshooting Steps:
-
Impurity Identification and Characterization: Use techniques like LC-MS to identify the structure of the impurity. This can provide clues about its origin.
-
Review Batch Manufacturing Records: Scrutinize the manufacturing records of the affected batch for any deviations from the standard operating procedure.
-
Forced Degradation Studies: Conduct forced degradation studies to understand the degradation pathways of this compound and see if the impurity is a known degradant.
-
Raw Material Testing: Re-test the starting materials and reagents used for the batch for the presence of the impurity or its precursors.
Issue 3: Variability in Biological Activity or Efficacy in Preclinical Models
Possible Causes:
-
Incorrect Stereoisomer Ratio: The ratio of the active (-)-enantiomer to other less active or inactive stereoisomers may be incorrect.
-
Presence of Antagonistic Impurities: An impurity may be interfering with the biological activity of the API.
-
Physical Property Differences: As mentioned in Issue 1, differences in physical properties can lead to variable bioavailability and, consequently, inconsistent efficacy.
Troubleshooting Steps:
-
Chiral HPLC Analysis: Perform stereoisomeric purity analysis using a validated chiral HPLC method to confirm the correct enantiomeric ratio.
-
Impurity Profiling: Conduct a thorough impurity profiling of the batches showing variable activity to identify any unusual impurities.
-
In Vitro Bioassay: Use a relevant in vitro bioassay (e.g., β1-receptor binding assay) to compare the potency of different batches.
-
Physicochemical Characterization: Re-evaluate the physical properties (particle size, polymorphism) of the batches.
Data Presentation
Table 1: Typical Quality Control Specifications for this compound API
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identification | Conforms to the standard (IR, HPLC) | Infrared Spectroscopy, HPLC |
| Assay (on dried basis) | 98.0% - 102.0% | HPLC |
| Stereoisomeric Purity (d-Nebivolol) | Not more than 1.0% | Chiral HPLC |
| Related Substances | ||
| - Any individual unspecified impurity | Not more than 0.10% | HPLC |
| - Total impurities | Not more than 0.5% | HPLC |
| Residual Solvents | ||
| - Methanol | Not more than 3000 ppm | Gas Chromatography (GC) |
| - Acetonitrile | Not more than 410 ppm | Gas Chromatography (GC) |
| Loss on Drying | Not more than 0.5% | Thermogravimetric Analysis (TGA) |
| Particle Size (d90) | Report value (typically within a defined range) | Laser Diffraction |
Note: These are typical specifications and may vary depending on the manufacturer and specific regulatory filings.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Objective: To determine the purity of this compound and quantify any related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and a phosphate buffer (e.g., 60:30:10 v/v/v), with the pH adjusted to 4.0 with orthophosphoric acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 281 nm
-
Injection volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculations: Calculate the assay of this compound and the percentage of each impurity by comparing the peak areas in the sample chromatogram to the peak area of the main peak in the standard chromatogram.
Protocol 2: Chiral HPLC for Stereoisomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
This compound reference standard
-
d,l-Nebivolol (racemic mixture) for system suitability
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol, ethanol, and DEA (e.g., 80:10:10:0.1 v/v/v/v).
-
System Suitability Solution: Prepare a solution of racemic Nebivolol to ensure the column can separate the enantiomers.
-
Standard Solution Preparation: Prepare a solution of the this compound reference standard.
-
Sample Solution Preparation: Prepare a solution of the this compound batch sample.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Detection wavelength: 281 nm
-
Injection volume: 10 µL
-
-
Analysis: Inject the system suitability, standard, and sample solutions.
-
Calculations: Calculate the percentage of the d-enantiomer in the sample by comparing its peak area to the total area of both enantiomer peaks.
Visualizations
Caption: Signaling pathway of this compound's dual mechanism of action.
Caption: Workflow for investigating batch-to-batch variability.
References
- 1. Nebivolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. US5759580A - Compositions containing micronized nebivolol - Google Patents [patents.google.com]
- 5. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Nebivolol stability testing under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Nebivolol. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound are conducted to understand its intrinsic stability and to develop stability-indicating analytical methods. Typical stress conditions include exposure to acid, base, oxidation, heat, and light.[1][2][3][4]
Q2: How does this compound degrade under different stress conditions?
A2: this compound shows varying degrees of degradation under different stress conditions. It is particularly susceptible to acidic and basic hydrolysis and oxidative conditions.[1][2][3] Degradation is generally less pronounced under neutral, thermal, and photolytic stress.[2]
Q3: What analytical techniques are most suitable for this compound stability testing?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique for stability testing of this compound.[1][4][5][6] High-performance thin-layer chromatography (HPTLC) has also been used effectively.[7] These methods are capable of separating the parent drug from its degradation products.
Q4: What are the common degradation products of this compound?
A4: Under forced degradation conditions, several degradation products can be formed. Two major degradants have been identified under acid hydrolysis and oxidation.[4] Photodegradation can lead to products formed through the substitution of fluorine with a hydroxyl group, oxidation of the lateral chain, and cleavage of the N-C bond.[8] N-dealkylation has also been identified as a metabolic degradation pathway.[9]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. A common mobile phase consists of a mixture of methanol (B129727), acetonitrile, and a phosphate (B84403) buffer.[1][3] Adjusting the ratio of the organic solvents and the pH of the buffer can significantly improve resolution. For example, a mobile phase of methanol:acetonitrile:0.02 M potassium dihydrogen phosphate (60:30:10, v/v/v; pH 4.0) has been shown to be effective.[1]
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Inadequate flow rate.
Issue 2: Inconsistent or low recovery of this compound in stability samples.
-
Possible Cause 1: Instability of the analytical solution.
-
Possible Cause 2: Improper sample preparation or dilution.
-
Solution: Review your sample preparation and dilution procedures. Ensure accurate weighing and complete dissolution of the sample. Use calibrated pipettes and volumetric flasks for all dilutions. The diluent should be compatible with the mobile phase.
-
-
Possible Cause 3: Adsorption of the analyte to the container or filter.
-
Solution: Use inert materials for sample containers (e.g., amber glass) to prevent adsorption. If filtering samples, perform a filter compatibility study to ensure that the filter does not bind the drug. Syringe filters made of nylon or PVDF are commonly used.[5]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Details | Time (hours) | Temperature (°C) | % Degradation/Recovery | Retention Time of Degradation Products (min) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 - 2 | 80 - 100 | Susceptible, significant degradation | 0.69 (RRT), 3.107, 3.630, 4.603, 5.810 | [1][4] |
| Base Hydrolysis | 0.1 N NaOH | 1 - 2 | 80 | ~20% degradation | 3.107, 3.630, 4.603, 5.810 | [1] |
| Neutral Hydrolysis | Water | 2 - 8 | 60 - 80 | Partial degradation | 2.973 | [1][2] |
| Oxidative | 3% - 10% H₂O₂ | 24 | Room Temp | Partial degradation | 0.64 (RRT), 3.417 | [1][2][4] |
| Thermal | Dry Heat | 2 - 24 | 90 - 115 | Stable/Partial degradation | - | [1][2][4] |
| Photolytic | UV Light | - | - | Stable | - | [2][4] |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.[1]
-
Acid Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl and boil for 2 hours at 80°C.[1] After cooling, neutralize the solution with 0.1 N NaOH and dilute to volume with the mobile phase.
-
Base Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH and boil for 2 hours at 80°C.[1] After cooling, neutralize the solution with 0.1 N HCl and dilute to volume with the mobile phase.
-
Neutral Hydrolysis: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of water and boil for 2 hours at 80°C.[1] After cooling, dilute to volume with the mobile phase.
-
Oxidative Degradation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[1][2] Dilute to volume with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder in an oven at 90°C for 2 hours.[1] After cooling, weigh 25 mg of the heat-stressed drug, dissolve it in a 25 mL volumetric flask with methanol, and then dilute to the final concentration with the mobile phase.
-
Analysis: Inject the prepared samples into the HPLC system after appropriate dilution to a final concentration of approximately 5 µg/mL.[1]
Protocol 2: Stability-Indicating RP-HPLC Method
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound in the mobile phase at known concentrations.
-
Prepare the stressed samples as described in Protocol 1.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention times, peak areas, and calculate the percentage of degradation.
-
Mandatory Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Major degradation pathways of this compound.
References
- 1. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. akjournals.com [akjournals.com]
- 8. Photochemical degradation of nebivolol in different natural organic matter solutions under simulated sunlight irradiation: Kinetics, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mitigating confounding factors in (-)-Nebivolol research
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Nebivolol. The focus is on mitigating common confounding factors to ensure the accuracy and reproducibility of experimental results.
Section 1: Understanding the Mechanism & Key Confounders
FAQ 1: My results are inconsistent. What are the unique properties of Nebivolol (B1214574) that could be affecting my experiment?
Nebivolol is a third-generation beta-blocker with a dual mechanism of action that distinguishes it from other drugs in its class.[1][2][3] Understanding this is critical to troubleshooting.
-
Selective β1-Adrenergic Blockade: Nebivolol is highly selective for β1-adrenergic receptors, which primarily mediates its effects on heart rate and blood pressure reduction.[1][4][5]
-
Nitric Oxide (NO)-Mediated Vasodilation: Uniquely, Nebivolol also promotes vasodilation by stimulating nitric oxide (NO) production in the vascular endothelium.[1][6][7][8] This action is not dependent on β1-receptor blockade.[1][9]
A primary source of experimental variability arises from its composition as a racemic mixture of two enantiomers, (d)-Nebivolol and (l)-Nebivolol, each with distinct pharmacological roles.[10][11]
-
d-Nebivolol (SRRR-Nebivolol): This enantiomer is a potent and highly selective β1-adrenergic receptor antagonist and is primarily responsible for the beta-blocking effects.[10][12]
-
l-Nebivolol (RSSS-Nebivolol): This enantiomer is mainly responsible for the vasodilatory effect by stimulating endothelial nitric oxide synthase (eNOS) and subsequent NO release.[10][11][13]
Therefore, inconsistent results may stem from not adequately controlling for both the beta-blocking and the vasodilatory effects, or from variability in the response of the NO pathway in your experimental model.
FAQ 2: How do the enantiomers of Nebivolol differ quantitatively?
The distinct roles of the d- and l-enantiomers are reflected in their different binding affinities and functional potencies. Failure to account for these differences is a major confounding factor.
Table 1: Comparative Receptor Binding Affinities of Nebivolol Enantiomers
| Compound | Receptor | Ki (nM) | Primary Activity |
| (d)-Nebivolol | β1-adrenergic | 0.9[14] | High-affinity β1 blockade |
| β2-adrenergic | ~150[12] | Low-affinity β2 blockade | |
| (l)-Nebivolol | β1-adrenergic | ~496[12] | Low-affinity β1 blockade |
| β2-adrenergic | ~338[12] | Low-affinity β2 blockade | |
| β3-adrenergic | - | Agonist, stimulates NO release[9][13] | |
| Racemic Nebivolol | β1-adrenergic | 0.9[14] | High-affinity β1 blockade |
| 5-HT1A | 20[14] | Moderate affinity |
Ki (Inhibition Constant): Lower values indicate higher binding affinity.
As shown, d-Nebivolol has a significantly higher affinity for the β1-receptor than l-Nebivolol.[12][14] Conversely, l-Nebivolol is the key driver of NO-mediated vasodilation.[11]
FAQ 3: What is the signaling pathway for Nebivolol's vasodilatory effect?
The vasodilatory effect of this compound is primarily mediated by the l-enantiomer (B50610) through the activation of the endothelial nitric oxide synthase (eNOS) pathway. This is a critical pathway to understand, as its components can be sources of confounding variables (e.g., substrate availability, cofactor presence).
The pathway involves β3-adrenergic receptor agonism on endothelial cells, which stimulates eNOS to produce NO.[1][7][9][13] NO then diffuses to vascular smooth muscle cells, leading to relaxation and vasodilation.[1]
Section 2: Experimental Design & Troubleshooting
FAQ 4: My vasodilation results are weak or absent. How can I troubleshoot this?
Weak or absent vasodilation can be due to several factors related to the experimental setup or the biological model. Follow this workflow to diagnose the issue.
FAQ 5: How do I experimentally distinguish between β1-blockade and NO-mediated vasodilation?
This is a crucial experimental design challenge. The key is to use appropriate controls and inhibitors.
Table 2: Experimental Strategy to Differentiate Mechanisms
| Objective | Experimental Approach | Key Reagents / Controls | Expected Outcome with this compound |
| Isolate β1-Blockade Effect | Measure heart rate or cardiac contractility in response to a β1-agonist (e.g., Isoproterenol) with and without Nebivolol. | Isoproterenol (agonist) | Nebivolol will antagonize (block) the effect of the β1-agonist. |
| Isolate NO-Mediated Vasodilation | Perform vasorelaxation studies on isolated aortic rings pre-contracted with a vasoconstrictor (e.g., Phenylephrine).[10] | L-NAME (eNOS inhibitor),[10][15] Atenolol (β1-blocker without NO effect)[6][9] | Nebivolol will cause relaxation. This effect will be blocked by L-NAME but not by other β1-blockers like Atenolol.[9][15] |
| Confirm Enantiomer-Specific Roles | Repeat experiments using the isolated d- and l-enantiomers instead of the racemic mixture. | d-Nebivolol, l-Nebivolol | d-Nebivolol will show potent β1-blockade with minimal vasodilation. l-Nebivolol will show potent vasodilation with minimal β1-blockade.[11][12] |
FAQ 6: Can you provide a standard protocol for an ex vivo vasodilation assay?
Yes. The isolated aortic ring assay is a standard method to assess the direct vasodilatory effects of compounds.
Protocol: Isolated Aortic Ring Vasodilation Assay [10]
-
Vessel Preparation:
-
Euthanize an animal model (e.g., Wistar rat) and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Gently remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
For some experiments, the endothelium can be denuded by gently rubbing the luminal surface with a wire.
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer.
-
Maintain the bath at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g.
-
Test viability by inducing a contraction with a vasoconstrictor like Phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM).[10]
-
In endothelium-intact rings, confirm endothelial integrity by observing >80% relaxation in response to a vasodilator like Acetylcholine (e.g., 1 µM).
-
-
Experimental Procedure:
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable, submaximal contraction with a vasoconstrictor (e.g., Phenylephrine).
-
Once the contraction plateaus, add cumulative concentrations of this compound (or its enantiomers) to the bath.
-
Record the relaxation response as a percentage of the pre-contraction tension.[10]
-
-
Controls:
Section 3: Data Interpretation & Other Confounders
FAQ 7: Besides its primary mechanisms, are there other off-target effects or confounding factors I should be aware of?
Yes, several other factors can influence experimental outcomes and should be considered during data interpretation.
-
Metabolism: Nebivolol is metabolized by the CYP2D6 enzyme. Genetic variations in this enzyme can lead to "fast" or "slow" metabolizer phenotypes, which could affect the drug's half-life and the concentration of active metabolites in in vivo studies.[16]
-
Oxidative Stress: Nebivolol has been shown to have antioxidant properties, potentially by reducing superoxide, which can scavenge NO.[8][17] In models with high oxidative stress, this effect could confound the direct NO-stimulating properties.
-
Receptor Expression: The density and function of β1 and β3-adrenergic receptors can vary significantly between tissues, species, and disease models. This can lead to different responses to the drug.
-
Cardiac-Specific NOS Isoforms: In cardiac tissue, Nebivolol has been shown to induce NO production via inducible NO synthase (iNOS), not just eNOS, through a β3-receptor pathway.[9][18] This is a critical distinction for researchers focused on cardiac effects.
References
- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 6. berlin-chemie.ru [berlin-chemie.ru]
- 7. benchchem.com [benchchem.com]
- 8. Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. prografika.cl [prografika.cl]
- 13. mdpi.com [mdpi.com]
- 14. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of (-)-Nebivolol's β1-selectivity in cardiac tissue
An Objective Comparison Guide to the β1-Selectivity of (-)-Nebivolol in Cardiac Tissue
Introduction
Nebivolol (B1214574) is a third-generation beta-blocker (β-blocker) used in the management of hypertension and heart failure.[1] It is administered as a racemic mixture of two enantiomers: d-Nebivolol and l-Nebivolol (this compound). The β1-adrenergic receptor blocking activity resides primarily in the d-enantiomer.[2] A key characteristic of modern β-blockers is their selectivity for the β1-adrenergic receptor, which is the predominant subtype in cardiac tissue, over the β2-adrenergic receptor found in bronchial and vascular smooth muscle.[3][4] High β1-selectivity is clinically advantageous as it minimizes side effects such as bronchospasm. This guide provides an objective comparison of this compound's β1-selectivity with other commonly used β-blockers, supported by experimental data and detailed protocols.
Comparative Analysis of β-Blocker Selectivity
The selectivity of a β-blocker is determined by comparing its binding affinity for β1 versus β2 adrenergic receptors. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates higher binding affinity. The β1-selectivity ratio is calculated as the ratio of the Ki value for the β2 receptor to the Ki value for the β1 receptor (Ki β2 / Ki β1). A higher ratio signifies greater β1-selectivity.
The data presented below is derived from studies on human myocardial tissue and recombinant cells expressing human β-receptors. It is important to note that absolute Ki values and selectivity ratios can vary between studies due to differences in experimental conditions.
Table 1: Comparison of Binding Affinity and Selectivity of Various β-Blockers
| Drug | β1 Affinity (pKi or pKd) | β2 Affinity (pKi or pKd) | β1-Selectivity Ratio (Ki β2 / Ki β1) | Reference Tissue/Cell |
|---|---|---|---|---|
| This compound | 8.79 | 6.65 | 138 | Human Myocardium[5] |
| This compound | ~8.0 | ~6.5 | 321 | Human Myocardium[6] |
| Bisoprolol | 7.43 | 5.42 | 102 | Human Myocardium[5] |
| Bisoprolol | Not specified | Not specified | 16 - 20 | Human Myocardium[7] |
| Metoprolol | 7.26 | 5.49 | 59 | Human Myocardium[5] |
| Carvedilol | 8.75 | 8.96 | 0.62 | Human Myocardium[5] |
| Propranolol | 8.16 | 8.44 | 0.52 | Human Myocardium[5] |
Note: pKi/pKd is the negative logarithm of the inhibition/dissociation constant. A higher value indicates greater affinity. The selectivity ratio is calculated from the original Ki/Kd values.
Experimental Protocols
The data presented above is primarily generated using competitive radioligand binding assays. This technique remains the gold standard for quantifying the interaction between a drug and its target receptor.[8][9]
Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
1. Membrane Preparation:
-
Homogenization: Human cardiac tissue or cultured cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[10][11]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes which contain the receptors.[10][11]
-
Washing and Storage: The membrane pellet is washed with fresh buffer, resuspended, and the protein concentration is determined (e.g., via BCA assay). Aliquots are stored at -80°C until use.[9][10]
2. Binding Reaction:
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of a non-selective radioligand (e.g., [¹²⁵I]-Iodocyanopindolol or [³H]-Dihydroalprenolol), and the competing non-labeled β-blocker at varying concentrations.[10][11]
-
Controls:
-
Total Binding: Contains membranes and radioligand only.[8]
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol) to saturate all receptors. This measures the amount of radioligand that binds to non-receptor components.[8][11]
-
-
Incubation: The plate is incubated (e.g., 60-90 minutes at 30-37°C) to allow the binding reaction to reach equilibrium.[9][10]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand in the solution.[9][12]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Counting: The radioactivity on the filters is measured using a scintillation counter.[9]
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[9]
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Pathways and Workflows
β1-Adrenergic Receptor Signaling in Cardiomyocytes
The β1-adrenergic receptor is a G-protein coupled receptor. Its activation by catecholamines like norepinephrine (B1679862) initiates a signaling cascade that increases heart rate and contractility. β-blockers like this compound competitively inhibit this pathway at the receptor level.[13][14]
Caption: β1-Adrenergic signaling pathway and point of inhibition by this compound.
Experimental Workflow for Selectivity Validation
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine β-blocker selectivity.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Experimental data from radioligand binding studies consistently demonstrates that this compound possesses high selectivity for the β1-adrenergic receptor.[5][6] Comparative analyses show its β1-selectivity to be superior to many other widely used β-blockers, including metoprolol, carvedilol, and propranolol, and comparable to or greater than bisoprolol.[5][6] This high degree of cardioselectivity is a key pharmacological feature, contributing to its clinical efficacy and favorable side-effect profile. Furthermore, as a third-generation agent, nebivolol's therapeutic actions are complemented by its unique ability to stimulate nitric oxide production, leading to vasodilation.[1] The validation of its potent and selective β1-blockade in cardiac tissue is robustly supported by standard pharmacological assays.
References
- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiomyocyte Life-Death Decisions in Response to Chronic β-adrenergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Nebivolol and Other Third-Generation Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
Third-generation beta-blockers represent a significant advancement in cardiovascular therapy, offering vasodilation in addition to their primary beta-adrenergic receptor antagonism. This unique dual action provides enhanced antihypertensive efficacy and potentially improved tolerability compared to earlier generations. This guide provides a detailed comparative analysis of (-)-Nebivolol and other prominent third-generation beta-blockers, including Carvedilol (B1668590), Labetalol (B1674207), and Bucindolol (B125097), with a focus on their distinct mechanisms of action, vasodilatory properties, and clinical performance supported by experimental data.
Mechanisms of Action: A Divergent Approach to Vasodilation
Third-generation beta-blockers achieve vasodilation through various pathways, setting them apart from traditional beta-blockers.[1][2]
-
This compound: This highly selective beta-1 adrenergic receptor antagonist stands out due to its unique nitric oxide (NO)-mediated vasodilation.[3] It acts as an agonist at the beta-3 adrenergic receptor, stimulating endothelial nitric oxide synthase (eNOS) to increase the production of NO, a potent vasodilator.[4]
-
Carvedilol and Labetalol: These agents are non-selective beta-blockers that also exhibit alpha-1 adrenergic receptor blockade.[3][4] This alpha-1 antagonism inhibits vasoconstriction in peripheral blood vessels, leading to vasodilation.[4] Carvedilol is also recognized for its antioxidant properties.[4]
-
Bucindolol: Similar to carvedilol and labetalol, bucindolol is a non-selective beta-blocker with additional alpha-1 blocking activity, contributing to its vasodilatory effect.
The distinct vasodilatory mechanisms are a key differentiator among these agents, influencing their hemodynamic profiles and potential clinical applications.
Data Presentation: Quantitative Comparison of Key Parameters
The following tables summarize quantitative data from various studies, offering a direct comparison of this compound and other third-generation beta-blockers across several key performance indicators.
Table 1: Comparative Effects on Blood Pressure and Heart Rate in Hypertensive Patients
| Parameter | This compound (5 mg/day) | Carvedilol (25 mg/day) | Placebo | Study Details |
| Mean Systolic Blood Pressure Reduction (mmHg) | 9.9 | 10.1 | - | Prospective, cross-over, double-blind, randomized trial in 20 patients with mild-to-moderate primary hypertension over one month.[5][6] |
| Mean Diastolic Blood Pressure Reduction (mmHg) | 8.8 | 7.8 | - | Prospective, cross-over, double-blind, randomized, single-center clinical trial in 20 patients with mild to moderate systemic hypertension.[5][6] |
| Mean Heart Rate Reduction (bpm) | 13.9 | 8.6 | - | Prospective, cross-over, double-blind, randomized, single-center clinical trial in 20 patients with mild to moderate systemic hypertension.[5][6] |
A randomized trial comparing carvedilol and nebivolol (B1214574) in patients with mild-to-moderate primary hypertension found no significant difference in their efficacy in lowering systolic or diastolic blood pressure.[5] Both drugs were significantly more effective than a placebo.[5][6]
Table 2: Comparative Effects on Cardiac Function in Heart Failure Patients
| Parameter | This compound | Carvedilol | Study Details |
| Left Ventricular Ejection Fraction (LVEF) Improvement | from 34% to 38% (p < 0.05) | from 37% to 42% (p < 0.05) | 160 hypertensive CHF patients with LVEF ≤ 40% randomized to receive either drug for 24 months.[7] |
| Heart Rate Reduction (bpm) | from 81 to 65 (p < 0.001) | from 83 to 66 (p < 0.001) | 160 hypertensive CHF patients with LVEF ≤ 40% randomized to receive either drug for 24 months.[7] |
In a study of hypertensive patients with chronic heart failure, both nebivolol and carvedilol demonstrated similar effectiveness in improving left ventricular systolic function and reducing heart rate over a 24-month period.[7]
Table 3: Comparative Effects on Oxidative Stress and Endothelial Function
| Parameter | This compound (5 mg/day) | Carvedilol (12.5 mg/day) | Study Details |
| Endothelium-Dependent Dilation (%) | 7.3% increase (p < 0.05) | 8.1% increase (p < 0.05) | Randomized study in 57 patients with mild-to-moderate essential hypertension over 12 weeks.[8] |
| Ferric-Reducing Ability of Plasma (FRAP) (% increase) | No significant difference | 31.5% increase | Randomized study in 57 patients with mild-to-moderate essential hypertension over 12 weeks.[8] |
| Reduced/Oxidized Glutathione (B108866) (GSH/GSSG) Ratio (% increase) | No significant difference | 29.6% increase | Randomized study in 57 patients with mild-to-moderate essential hypertension over 12 weeks.[8] |
| Nitrite (B80452) (NO₂) Plasma Concentration (% increase) | 62.1% increase | No modification | Randomized study in 57 patients with mild-to-moderate essential hypertension over 12 weeks.[8] |
| Uric Acid (mg/dL) at end of study | 7.0 ± 1.7 | 5.8 ± 1.6 (p = 0.01) | Randomized study in 56 non-ischaemic heart failure patients with ejection fraction ≤ 40%.[9][10] |
Studies have shown that while both nebivolol and carvedilol improve endothelial function, their effects on oxidative stress markers differ.[8] Carvedilol demonstrated a significant increase in antioxidant capacity, whereas nebivolol led to a notable rise in plasma nitrite concentrations, an indicator of nitric oxide availability.[8] In patients with non-ischaemic heart failure, carvedilol was associated with significantly lower uric acid levels compared to nebivolol.[9][10]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Measurement of Blood Pressure and Heart Rate
-
24-Hour Ambulatory Blood Pressure Monitoring (ABPM): In the comparative study of carvedilol and nebivolol in hypertensive patients, 24-hour ABPM was used to determine the primary outcome variables of systolic and diastolic blood pressures.[6] This method provides a comprehensive assessment of blood pressure fluctuations over a full day and night cycle.
Assessment of Cardiac Function
-
Echocardiography for Left Ventricular Ejection Fraction (LVEF): LVEF, a key indicator of cardiac systolic function, is commonly measured using 2D echocardiography with the biplane method of disks (modified Simpson's method).[11][12] This technique involves tracing the left ventricular endocardial border in apical four- and two-chamber views during both end-diastole and end-systole to calculate the volume of blood ejected with each heartbeat.[11][12]
Evaluation of Endothelial Function
-
Flow-Mediated Dilation (FMD): FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation.[13] The protocol typically involves:
-
Baseline measurement of brachial artery diameter and blood flow velocity.
-
Inflation of a cuff on the forearm to suprasystolic pressure for 5 minutes to induce ischemia.
-
Rapid deflation of the cuff, leading to a surge in blood flow (reactive hyperemia) that stimulates endothelial nitric oxide release and subsequent vasodilation.
-
Continuous measurement of the brachial artery diameter to determine the maximum dilation, which is expressed as a percentage change from baseline.[13][14][15]
-
Assessment of Oxidative Stress
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA): The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a key byproduct.[16][17] The protocol involves:
-
Reaction of the biological sample (e.g., plasma, serum) with thiobarbituric acid (TBA) under acidic conditions and high temperature (95°C).[16]
-
Formation of a colored MDA-TBA adduct.
-
Spectrophotometric measurement of the adduct at a specific wavelength (typically 532 nm) to determine the MDA concentration.[16]
-
-
Ferric-Reducing Ability of Plasma (FRAP) Assay: This assay measures the total antioxidant capacity of a sample. It is based on the ability of antioxidants in the plasma to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color that can be measured spectrophotometrically.
-
Glutathione (GSH/GSSG) Ratio: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status. This is typically measured using high-performance liquid chromatography (HPLC) or enzymatic assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's NO-mediated vasodilation pathway.
Caption: Carvedilol's dual mechanism of action.
Caption: Workflow for Flow-Mediated Dilation measurement.
Conclusion
This compound and other third-generation beta-blockers offer distinct advantages in the management of cardiovascular diseases, primarily through their unique vasodilatory properties. Nebivolol's nitric oxide-mediated vasodilation via beta-3 agonism presents a novel mechanism, while carvedilol and labetalol provide vasodilation through alpha-1 blockade, with carvedilol also possessing notable antioxidant effects. The choice between these agents may be guided by the specific clinical scenario, patient comorbidities, and the desired hemodynamic and pleiotropic effects. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term benefits of these agents on cardiovascular outcomes.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. β‐Blockers in the Treatment of Hypertension: New Data, New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. anatoljcardiol.com [anatoljcardiol.com]
- 6. Comparison of antihypertensive efficacy of carvedilol and nebivolol in mild-to-moderate primary hypertension: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of carvedilol and nebivolol on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of carvedilol and nebivolol on oxidative stress status in patients with non-ischaemic heart failure | Karabacak | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 10. The effects of carvedilol and nebivolol on oxidative stress status in patients with non-ischaemic heart failure | Karabacak | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 11. Measuring Left Ventricular Ejection Fraction - Techniques and Potential Pitfalls | ECR Journal [ecrjournal.com]
- 12. How to standardize the measurement of left ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 14. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
A Comparative Analysis of (-)-Nebivolol and Metoprolol in Experimental Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Nebivolol and Metoprolol (B1676517), two beta-blockers with distinct pharmacological profiles, in the context of experimental heart failure models. By examining their effects on cardiac function, cellular pathways, and molecular markers, this document aims to equip researchers with the necessary data to inform preclinical study design and drug development strategies.
Executive Summary
This compound, a third-generation beta-1 selective antagonist, is distinguished by its nitric oxide (NO)-mediated vasodilatory properties. Metoprolol, a second-generation beta-1 selective antagonist, is a widely studied and utilized agent in cardiovascular medicine. While both drugs exert their primary effects through beta-adrenergic blockade, the ancillary actions of this compound suggest potential advantages in mitigating key pathological processes in heart failure, such as endothelial dysfunction and oxidative stress. This guide synthesizes findings from in-vivo and in-vitro studies to delineate the comparative efficacy of these two agents.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative experimental studies.
Table 1: Effects on Cardiac Function in a Porcine Model of Tachycardia-Induced Cardiomyopathy
| Parameter | Nebivolol (B1214574) Group | Metoprolol Group | Placebo Group | p-value |
| Baseline LVEF (%) | 65.5 ± 4.5 | 64.8 ± 4.2 | 66.3 ± 3.8 | NS |
| Final LVEF (%) | 43.2 ± 8.9 | 51.8 ± 7.3 | 53.0 ± 6.1 | NS |
| Change in LVEF (%) | -34 | -20 | -20 | 0.51 |
LVEF: Left Ventricular Ejection Fraction. Data adapted from Segura et al. (2016).[1][2][3][4][5] NS: Not Significant.
Table 2: Histopathological Findings in a Porcine Model of Tachycardia-Induced Cardiomyopathy
| Finding | Nebivolol Group (n=6) | Metoprolol Group (n=5) | Placebo Group (n=3) |
| Mild LV Perivascular Fibrosis & Cardiomyocyte Hypertrophy | 6 | 5 | 3 |
| Severe Multifocal Inflammatory Changes, Fibrosis & Necrosis | 0 | 1 | 0 |
LV: Left Ventricular. Data adapted from Segura et al. (2016).[1][2][4]
Table 3: Effects on Cellular and Molecular Markers in H9c2 Cardiomyoblasts (Angiotensin II-Induced Injury Model)
| Parameter | This compound | Metoprolol | Key Findings |
| ROS Generation | Significantly attenuated | Significantly attenuated | Both effective, Nebivolol showed superior efficacy.[6] |
| Pro-apoptotic Gene (BNIP3) Expression | More potent suppression | Suppressed | Nebivolol demonstrated higher efficacy.[6] |
| Anti-apoptotic Gene (BCL2) Expression | Significant upregulation | Upregulation | Nebivolol was more effective.[6] |
| Inflammatory Marker Expression | Significantly suppressed | Suppressed | Both lowered expression of inflammatory genes.[6] |
| Cardiac Hypertrophy Markers | Reduced | No significant reduction | Only Nebivolol reduced markers for cardiac hypertrophy.[6] |
| Mitochondrial Biogenesis & Fusion Gene Expression | Enhanced | Enhanced | Nebivolol proved to be more potent in enhancing mitochondrial function.[6] |
ROS: Reactive Oxygen Species. Data adapted from Al-K B. et al. (2025).[6]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
Tachycardia-Induced Cardiomyopathy in a Porcine Model
-
Animal Model: Fifteen healthy Yucatan pigs were used.[1][2][3][5]
-
Heart Failure Induction: Dual-chamber pacemakers were implanted, and after a 7-day recovery period, atrioventricular pacing was initiated at a rate of 170 beats/min for 7 weeks to induce cardiomyopathy.[1][2][3][5]
-
Drug Administration: Pigs were randomly assigned to receive daily oral doses of nebivolol (10 mg), metoprolol (25 mg), or placebo, starting the day after pacemaker implantation.[2]
-
Key Assessments: Transthoracic echocardiograms to measure LVEF, serum catecholamine levels, and blood chemistry were performed at baseline and at the end of the study.[1][2][3][5] Histopathological analysis of the left ventricle was conducted after euthanasia at week 8.[1][2][3][5]
Angiotensin II-Induced Injury in H9c2 Cardiomyoblasts
-
Cell Line: H9c2 cardiomyoblasts, a rat heart-derived cell line.
-
Injury Induction: Cells were exposed to Angiotensin II (Ang II) to induce cellular injury, oxidative stress, and hypertrophy.
-
Drug Treatment: Cells were pre-treated with either nebivolol or metoprolol before Ang II exposure.[6]
-
Key Assessments: Reactive Oxygen Species (ROS) generation, gene expression of apoptotic and inflammatory markers, and proteins associated with mitochondrial biogenesis and fusion were quantified.[6]
Visualization of Pathways and Workflows
Signaling Pathways
The differential effects of this compound and Metoprolol can be attributed to their distinct interactions with cellular signaling pathways.
Caption: Comparative signaling of Metoprolol and this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the in-vivo porcine model of tachycardia-induced cardiomyopathy.
Caption: Workflow for tachycardia-induced heart failure model.
Discussion and Interpretation
The available experimental data presents a nuanced comparison between this compound and Metoprolol.
In the porcine model of tachycardia-induced cardiomyopathy, neither drug demonstrated a significant benefit in preserving left ventricular ejection fraction compared to placebo.[1][3][4][5] In fact, the nebivolol group exhibited a greater, though not statistically significant, decline in LVEF.[1][2][3][4][5] Histopathological findings were largely similar across all groups, with the exception of one animal in the metoprolol group showing severe inflammatory changes.[2] It is important to note that this particular model, characterized by persistent tachycardia and a high catecholamine state, may represent a severe form of cardiac stress that is less responsive to the protective effects of beta-blockade.[1][3][4][5] The study's authors suggest that the combined pacing and tachycardia might have overwhelmed any potential benefits from nebivolol's NO-potentiating effects.[4]
In contrast, the in-vitro data from the H9c2 cardiomyoblast model suggests a more favorable profile for this compound at the cellular level.[6] In this model of angiotensin II-induced injury, both drugs effectively reduced oxidative stress. However, this compound was superior in upregulating the anti-apoptotic protein BCL2, suppressing the pro-apoptotic gene BNIP3, reducing markers of cardiac hypertrophy, and enhancing mitochondrial biogenesis and fusion. These findings point towards a more comprehensive cardioprotective effect of this compound at the cellular and molecular level, which may be attributed to its unique pharmacological properties beyond beta-1 blockade.
Clinical studies in patients with acute myocardial infarction and left ventricular dysfunction have shown that nebivolol was associated with a lower rate of 12-month cardiovascular events compared to metoprolol succinate.[7][8] This suggests that the beneficial effects of nebivolol observed at the cellular level may translate to improved clinical outcomes in certain patient populations.
Conclusion for the Research Professional
The choice between this compound and Metoprolol in a preclinical research setting should be guided by the specific aims of the study.
-
For investigations focused on the direct consequences of beta-1 blockade in heart failure models where neurohormonal activation is the primary driver, both agents are relevant comparators.
-
For studies exploring the therapeutic potential of targeting endothelial dysfunction, oxidative stress, and mitochondrial health in heart failure, this compound presents a more multifaceted pharmacological tool. Its NO-donating properties make it a particularly interesting candidate for models where these pathological features are prominent.
Future head-to-head studies in other well-established heart failure models, such as post-myocardial infarction and pressure-overload models, are warranted to further elucidate the comparative efficacy of this compound and Metoprolol and to bridge the gap between the currently available in-vitro and in-vivo findings.
References
- 1. Comparative Efficacy of Nebivolol and Metoprolol to Prevent Tachycardia-Induced Cardiomyopathy in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Comparative Efficacy of Nebivolol and Metoprolol to Prevent Tachycardia-Induced Cardiomyopathy in a Porcine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nebivolol versus Carvedilol or Metoprolol in Patients Presenting with Acute Myocardial Infarction Complicated by Left Ventricular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nebivolol versus Carvedilol or Metoprolol in Patients Presenting with Acute Myocardial Infarction Complicated by Left Ventricular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Properties of (-)-Nebivolol and Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory effects of two third-generation beta-blockers, (-)-Nebivolol and Carvedilol (B1668590). Both agents exhibit vasodilating properties that distinguish them from earlier generations of beta-blockers, contributing to their efficacy in treating cardiovascular diseases such as hypertension. Their mechanisms of vasodilation, however, are distinct. This document summarizes their vasodilatory mechanisms, presents available comparative data, outlines a standard experimental protocol for assessing vasodilation, and provides visual representations of their signaling pathways.
Mechanisms of Vasodilation
This compound and Carvedilol employ different pharmacological pathways to induce vasodilation.
This compound: The primary vasodilatory effect of this compound is mediated through the potentiation of the nitric oxide (NO) signaling pathway. It is a selective β1-adrenergic receptor antagonist and also functions as a β3-adrenergic receptor agonist. The activation of β3-receptors in endothelial cells stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO then diffuses to the vascular smooth muscle cells, where it activates guanylate cyclase, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.
Carvedilol: Carvedilol's vasodilatory action is primarily attributed to its α1-adrenergic receptor blocking properties. By antagonizing α1-receptors on vascular smooth muscle, Carvedilol inhibits norepinephrine-induced vasoconstriction, leading to vasodilation. In addition to its α1-blocking activity, Carvedilol is a non-selective β1- and β2-adrenergic receptor antagonist. Some studies also suggest that Carvedilol possesses antioxidant properties that may contribute to improved endothelial function, although its vasodilatory effect is not directly dependent on the NO pathway.[1][2]
Quantitative Comparison of Vasodilatory Effects
Direct comparative in vitro studies detailing the potency (EC50) and maximal relaxation (Emax) of this compound and Carvedilol in isolated vascular preparations are limited in the readily available scientific literature. However, clinical studies in patients with essential hypertension have provided some insight into their relative endothelium-dependent vasodilatory effects.
| Parameter | This compound | Carvedilol | Reference |
| Endothelium-Dependent Dilation (Flow-Mediated) | 7.3% increase from baseline | 8.1% increase from baseline | [3] |
| Primary Vasodilatory Mechanism | Nitric Oxide (NO) release via β3-agonism | α1-adrenergic blockade | [1][2] |
Note: The data presented is from a clinical study in patients with essential hypertension and reflects the percentage improvement in endothelium-dependent dilation after treatment. This is an indirect measure of the drugs' vasodilatory capabilities.
Experimental Protocols
A standard method to evaluate and compare the vasodilatory effects of pharmacological agents in vitro is the isolated aortic ring assay. This ex vivo technique allows for the direct measurement of a compound's effect on vascular tone.
Isolated Aortic Ring Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adhering connective and adipose tissues, and cut into rings of 3-4 mm in length.
-
For studies investigating endothelium-dependent effects, the endothelium can be removed from some rings by gently rubbing the intimal surface with a fine wire.
2. Isometric Tension Recording:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
The presence or absence of functional endothelium is confirmed by the relaxation response to acetylcholine (B1216132) (e.g., 1 µM) in rings pre-contracted with phenylephrine (B352888) (e.g., 1 µM).
-
To assess vasodilatory effects, a stable contraction is induced with a vasoconstrictor agent like phenylephrine.
-
Once a plateau is reached, cumulative concentrations of this compound or Carvedilol are added to the organ bath.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine.
4. Data Analysis:
-
Concentration-response curves are plotted, and pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation) are calculated to compare the potency and efficacy of the two drugs.
Signaling Pathway Diagrams
Below are graphical representations of the primary vasodilatory signaling pathways for this compound and Carvedilol.
Figure 1: this compound vasodilatory signaling pathway.
Figure 2: Carvedilol vasodilatory signaling pathway.
Figure 3: Workflow for isolated aortic ring assay.
Conclusion
This compound and Carvedilol are both effective vasodilators, but they achieve this effect through distinct molecular mechanisms. This compound's action is primarily endothelium-dependent and mediated by the nitric oxide pathway via β3-adrenergic receptor agonism. In contrast, Carvedilol's primary vasodilatory mechanism is the blockade of α1-adrenergic receptors on vascular smooth muscle, an endothelium-independent action. Clinical data suggests that both drugs improve endothelium-dependent vasodilation in hypertensive patients to a similar extent. The choice between these agents may be influenced by the patient's specific pathophysiology and comorbidities. Further head-to-head in vitro studies are warranted to provide a more precise quantitative comparison of their vasodilatory potency and efficacy.
References
- 1. Aortic elastic properties : effects of carvedilol versus nebivolol [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of carvedilol and nebivolol on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (-)-Nebivolol's Nitric Oxide-Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo nitric oxide (NO)-mediated effects of (-)-Nebivolol against other beta-blockers. The information presented is supported by experimental data from various animal and human studies, offering valuable insights for cardiovascular research and drug development.
Comparative Efficacy of this compound on Hemodynamic and Endothelial Parameters
This compound, the l-enantiomer (B50610) of Nebivolol (B1214574), is primarily responsible for the drug's unique vasodilatory properties through the potentiation of nitric oxide. The following tables summarize quantitative data from in vivo studies, comparing the effects of Nebivolol with other commonly used beta-blockers such as atenolol (B1665814), metoprolol, and carvedilol.
Table 1: Comparative Effects on Blood Pressure and Heart Rate in L-NAME Hypertensive Rats
| Parameter | Nebivolol | Atenolol | Vehicle (L-NAME) | Control (WKY) | Reference |
| Mean Arterial Pressure (MAP) Reduction | More effective at decreasing central SBP | Less effective than Nebivolol | - | - | [1][2] |
| Heart Rate (HR) Reduction | Significant reduction | Significant reduction | - | - | [3][4] |
| Blood Pressure Variability (BPV) | Greater reduction in mid-term and short-term BPV | Less effective than Nebivolol | - | - | [2] |
WKY: Wistar Kyoto rats (normotensive control) L-NAME: N-nitro-L-arginine methyl ester (induces hypertension by inhibiting nitric oxide synthase) SBP: Systolic Blood Pressure
Table 2: Comparative Effects on Forearm Blood Flow in Humans
| Treatment | Change in Forearm Blood Flow | Inhibition by L-NMMA | Reference |
| Nebivolol | ↑ 91 ± 18% | Yes (65 ± 10%) | [5] |
| Atenolol | No significant effect | Not applicable | [5] |
| Carbachol (Endothelium-dependent agonist) | - | Yes (49 ± 8%) | [5] |
| Nitroprusside (Endothelium-independent agonist) | - | Minimal | [5] |
L-NMMA: NG-monomethyl L-arginine (a nitric oxide synthase inhibitor)
Table 3: Comparative Effects on Endothelial Function and NO Bioavailability
| Parameter | Nebivolol | Metoprolol | Atenolol | Reference |
| Plasma Asymmetric Dimethylarginine (ADMA) | No significant change | ↑ 44.78% (4 weeks), ↑ 72% (8 weeks) | - | [6] |
| Coronary Flow Reserve (CFR) in Hypertensive Patients | Slight improvement | - | Significantly impaired | [7] |
| Small Artery Distensibility in Hypertensive Patients | Improved | - | No significant change | [7] |
| Endothelium-dependent Cutaneous Vasodilation | Favorable effect | - | Lack of response | [7] |
ADMA is an endogenous inhibitor of nitric oxide synthase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound's nitric oxide-mediated effects and a typical experimental workflow for its in vivo validation.
Caption: this compound's NO-mediated signaling pathway.
Caption: Experimental workflow for in vivo validation.
Experimental Protocols
In Vivo Vasodilation Assessment in Humans (Forearm Blood Flow)
This protocol is adapted from studies investigating the effects of intra-arterial drug infusions on forearm vascular resistance.[5][8][9]
1. Subject Preparation:
-
Subjects with essential hypertension are recruited, and any existing antihypertensive medications are discontinued (B1498344) for at least two weeks prior to the study.
-
On the study day, subjects rest in a supine position in a temperature-controlled laboratory.
2. Catheterization and Infusion:
-
The brachial artery of the non-dominant arm is cannulated under local anesthesia for drug infusion.
3. Forearm Blood Flow Measurement:
-
Forearm blood flow is measured simultaneously in both arms using venous occlusion plethysmography with mercury-in-silastic strain gauges.
-
A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is inflated to 40 mmHg to occlude venous outflow.
-
Blood flow measurements are recorded for 10 seconds every 15 seconds for the final 3 minutes of each infusion period. The average of the last five measurements is used for analysis.
4. Infusion Protocol:
-
A baseline is established with a saline infusion for 12 minutes.
-
This compound is then infused at increasing doses (e.g., 88.5, 177, and 354 μ g/min ), with each dose administered for 6 minutes.
-
To confirm NO-dependency, the nitric oxide synthase inhibitor L-NMMA (e.g., 2 mg/min) is co-infused with the highest dose of this compound.
5. Data Analysis:
-
The change in forearm blood flow in the infused arm is compared to the non-infused arm and to baseline values.
-
The inhibitory effect of L-NMMA on this compound-induced vasodilation is quantified.
In Vivo Model of L-NAME-Induced Hypertension in Rats
This protocol is based on studies comparing the effects of different beta-blockers on blood pressure and end-organ damage in a model of NO deficiency.[1][2]
1. Animal Model:
-
Male Wistar rats are used.
-
Hypertension is induced by administering L-NAME (e.g., 40 mg/kg/day) in the drinking water for a specified period (e.g., 4 weeks).
2. Drug Administration:
-
Animals are divided into groups and treated orally with vehicle, this compound, or a comparator beta-blocker (e.g., atenolol) for the duration of the study.
3. Blood Pressure and Heart Rate Monitoring:
-
Systolic blood pressure and heart rate are measured non-invasively at regular intervals using the tail-cuff method.
-
For continuous and more detailed measurements, radiotelemetry transmitters can be implanted for the measurement of central and peripheral blood pressure and its variability.
4. Assessment of Endothelial Function and NO Bioavailability (Terminal Procedure):
-
At the end of the treatment period, animals are anesthetized.
-
Blood samples are collected for the measurement of plasma nitrates and nitrites (stable metabolites of NO) using methods like the Griess assay.
-
Aortic rings can be isolated for ex vivo assessment of endothelium-dependent relaxation in response to acetylcholine.
5. Histopathological Analysis:
-
Tissues such as the heart and aorta are collected, fixed, and stained to assess for markers of end-organ damage, such as fibrosis and inflammation.
Conclusion
The in vivo evidence strongly supports the nitric oxide-mediated vasodilatory effects of this compound, distinguishing it from other beta-blockers like atenolol and metoprolol. This unique mechanism of action, primarily through the activation of the β3-adrenergic receptor and subsequent stimulation of eNOS and nNOS, contributes to its favorable hemodynamic profile, including improved endothelial function and vasodilation. The provided experimental protocols offer a framework for the continued investigation and validation of these effects in preclinical and clinical research settings.
References
- 1. Nebivolol is more effective than atenolol for blood pressure variability attenuation and target organ damage prevention in L-NAME hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of nebivolol and atenolol on blood pressure, blood sugar, and lipid profile in patients of essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of nebivolol and (S) atenolol on blood pressure and heart rate on essential hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nebivolol vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Nebivolol versus Metoprolol Succinate Extended Release on Asymmetric Dimethylarginine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of nebivolol and atenolol on small arteries and microcirculatory endothelium-dependent dilation in hypertensive patients undergoing isometric stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vasodilator action of nebivolol in forearm vasculature of subjects with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vasodilator action of nebivolol in forearm vasculature of subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of (-)-Nebivolol
This guide provides a detailed comparison of various analytical methods for the quantitative determination of (-)-Nebivolol, a crucial process in drug development and quality control. The following sections present a summary of quantitative data, detailed experimental protocols for key methods, and a visual representation of the general analytical method validation workflow.
Quantitative Data Summary
The performance of different analytical techniques for this compound quantification is summarized in the table below. This allows for a direct comparison of key validation parameters.
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2] | HPTLC Method[2][3] | UV-Spectrophotometry[4] | LC-MS/MS[5][6] |
| Linearity Range | 0.25-8.0 µg/mL | 10-150 µg/mL | 100-600 ng/spot | 10-60 µg/mL | 0.43-750 ng/mL |
| Limit of Detection (LOD) | 0.10 µg/mL | 2.0 µg/mL | 30 ng/spot | 1.955 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 10.0 µg/mL | 100 ng/spot | 5.925 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | 99.8% | Not explicitly stated | Not explicitly stated | Not explicitly stated | ≤9.6% (bias in aqueous humor), ≤11.4% (bias in plasma)[6] |
| Precision (%RSD) | < 4.82% | Intra-day & Inter-day available | Intra-day & Inter-day available | Not explicitly stated | ≤11.4% (Inter-day and intra-day)[6] |
| Detection Wavelength | 282 nm | 282 nm | 281 nm[3] | 281 nm | Mass Spectrometry |
| Analysis Time | < 6 min | 3.76 ± 0.02 min | Not explicitly stated | Not applicable | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for its accuracy and reliability in quantifying Nebivolol (B1214574) in pharmaceutical preparations.[1]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: An Ace C18 column (5 µm, 4.6×250 mm i.d.) is typically employed.[1]
-
Mobile Phase: A mixture of methanol (B129727) and water in a 70:30 (v/v) ratio is used as the mobile phase.[1]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[1]
-
Detection: The eluent is monitored by UV detection at a wavelength of 282 nm.[1]
-
Standard Solution Preparation: A standard stock solution of Nebivolol is prepared by dissolving a known amount of the drug in the mobile phase to achieve a specific concentration.
-
Sample Preparation: For pharmaceutical dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. An amount of powder equivalent to a specific dose of Nebivolol is weighed and dissolved in the mobile phase, followed by sonication and filtration.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of Nebivolol in the sample is determined by comparing its peak area with that of the standard.
High-Performance Thin-Layer Chromatography (HPTLC)
The HPTLC method offers a simple, selective, and precise alternative for the densitometric determination of Nebivolol.[3]
-
Stationary Phase: The method utilizes TLC aluminum plates precoated with silica (B1680970) gel 60F254.[3]
-
Mobile Phase: A solvent system consisting of toluene, methanol, and triethylamine (B128534) in a ratio of 3.8:1.2:0.2 (v/v/v) is used for development.[3]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned in absorbance mode at 281 nm using a densitometer.[3]
-
Quantification: The concentration of Nebivolol is determined by correlating the peak area of the sample with that of the standard.
UV-Spectrophotometry
This is a common and precise method for the estimation of Nebivolol in both active pharmaceutical ingredient (API) and pharmaceutical dosage forms.[4]
-
Instrumentation: A UV-Visible spectrophotometer is used for this analysis.
-
Solvent: A mixture of methanol and 0.01N HCl (10:90) is used as the solvent.[4]
-
Wavelength: The absorbance of the Nebivolol solutions is measured at the wavelength of maximum absorbance, which is 281 nm.[4]
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving a known weight of Nebivolol hydrochloride in methanol and then diluting it with 0.01N HCl to obtain a final concentration.
-
Sample Preparation: For tablet formulations, a powdered sample equivalent to a specific amount of Nebivolol is dissolved in methanol, sonicated, and then diluted with 0.01N HCl. The solution is then filtered.
-
Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of different concentrations.
-
Analysis: The absorbance of the sample solution is measured, and the concentration of Nebivolol is determined using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and robust method is particularly suitable for the determination of Nebivolol in biological matrices like human plasma.[5]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer is used.
-
Extraction: Nebivolol and an internal standard are extracted from plasma using protein precipitation or liquid-liquid extraction.[5]
-
Chromatography: The extracted samples are analyzed by reverse-phase HPLC.
-
Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.[5]
-
Internal Standard: A stable isotope-labeled internal standard, such as (Rac)-Nebivolol-d4, is used to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Nebivolol and Atenolol on Endothelial Function
Atenolol (B1665814), a selective β1-adrenergic antagonist, effectively manages hypertension by reducing heart rate and myocardial contractility.[1][2][3] In contrast, (-)-Nebivolol, a third-generation β-blocker, not only exhibits high selectivity for β1-receptors but also possesses unique vasodilatory properties mediated by nitric oxide (NO), offering potential advantages for endothelial health.[4][5][6] This guide provides a comprehensive comparison of this compound and Atenolol, focusing on their respective impacts on endothelial function, supported by experimental data and detailed methodologies.
Quantitative Comparison of Endothelial Function Parameters
The following tables summarize the key findings from comparative studies on the effects of this compound and Atenolol on various markers of endothelial function.
| Table 1: Flow-Mediated Dilation (FMD) of the Brachial Artery | |||
| Study | Drug Regimen | Baseline FMD (%) | Post-treatment FMD (%) |
| Tzemos et al.[7][8][9] | Nebivolol (B1214574) (5 mg/day for 4 weeks) | 3.9 ± 2.7 | 5.6 ± 2.9 |
| Atenolol (50 mg/day for 4 weeks) | 3.9 ± 2.7 | 3.4 ± 3.2 | |
| p = 0.047 vs. baseline; p = 0.041 vs. post-treatment with atenolol |
| Table 2: Coronary Flow Reserve (CFR) | |||
| Study | Drug Regimen | Baseline CFR | Post-treatment CFR |
| Togni et al.[10] | Nebivolol (5 mg/day for 8 weeks) | 2.45 ± 0.48 | 2.56 ± 0.52 |
| Atenolol (50 mg/day for 8 weeks) | 2.46 ± 0.44 | 2.21 ± 0.40 | |
| p = 0.006 vs. baseline |
| Table 3: Small Artery Elasticity (SAE) | |||
| Study | Drug Regimen | Baseline SAE (ml/mmHg x 100) | Post-treatment SAE (ml/mmHg x 100) |
| EVIDENCE Study[11][12] | Nebivolol (5-10 mg/day for 9 months) | 6.0 ± 2.2 | 8.4 ± 3.4 |
| Atenolol (25-50 mg/day for 9 months) | No significant change | No significant change | |
| p = 0.0001 vs. baseline |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
Flow-Mediated Dilation (FMD) of the Brachial Artery: This non-invasive technique assesses endothelium-dependent vasodilation. High-resolution ultrasound is used to measure the diameter of the brachial artery at rest. Subsequently, a blood pressure cuff on the forearm is inflated to a suprasystolic pressure for 5 minutes to induce reactive hyperemia. The cuff is then deflated, and the brachial artery diameter is measured again. The percentage change in diameter from baseline reflects the endothelium's ability to release nitric oxide in response to shear stress.[7]
Coronary Flow Reserve (CFR): CFR is a measure of the coronary circulation's capacity to increase blood flow in response to maximal coronary vasodilation. It is typically assessed using transthoracic Doppler echocardiography. Diastolic peak flow velocity is measured at baseline and after the administration of a vasodilator, such as dipyridamole. The ratio of hyperemic to baseline flow velocity provides the CFR. A reduced CFR is indicative of coronary microvascular dysfunction.[10]
Small Artery Elasticity (SAE): SAE, a marker of endothelial function in the microvasculature, is measured using a non-invasive device that records the radial artery pulse wave. The waveform is analyzed to derive the elasticity of small and large arteries. An increase in SAE suggests improved endothelial function.[11][12]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Atenolol on endothelial function stem from their distinct mechanisms of action at the molecular level.
Caption: Atenolol's Mechanism of Action.
Caption: this compound's Dual Mechanism of Action.
Atenolol's primary action is the selective blockade of β1-adrenergic receptors in the heart, leading to reduced heart rate and contractility.[1][13] It is not believed to have a direct effect on arterial vasoreactivity.[10]
In contrast, this compound, in addition to its β1-blocking activity, acts as an agonist at β3-adrenergic receptors on endothelial cells.[5][14] This stimulation of β3-receptors activates endothelial nitric oxide synthase (eNOS), leading to an increased production and bioavailability of nitric oxide.[4][5][14] NO is a potent vasodilator and plays a crucial role in maintaining endothelial homeostasis. Furthermore, nebivolol has been shown to possess antioxidant properties, which may further contribute to its beneficial effects on the endothelium by reducing oxidative stress and preventing the breakdown of NO.[14][15][16]
Experimental Workflow
The typical workflow for a comparative clinical study investigating the effects of these drugs on endothelial function is outlined below.
Caption: Generalized Experimental Workflow.
Conclusion
The available evidence strongly suggests that while both this compound and Atenolol are effective in lowering blood pressure, this compound offers additional benefits in terms of improving endothelial function. This advantage is primarily attributed to its unique ability to stimulate nitric oxide production via β3-adrenergic receptor agonism.[5] Studies have demonstrated that this compound can significantly improve flow-mediated dilation, a direct measure of endothelial health, whereas Atenolol shows no such effect.[7][8][9] Furthermore, long-term treatment with this compound has been associated with enhanced small artery elasticity, a marker of improved microvascular function.[11][12] In contrast, Atenolol has been observed to potentially impair coronary flow reserve.[10] For researchers and drug development professionals, these findings highlight the importance of considering the ancillary properties of antihypertensive agents, particularly their impact on the vascular endothelium, which is a key factor in cardiovascular health and disease.
References
- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
- 3. Atenolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nebivolol and atenolol on brachial artery flow-mediated vasodilation in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Nebivolol and Atenolol on Brachial Artery Flow-Mediated Vasodilation in Patients with Coronary Artery Disease | Semantic Scholar [semanticscholar.org]
- 9. ovid.com [ovid.com]
- 10. Different effects of atenolol and nebivolol on coronary flow reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of nebivolol or atenolol vs. placebo on cardiovascular health in subjects with borderline blood pressure: the EVIDENCE study | Semantic Scholar [semanticscholar.org]
- 13. What is the mechanism of Atendol? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijbcp.com [ijbcp.com]
Replicating published findings on the neuroprotective effects of (-)-Nebivolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of (-)-Nebivolol with alternative agents, supported by experimental data from published findings. Detailed methodologies for key experiments are outlined to facilitate the replication of these findings.
Executive Summary
This compound, a third-generation β1-adrenergic receptor antagonist, has demonstrated significant neuroprotective properties across a range of preclinical models. Its unique vasodilatory and antioxidant effects, primarily mediated through the nitric oxide (NO) pathway, distinguish it from other β-blockers and neuroprotective agents. This guide summarizes the key quantitative findings, experimental protocols, and underlying signaling pathways to provide a framework for researchers investigating its therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its comparators.
Table 1: Effect of this compound on Neuroinflammation Markers
| Marker | Model | Treatment Group | Result | p-value | Reference |
| TNF-α | Myocardial Infarction (Rat) | MI + IV Nebivolol | Significantly lower than MI-control | <0.001 | [1] |
| IL-6 | Myocardial Infarction (Rat) | MI + IV Nebivolol | Significantly lower than MI-control | <0.001 | [1] |
| IL-1β | Myocardial Infarction (Rat) | MI + IV Nebivolol | Significantly lower than MI-control | <0.001 | [1] |
| iNOS | Myocardial Infarction (Rat) | MI + IV Nebivolol | Attenuated expression vs. MI-control | N/A | [1] |
| NF-κB | LPS-induced injury (SH-SY5Y cells) | LPS + Telmisartan (10 µg/mL) | Concentration-dependent reduction | N/A | [2] |
| TNF-α | LPS-induced injury (SH-SY5Y cells) | LPS + Telmisartan (10 µg/mL) | Concentration-dependent reduction | N/A | [2] |
| IL-1β | LPS-induced injury (SH-SY5Y cells) | LPS + Telmisartan (10 µg/mL) | Concentration-dependent reduction | N/A | [2] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Marker | Model | Treatment Group | Result | p-value | Reference |
| MDA | Myocardial Infarction (Rat) | MI + IV Nebivolol | Significantly restored vs. MI-control | <0.05 | [1] |
| SOD | Myocardial Infarction (Rat) | MI + IV Nebivolol | Significantly restored vs. MI-control | <0.05 | [1] |
Table 3: Comparative Neuroprotective Efficacy
| Parameter | Model | This compound | Metoprolol | Telmisartan | Perindopril | Reference |
| Cell Viability (%) | LPS-induced injury (SH-SY5Y cells) | No increase | N/A | Highest viability | Moderate viability | [2] |
| Heart Rate (beats/min) | Post Myocardial Infarction (Human) | 87±9 to 74±6 | 82±7 to 76±5 | N/A | N/A | [3] |
| LDL (mg%) | Post Myocardial Infarction (Human) | 113±17 to 102±14 | 114±15 to 118±8 | N/A | N/A | [3] |
| VLDL (mg%) | Post Myocardial Infarction (Human) | 36±9 to 29±5 | 21±6 to 32±4 | N/A | N/A | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Animal Model of Myocardial Infarction
-
Animals: Male Sprague-Dawley rats.[1]
-
Induction of Myocardial Infarction (MI): Ligation of the left anterior descending (LAD) coronary artery.[1]
-
Treatment Groups:
-
Outcome Measures:
-
Cardiac function: Assessed by echocardiography and hemodynamic measurements.[1]
-
Neuroinflammation: Brain tissues analyzed for proinflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.[1]
-
Oxidative stress: Brain tissues analyzed for malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) levels.[1]
-
Histopathology: Brain sections examined for necrosis, astrocytosis, gliosis, and demyelination.[1]
-
NOS expression: Immunohistochemistry for inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS).[1]
-
In Vitro Model of LPS-Induced Neuronal Injury
-
Cell Line: Differentiated SH-SY5Y human neuroblastoma cells.[2]
-
Induction of Injury: Exposure to Lipopolysaccharide (LPS; 20 µg/mL) for one hour.[2]
-
Treatment Groups:
-
Outcome Measures:
-
Cell Viability: Assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Inflammatory Markers: Western blot analysis for Tumor Necrosis Factor-alpha (TNF-α), Interleukin 1 beta (IL-1β), and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[2]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of this compound.
Caption: this compound's dual action on β-adrenergic receptors leading to neuroprotection.
Caption: this compound's mechanism in attenuating neuronal injury pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating neuroprotective agents.
References
Comparative Efficacy of (-)-Nebivolol and (+)-Nebivolol in Blood Pressure Reduction: A Scientific Guide
Nebivolol (B1214574), a third-generation beta-blocker, is distinguished by its unique dual mechanism of action: selective β1-adrenergic receptor blockade and nitric oxide (NO)-mediated vasodilation. This guide provides a comparative analysis of the efficacy of its two enantiomers, (-)-nebivolol (l-nebivolol) and (+)-nebivolol (d-nebivolol), in reducing blood pressure, supported by experimental data. This information is intended for researchers, scientists, and professionals in drug development.
Data Summary: Enantiomeric Contribution to Antihypertensive Effects
The antihypertensive effect of racemic nebivolol arises from the synergistic interaction between its d- and l-enantiomers. The d-enantiomer is almost exclusively responsible for the selective β1-adrenoceptor blockade, leading to a reduction in heart rate and blood pressure. In contrast, the l-enantiomer (B50610) primarily contributes to the vasodilatory effect through the stimulation of nitric oxide synthesis, which also aids in blood pressure reduction.[1][2]
Experimental evidence from studies in spontaneously hypertensive rats (SHR) demonstrates that while l-nebivolol alone has a minimal effect on blood pressure at lower doses, it significantly potentiates the antihypertensive action of d-nebivolol.[3]
| Treatment Group (Intraperitoneal Administration in SHR) | Dose (mg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| d-nebivolol | 1.25 | ↓ | ↓ | ↓ |
| l-nebivolol | up to 1.25 | No significant change | No significant change | No significant change |
| d-nebivolol + l-nebivolol | 1.25 + >0.16 | Potentiated ↓ | Potentiated ↓ | No potentiation of ↓ |
| d-nebivolol + l-nebivolol | 1.25 + 2.5 | Further ↓ | Further ↓ | Significant ↓ |
| d-nebivolol + l-nebivolol | 1.25 + 5.0 | Further ↓ | Further ↓ | Significant ↓ |
| (Data synthesized from Xhonneux et al., 1990)[3] |
A clinical study in patients with mild to moderate hypertension showed that dl-nebivolol (5 mg) and d-nebivolol (2.5 mg) produced similar reductions in clinic, 24-hour ambulatory, and peak exercise blood pressure.[4] This suggests that in a clinical setting, the contribution of l-nebivolol's vasodilatory effect may be integral to the overall efficacy of the racemic mixture, even if d-nebivolol is the primary driver of the β-blocking effect.
Experimental Protocols
In Vivo Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
A key experimental model to evaluate the antihypertensive properties of nebivolol enantiomers involves the use of spontaneously hypertensive rats (SHR), an established model for essential hypertension.
-
Animal Model: Male spontaneously hypertensive rats are utilized.
-
Drug Administration: The d- and l-enantiomers of nebivolol, alone or in combination, are administered via intraperitoneal injection.[3]
-
Blood Pressure and Heart Rate Measurement: Systolic and diastolic blood pressure, along with heart rate, are measured. A common non-invasive method is the tail-cuff method.[5][6][7] For this procedure, the rat is placed in a restrainer, and a cuff with a sensor is placed at the base of the tail to measure blood flow and pressure.[5][6][7]
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated and compared between different treatment groups to determine the efficacy and synergistic effects of the enantiomers.[3]
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of the nebivolol enantiomers are a result of their different interactions with cellular signaling pathways.
This compound: Vasodilation via Nitric Oxide Pathway
The l-enantiomer of nebivolol induces vasodilation primarily through the stimulation of nitric oxide (NO) production in endothelial cells. This process is initiated by the activation of β3-adrenergic receptors.[8] The subsequent signaling cascade involves the activation of endothelial nitric oxide synthase (eNOS), which catalyzes the production of NO from L-arginine. NO then diffuses to vascular smooth muscle cells, leading to relaxation and vasodilation.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The l-enantiomer of nebivolol potentiates the blood pressure lowering effect of the d-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment of antihypertensive efficacy of DL-nebivolol and D-nebivolol in patients with confirmed mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kentscientific.com [kentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Nebivolol with Traditional Beta-Blockers in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation beta-blocker, (-)-Nebivolol, with traditional beta-blockers such as atenolol (B1665814), metoprolol (B1676517), and carvedilol. The comparison is based on experimental data from various research models, focusing on key differentiating pharmacological properties including receptor selectivity, vasodilation, antioxidant effects, and impact on cardiac function.
Executive Summary
This compound, a racemic mixture of d-Nebivolol and l-Nebivolol, distinguishes itself from traditional beta-blockers through its unique mechanism of action. While the d-enantiomer is a highly selective β1-adrenergic receptor antagonist, the l-enantiomer (B50610) promotes vasodilation through the L-arginine/nitric oxide (NO) pathway, an effect partly mediated by β3-adrenergic receptor agonism.[1][2][3] This dual mechanism results in a distinct hemodynamic profile compared to older beta-blockers, which primarily exert their effects through β1- and/or β2-receptor blockade.[4]
Comparative Data Presentation
The following tables summarize quantitative data from various studies comparing this compound with traditional beta-blockers.
Table 1: Hemodynamic Effects in Hypertensive Patients
| Parameter | This compound | Atenolol | Metoprolol | Carvedilol | Key Findings & Citations |
| Systolic Blood Pressure (SBP) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Nebivolol's effect on SBP is comparable to other beta-blockers.[5][6] |
| Diastolic Blood Pressure (DBP) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Nebivolol's effect on DBP is comparable to other beta-blockers.[5][6] |
| Heart Rate (HR) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | Both atenolol and nebivolol (B1214574) significantly decrease heart rate.[7] |
| Peripheral Vascular Resistance | Decreased | Increased (acutely) | Increased (acutely) | Decreased (α1-blockade) | Nebivolol acutely decreases peripheral resistance, unlike first and second-generation beta-blockers.[4][8] |
| Cardiac Output | Preserved/Maintained | Decreased | Decreased | Maintained | Nebivolol preserves cardiac output, whereas atenolol is associated with a reduction.[8][9] |
| Stroke Volume | Increased | Maintained/Decreased | Maintained/Decreased | Maintained | Nebivolol has been shown to increase stroke volume.[8] |
Table 2: Effects on Left Ventricular (LV) Function in Patients with LV Dysfunction
| Parameter | This compound | Atenolol | Metoprolol | Key Findings & Citations |
| Ejection Fraction (EF) | Improved (+4%) | Decreased (-4%) | Deteriorated | In patients with ischemic heart disease, nebivolol improved EF while atenolol decreased it. Metoprolol has been shown to deteriorate LV systolic function in some studies.[9][10] |
| Cardiac Output (CO) | Maintained (+2%) | Decreased (-21%) | Decreased | Nebivolol maintained cardiac output in contrast to a significant reduction with atenolol.[9][10] |
| LV Distensibility | Improved | No Improvement | No Improvement | Nebivolol was unique in improving LV diastolic distensibility.[9] |
Table 3: Metabolic and Antioxidant Effects
| Parameter | This compound | Atenolol | Metoprolol | Key Findings & Citations |
| Fasting Blood Sugar | No Significant Change | Significantly Increased | - | Atenolol treatment for 24 weeks resulted in a significant elevation of mean blood sugar.[7] |
| LDL-C | Significantly Lower | Significantly Increased | - | Nebivolol is associated with lower LDL-C levels compared to other beta-blockers.[5][7] |
| HDL-C | Significantly Higher | No Significant Change | - | Nebivolol is associated with higher HDL-C levels.[5][7] |
| Nitric Oxide (NO) Bioavailability | Increased | No Effect | - | Nebivolol increases NO release, an effect not seen with atenolol.[11] |
| [NO]/[ONOO⁻] Ratio (in SHR) | Increased to 3.09 ± 0.04 | No Effect | - | Nebivolol restored the ratio of nitric oxide to peroxynitrite in hypertensive rats, indicating a reduction in endothelial dysfunction.[11] |
| Intracellular ROS Generation | Attenuated | - | Attenuated | Both nebivolol and metoprolol attenuated Angiotensin II-induced ROS, with nebivolol showing greater efficacy.[12] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profile of this compound arises from its unique interaction with adrenergic receptors and downstream signaling pathways.
Traditional Beta-Blocker Signaling
Traditional beta-blockers, like atenolol and metoprolol (β1-selective) or propranolol (B1214883) (non-selective), competitively antagonize β-adrenergic receptors in the heart. This action inhibits the downstream signaling cascade initiated by catecholamines (norepinephrine, epinephrine), leading to a reduction in heart rate, myocardial contractility, and blood pressure.
Caption: Signaling pathway of traditional beta-blockers.
This compound's Dual Mechanism of Action
This compound's effects are a composite of its two enantiomers. The d-enantiomer provides high β1-selectivity, while the l-enantiomer is responsible for its vasodilatory properties through β3-receptor agonism and subsequent NO release.[1][2][13] This NO-mediated vasodilation helps to reduce peripheral vascular resistance.[4]
Caption: Dual signaling pathways of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of protocols used in key comparative studies.
In Vivo Assessment of Vasodilation in Human Forearm Vasculature
-
Objective: To determine the mechanism of nebivolol-induced vasodilation.
-
Model: Human forearm vasculature.
-
Methodology:
-
Drug Infusion: Drugs (e.g., nebivolol, atenolol, L-NMMA, L-arginine) are infused into the brachial artery.
-
Blood Flow Measurement: Forearm blood flow is measured using venous occlusion plethysmography.
-
Protocol:
-
Establish a baseline blood flow measurement.
-
Infuse nebivolol at a set dose (e.g., 354 micrograms/min) and measure the change in blood flow.[14]
-
To test the role of nitric oxide, co-infuse nebivolol with L-NMMA (an NO synthase inhibitor). A reduction in nebivolol-induced vasodilation indicates NO-dependency.[14][15]
-
To confirm the role of L-arginine, co-infuse L-arginine with L-NMMA and nebivolol. Reversal of the L-NMMA-induced inhibition confirms the involvement of the L-arginine/NO pathway.[14]
-
-
Comparison: The effects of nebivolol are compared to an equimolar dose of a traditional beta-blocker like atenolol, which typically shows no significant vasodilatory effect in this model.[14]
-
Assessment of Cardiac Function in Animal Models of Myocardial Infarction (MI)
-
Objective: To evaluate the cardioprotective effects of nebivolol compared to other beta-blockers post-MI.
-
Model: Murine or rat model of MI.
-
Methodology:
-
MI Induction: Myocardial infarction is induced by ligating the left anterior descending (LAD) artery.[13][16]
-
Treatment Groups: Animals are randomized into groups: Sham (no LAD ligation), MI + vehicle, MI + nebivolol, MI + traditional beta-blocker (e.g., metoprolol), and sometimes MI + nebivolol with a β3-antagonist (like SR59230A) or an NOS inhibitor (like L-NAME) to elucidate the mechanism.[13][16]
-
Drug Administration: Treatment is administered for a specified period (e.g., 4 weeks) post-MI.[13][16]
-
Functional Assessment: Cardiac function is monitored via echocardiography to measure parameters like ejection fraction (EF), fractional shortening (FS), and ventricular dimensions.[13][16]
-
Histological and Molecular Analysis: At the end of the study, hearts are excised for:
-
Fibrosis Assessment: Masson's trichrome staining to quantify the scar area.[13][16]
-
Apoptosis Assessment: TUNEL assay to measure cardiomyocyte apoptosis.[13][16]
-
Protein Expression Analysis: Western blotting to measure the expression and phosphorylation of key signaling proteins like eNOS, nNOS, and β3-AR.[13]
-
-
Caption: Workflow for comparing beta-blockers in a post-MI model.
In Vitro Assessment of Antioxidant Activity
-
Objective: To compare the antioxidant effects of nebivolol and other beta-blockers.
-
Model: H9c2 cardiomyoblasts.
-
Methodology:
-
Cell Culture: H9c2 cells are cultured under standard conditions.
-
Induction of Oxidative Stress: Cells are treated with Angiotensin II (Ang II) to induce intracellular reactive oxygen species (ROS) generation.[12]
-
Treatment: Cells are pre-treated with nebivolol or metoprolol before Ang II stimulation.
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of antioxidant genes (e.g., SOD, Catalase) and pro-apoptotic genes (e.g., BNIP3, BCL2).[12]
-
Comparison: The efficacy of nebivolol in attenuating ROS and modulating gene expression is compared to that of metoprolol.[12]
-
Conclusion for the Research Professional
The experimental evidence robustly demonstrates that this compound possesses a unique pharmacological profile that distinguishes it from traditional beta-blockers. Its dual mechanism, combining highly selective β1-blockade with β3-agonist-induced, NO-mediated vasodilation, offers a different hemodynamic profile characterized by the maintenance of cardiac output and a reduction in peripheral vascular resistance.[4][8][9] Furthermore, studies in various research models indicate potential advantages for this compound regarding endothelial function, antioxidant properties, and a more favorable metabolic profile.[7][11][12] These distinct properties make this compound a subject of continued interest for research into cardiovascular diseases, particularly in patient populations where endothelial dysfunction and oxidative stress are key pathological factors.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. [Role of the L-arginine/nitric oxide system in the action of nebivolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nebivolol therapy on hemodynamic parameters and lipid profile compared to other beta blockers in patients with essential hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of nebivolol and atenolol on blood pressure, blood sugar, and lipid profile in patients of essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of effects on systolic and diastolic left ventricular function of nebivolol versus atenolol in patients with uncomplicated essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of D-nebivolol and L-nebivolol on left ventricular systolic and diastolic function: comparison with D-L-nebivolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nebivolol versus Carvedilol or Metoprolol in Patients Presenting with Acute Myocardial Infarction Complicated by Left Ventricular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of β-blockers nebivolol and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]
- 14. Nebivolol vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nebivolol protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Nebivolol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Nebivolol, ensuring compliance with regulatory standards and minimizing environmental impact.
This compound, a beta-blocker with vasodilating properties, requires careful handling and disposal due to its pharmacological activity and potential environmental hazards.[1][2] Safety Data Sheets (SDS) for Nebivolol hydrochloride classify it as harmful if swallowed and indicate that it is very toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, it must be treated as hazardous chemical waste.[3][6]
Hazard and Precautionary Data
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Precautionary Statement | Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4)[7][8] | P270: Do not eat, drink or smoke when using this product.[7][8] | Protective gloves (e.g., nitrile rubber)[3][9] |
| Skin corrosion/irritation (Category 2)[7] | P264: Wash hands thoroughly after handling.[7] | Impervious clothing, lab coat[3][9] |
| Serious eye damage/eye irritation (Category 2A)[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] | Safety goggles with side-shields[3] |
| Reproductive toxicity (Category 2)[4][9] | P201: Obtain special instructions before use.[9] | Dust respirator (if dust is generated)[3] |
| Hazardous to the aquatic environment, long-term hazard (Category 1)[4][5] | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous chemical waste. Improper disposal, such as discarding it in regular trash or flushing it down the drain, is strictly prohibited.[3]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash.[3]
-
Collect waste in a dedicated, properly labeled, and sealed container suitable for hazardous chemical waste.
-
The container should be clearly labeled with the chemical name "this compound" and appropriate hazard symbols, such as "Harmful" and "Dangerous for the environment".[3]
2. Storage of Waste:
-
Store the sealed waste container in a designated, secure area for hazardous waste collection.
-
Keep the container in a cool, well-ventilated place, away from incompatible materials like oxidizing agents.[3][6]
3. Engagement of a Licensed Waste Disposal Company:
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for Nebivolol to ensure they have all the necessary information for safe handling and disposal.[3]
4. Regulatory Compliance:
-
Ensure that all disposal activities comply with local, state, and federal regulations for pharmaceutical and hazardous waste.[10][11][12] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[10][12]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
1. Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
2. Personal Protection:
-
Wear the appropriate PPE as outlined in the table above, including respiratory protection, gloves, eye protection, and a lab coat.[6]
3. Containment and Cleanup:
-
For solid spills: Use dry clean-up procedures. Carefully sweep or vacuum up the material, avoiding dust generation.[6] Place the collected material into a suitable, labeled container for disposal.
-
For liquid spills (if dissolved): Absorb the solution with an inert material such as vermiculite (B1170534) or sand.[3]
-
Clean the contaminated surfaces thoroughly.[7]
4. Waste Disposal:
-
Dispose of all contaminated materials (including PPE) as hazardous waste according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Nebivolol - Wikipedia [en.wikipedia.org]
- 2. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. media.allergan.com [media.allergan.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling (-)-Nebivolol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (-)-Nebivolol, a beta-1 adrenergic receptor antagonist. The following procedural steps and data are designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powder form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure personal safety.[1][2] The recommended PPE is detailed below.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against dust and splashes.[2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber).[2] | Prevents skin contact.[2] |
| Body Protection | Lab coat, impervious clothing.[2] | Prevents contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used if dust is generated.[3] | Prevents inhalation of the compound.[2] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[3] Remove and wash contaminated clothing before reuse.[4] If skin irritation persists, call a physician.[3] |
| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[3] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.
-
Handling : Avoid all personal contact, including inhalation.[1] Wear protective clothing when risk of exposure occurs.[1] Do not eat, drink, or smoke when using this product.[4] Wash hands and face thoroughly after handling. Use only in a well-ventilated area.[4]
-
Storage : Keep container tightly closed in a dry and well-ventilated place.[3] It is recommended to keep the product refrigerated to maintain quality.[3] Store away from incompatible materials such as oxidizing agents.
Accidental Release Measures
In case of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Minor Spills :
-
Major Spills :
Disposal Plan
This compound should be treated as hazardous chemical waste and disposed of accordingly.[2] Do not dispose of it in regular trash or flush it down the drain.[2]
| Disposal Step | Procedure |
| Waste Collection | Collect waste in a dedicated, properly labeled, and sealed container suitable for hazardous chemical waste.[2] |
| Labeling | Clearly label the waste container with "this compound" and appropriate hazard symbols.[2] |
| Storage of Waste | Store the sealed waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.[2] |
| Professional Disposal | Dispose of contents/container to an approved waste disposal plant.[3][5] Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[2] |
Visual Workflow Guides
To further clarify the procedural steps for handling and disposing of this compound, the following diagrams illustrate the recommended workflows.
Caption: Workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.
Caption: Step-by-step plan for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
